CMX-2043
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(4S)-5-[[(1S)-1-carboxyethyl]amino]-4-[5-[(3R)-dithiolan-3-yl]pentanoylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O6S2/c1-10(16(23)24)17-15(22)12(6-7-14(20)21)18-13(19)5-3-2-4-11-8-9-25-26-11/h10-12H,2-9H2,1H3,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t10-,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXRTCVZPIHBLD-TUAOUCFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCC1CCSS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCC[C@@H]1CCSS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910627-26-8 | |
| Record name | CMX-2043 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910627268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CMX-2043 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CMX-2043 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83V80O4XY1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CMX-2043: A Deep Dive into its Neuroprotective Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMX-2043 is a novel cytoprotective agent under investigation for its potential therapeutic benefits in neurological conditions, particularly traumatic brain injury (TBI). This technical guide provides an in-depth analysis of the core mechanism of action of this compound in neuronal cells, drawing from available preclinical and in vitro data. The multi-modal action of this compound, encompassing pro-survival signaling, mitochondrial protection, antioxidant effects, and modulation of calcium homeostasis, positions it as a promising candidate for mitigating the complex secondary injury cascade that follows neuronal injury.
Core Mechanisms of Action in Neuronal Cells
This compound exerts its neuroprotective effects through a concerted action on several key cellular pathways. Its mechanism is characterized by the activation of pro-survival signaling cascades, restoration of mitochondrial function, reduction of oxidative stress, and maintenance of calcium homeostasis.
Activation of the PI3K/Akt Signaling Pathway
A cornerstone of this compound's neuroprotective action is its ability to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, growth, and proliferation.[1][2] In vitro studies have demonstrated that this compound induces the phosphorylation of Akt, a serine/threonine kinase, in a PI3K-dependent manner.[1] This activation is crucial for initiating a downstream cascade of anti-apoptotic and pro-survival signals.
Upstream, this compound has been shown to activate the insulin receptor kinase and, to a similar extent as its parent compound lipoic acid, the insulin-like growth factor 1 (IGF-1) receptor.[1] Activation of these receptor tyrosine kinases is a key initial step in triggering the PI3K/Akt pathway in neurons.[3][4]
Once activated, Akt phosphorylates a multitude of downstream targets that collectively contribute to neuronal survival. Key potential downstream effectors in the context of this compound's action include:
-
Glycogen Synthase Kinase 3β (GSK-3β): Akt is a known inhibitor of GSK-3β, a kinase that promotes apoptosis and inflammation.[5][6] By phosphorylating and inactivating GSK-3β, this compound can suppress these detrimental processes.[5][7]
-
Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway, a downstream target of Akt, is a central regulator of cell growth, protein synthesis, and autophagy.[8] Activation of mTOR signaling by this compound could contribute to neuronal repair and recovery.
-
Forkhead Box O (FOXO) Transcription Factors: Akt-mediated phosphorylation of FOXO transcription factors leads to their exclusion from the nucleus, thereby inhibiting the expression of pro-apoptotic genes.
The following diagram illustrates the proposed PI3K/Akt signaling pathway activated by this compound in neuronal cells.
References
- 1. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mtec-sc.org [mtec-sc.org]
- 3. Insulin receptor in the brain: Mechanisms of activation and the role in the CNS pathology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin receptor activation by proinsulin preserves synapses and vision in retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of glycogen synthase kinase 3 beta in brain injury induced by myocardial ischemia/reperfusion injury in a rat model of diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of GSK-3β Phosphorylation Through PI3-K/Akt in Cerebral Ischemia-Induced Neurogenesis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | IGF1-Stimulated Posttraumatic Hippocampal Remodeling Is Not Dependent on mTOR [frontiersin.org]
An In-depth Technical Guide to CMX-2043 and its Relationship with Alpha-Lipoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMX-2043, a novel analogue of alpha-lipoic acid (ALA), has demonstrated enhanced cytoprotective properties with significant potential in treating conditions such as ischemia-reperfusion injury (IRI) and traumatic brain injury (TBI).[1][2][3] This technical guide provides a comprehensive overview of the core relationship between this compound and its parent compound, ALA, focusing on its multimodal mechanism of action, which includes superior antioxidant effects and potent activation of the Akt signaling pathway. This document collates quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to serve as a resource for researchers and drug development professionals.
Introduction: From Alpha-Lipoic Acid to a More Potent Analogue
Alpha-lipoic acid is a naturally occurring antioxidant that has been recognized for its therapeutic potential in a variety of conditions involving oxidative stress and inflammation.[4][5] It is known to activate the cytoprotective protein kinase B (Akt) through the phosphatidylinositide 3-kinase (PI3K) pathway.[6] this compound, a new chemical entity, is a derivative of R-alpha-lipoic acid covalently linked to the dipeptide L-glutamyl-L-alanine.[7] This modification results in a compound that is significantly more potent than ALA in several cellular regulatory pathways.[1][2][6] this compound maintains the multi-modal mechanism of action of ALA but exhibits enhanced efficacy, making it a promising candidate for further clinical investigation.[1][2]
Quantitative Comparison of this compound and Alpha-Lipoic Acid
This compound has been shown to be more effective than alpha-lipoic acid in its antioxidant effects and in the activation of key signaling molecules. The following tables summarize the quantitative data from various in vitro assays.
Table 1: Comparison of Insulin Receptor Kinase (IRK) Activation
| Compound | EC50 (mmol/L) |
| This compound | 35 |
| Alpha-Lipoic Acid | 93 |
Data from a kinase activation assay demonstrates that this compound is more potent in activating the intracellular kinase domain of the insulin receptor.[7]
Table 2: Tyrosine Kinase Activation Profile (at 300 mM)
| Tyrosine Kinase | This compound (% Activity above Control) | Alpha-Lipoic Acid (% Activity above Control) | Fold Difference (this compound vs. ALA) |
| IRK | Data not specified | Data not specified | 1.5-fold more potent |
| IGF1R | No difference | No difference | No difference |
| Src | Data not specified | Data not specified | 4-fold more activated |
| Syk | Weakly inhibited | No effect | - |
| Tie2 | Weakly inhibited | No effect | - |
| Abl | Activated | No effect | - |
This table illustrates the differential effects of this compound and ALA on a panel of tyrosine kinases, highlighting the enhanced and specific activity of this compound.[1]
Table 3: Akt Phosphorylation in A549 Cells
| Compound | Concentration | Fold Increase in Phosphorylated Akt |
| This compound | Dose-dependent | More effective than LA at lower doses |
| R-α-LA | Dose-dependent | Less effective than this compound at lower doses |
A cytoblot assay in serum-starved A549 human lung adenocarcinoma cells showed that this compound is a more potent activator of Akt phosphorylation at serine 473 compared to R-α-lipoic acid.[1]
Table 4: Peroxyl Radical Absorbance Capacity of this compound Isomers
| Isomer | Relative Absorbance Capacity (Normalized to R-isomer) |
| (R)-CMX-2043 | 1.00 |
| (S)-CMX-2043 | Not statistically different |
| (R/S)-CMX-2043 | Not statistically different |
The antioxidant capacities of the different optical isomers of this compound were found to be similar in an oxygen radical absorbance capacity (ORAC) assay.[1]
Signaling Pathways and Mechanism of Action
This compound exerts its cytoprotective effects through a multi-modal mechanism of action, primarily involving the activation of the PI3K/Akt signaling pathway and potent antioxidant activity.
PI3K/Akt Signaling Pathway
This compound activates the PI3K/Akt pathway, a critical regulator of cell survival and apoptosis.[6] This activation is initiated through the stimulation of receptor tyrosine kinases, such as the insulin receptor kinase (IRK).[7] The activation of Akt by this compound has been shown to be dependent on PI3K, as it is abolished by the PI3K inhibitor LY294002.[8] Downstream of Akt, this compound's effects include the modulation of intracellular calcium levels and the inhibition of apoptotic pathways.[8][9]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant capacity of a sample against peroxyl radicals.
-
Reagents:
-
Fluorescein sodium salt
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
-
Procedure:
-
Prepare a stock solution of Fluorescein in phosphate buffer.
-
Prepare Trolox standards of known concentrations.
-
In a 96-well black microplate, add the sample or Trolox standard.
-
Add the fluorescein solution to each well.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding AAPH solution to all wells.
-
Immediately measure the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm over time using a fluorescence microplate reader.
-
Calculate the area under the curve (AUC) for each sample and compare it to the Trolox standard curve to determine the ORAC value in Trolox equivalents.
-
Akt Phosphorylation Cytoblot Assay in A549 Cells
This assay quantifies the level of phosphorylated Akt in cells.
-
Cell Culture and Treatment:
-
Culture A549 human lung adenocarcinoma cells in appropriate media until they reach 70-90% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal Akt phosphorylation.
-
Treat the cells with various concentrations of this compound, alpha-lipoic acid, or vehicle control for the desired time (e.g., 45 minutes).
-
-
Cytoblot Procedure:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for phosphorylated Akt (Ser473).
-
Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and measure the signal using a plate reader.
-
Normalize the phospho-Akt signal to the total Akt signal, which is measured in parallel wells using an antibody for total Akt.
-
Immunocytochemistry for Phosphorylated Akt in H9c2 Cells
This method visualizes the localization and relative abundance of phosphorylated Akt within cells.
-
Cell Culture and Treatment:
-
Culture H9c2 rat cardiac myoblasts on glass coverslips.
-
Treat the cells with this compound or vehicle control for the desired duration (e.g., 3 hours).
-
-
Staining Procedure:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 10% goat serum.
-
Incubate with a primary antibody against phosphorylated Akt (Ser473).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and capture images using a fluorescence microscope.
-
Carbachol-Induced Cytosolic Calcium Overload Assay in CHO-M1-WT3 Cells
This assay assesses the ability of a compound to prevent an increase in intracellular calcium.
-
Cell Preparation and Dye Loading:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the M1 muscarinic receptor (CHO-M1-WT3).
-
Load the cells with the ratiometric calcium indicator dye Fura-2 AM.
-
-
Measurement of Intracellular Calcium:
-
Wash the cells to remove extracellular dye.
-
Pre-incubate the cells with this compound, alpha-lipoic acid, or vehicle control.
-
Stimulate the cells with carbachol to induce calcium release from the endoplasmic reticulum.
-
Measure the ratio of Fura-2 fluorescence at excitation wavelengths of 340 nm and 380 nm using a fluorescence imaging system.
-
The change in the 340/380 ratio is proportional to the change in intracellular calcium concentration.
-
In Vitro Tyrosine Kinase Activity Assay
This assay measures the ability of a compound to modulate the activity of specific tyrosine kinases.
-
Reagents:
-
Recombinant human tyrosine kinases (e.g., IRK, Src)
-
Kinase buffer
-
ATP
-
A suitable substrate (e.g., a synthetic peptide)
-
Anti-phosphotyrosine antibody
-
-
Procedure:
-
In a microplate, combine the recombinant kinase, kinase buffer, and the test compound (this compound or alpha-lipoic acid).
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate at 30°C for a defined period.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate using a method such as an ELISA with an anti-phosphotyrosine antibody or by measuring the depletion of ATP.
-
Preclinical Studies: Traumatic Brain Injury Model
This compound has shown promise in preclinical models of TBI. A key study utilized a porcine model to evaluate its efficacy.[10]
Experimental Workflow for TBI Porcine Model
The following diagram illustrates the workflow of a preclinical study of this compound in a porcine model of TBI.
Conclusion
This compound represents a significant advancement over its parent compound, alpha-lipoic acid. Its enhanced potency in activating the cytoprotective PI3K/Akt signaling pathway, coupled with its robust antioxidant properties, positions it as a promising therapeutic agent for conditions characterized by cellular stress and injury. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound. The visualization of its mechanism of action and experimental workflows offers a clear framework for understanding its therapeutic potential. Continued investigation into the multifaceted effects of this compound is warranted to fully elucidate its clinical utility.
References
- 1. | BioWorld [bioworld.com]
- 2. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. mtec-sc.org [mtec-sc.org]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Treatment Limits Neural Injury Pathophysiology and Promotes Neurological and Cognitive Recovery in a Pediatric Porcine Traumatic Brain Injury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Multi-modal Cytoprotective Effects of CMX-2043: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMX-2043 is a novel synthetic compound derived from alpha-lipoic acid (ALA), an endogenous antioxidant.[1][2] It is chemically identified as α-N-(1,2-dithiolane-3-pentanoyl)glutamylalanine.[1] Developed to enhance the natural cytoprotective properties of ALA, this compound has demonstrated greater potency in preclinical and clinical studies.[1][2][3] This technical guide provides an in-depth overview of the multi-modal cytoprotective mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. The information is intended to support researchers, scientists, and drug development professionals in understanding and potentially applying this promising therapeutic agent.
Core Cytoprotective Mechanisms
This compound exerts its cytoprotective effects through a combination of antioxidant activity and the modulation of key intracellular signaling pathways.[1][4] Its multi-modal action suggests potential therapeutic applications in conditions characterized by ischemia-reperfusion injury and oxidative stress, such as cardiovascular events and traumatic brain injury.[1][5][6]
Antioxidant Properties
This compound is a potent scavenger of peroxyl radicals, a key contributor to cellular damage during oxidative stress.[1] The antioxidant capacity of this compound and its parent compound, R-α-lipoic acid, have been quantified using the Oxygen Radical Absorbance Capacity (ORAC) assay.[1]
Activation of the PI3K/Akt Signaling Pathway
A primary mechanism of this compound's cytoprotective action is the activation of the Phosphatidylinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1][3] This pathway is a critical regulator of cell survival, proliferation, and metabolism.[7][8] this compound has been shown to activate this pathway by stimulating the insulin receptor kinase (IRK), leading to the phosphorylation and activation of Akt.[1] The activation of Akt by this compound is abolished by the PI3K inhibitor LY294002, confirming the pathway's dependence on PI3K.[1][4]
Modulation of Intracellular Calcium
Consistent with the activation of the Akt pathway, this compound has been shown to reduce carbachol-induced calcium overload in Chinese Hamster Ovary (CHO) cells.[1][4] This effect is significant as dysregulation of intracellular calcium is a key event in apoptotic cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on this compound.
| Table 1: Oxygen Radical Absorbance Capacity (ORAC) | |
| Compound | Normalized Absorbance Capacity |
| (R)-CMX-2043 | 100 |
| (R/S)-CMX-2043 | 94 ± 4 |
| (S)-CMX-2043 | 89 ± 4 |
| R-α-Lipoic Acid | 114 ± 4 |
| L-Glutamyl-L-Alanine | 19 ± 1† |
| P < 0.05 when compared with this compound. †P < 0.001 when compared with this compound. Data are mean ± SEM (n=3).[1] |
| Table 2: Kinase Activation by this compound Stereoisomers | |||
| Compound (100 µM) | IRK (% Activity above Control) | IGF1R (% Activity above Control) | Src (% Activity above Control) |
| (R)-CMX-2043 | 78 ± 15 | 42 ± 1 | 70 ± 1 |
| (R/S)-CMX-2043 | 14 ± 1 | 27 ± 3 | 43 ± 1 |
| (S)-CMX-2043 | 4 ± 12 | 24 ± 10 | 19 ± 1 |
| Data are mean ± SEM (n=3).[1] |
| Table 3: Insulin Receptor Kinase (IRK) Activation | |
| Compound | EC50 (µM) |
| This compound | 35 |
| R-α-Lipoic Acid | 93 |
| L-Glutamyl-L-Alanine | Inactive |
| Data are mean (n=3).[1] |
| Table 4: Akt Phosphorylation in A549 Cells | |
| Treatment | Effect |
| This compound | Dose-dependent increase in phospho-Akt to total Akt ratio. More potent than R-α-Lipoic Acid. |
| This compound + LY294002 (5 µM) | Complete inhibition of Akt phosphorylation. |
| Data are mean ± SEM (n=4 for dose-response; n=3 for inhibition).[1] |
Experimental Protocols
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the peroxyl radical scavenging potency of a compound.[1]
-
Principle: Peroxyl radicals, produced by cells during reperfusion, cause a time-dependent decay in the fluorescence of fluorescein. An oxygen radical scavenger will diminish the rate of this decay.[1]
-
Procedure:
Kinase Activation Assays
These biochemical assays were used to determine the effect of this compound on the activity of various kinases.[1]
-
Insulin Receptor Kinase (IRK) and Insulin-like Growth Factor 1 Receptor (IGF1R) Activation:
-
Src Kinase Activation:
Akt Phosphorylation Assays
Two methods were employed to assess the phosphorylation of Akt in response to this compound treatment.[1]
-
Cytoblot Assay in A549 Cells:
-
A549 human lung adenocarcinoma cells are serum-starved prior to the experiment.
-
Cells are treated with various concentrations of this compound or R-α-lipoic acid for 45 minutes.[9]
-
In inhibition experiments, cells are co-treated with the PI3K inhibitor LY294002.[1]
-
Cells are then fixed and permeabilized.
-
Total Akt and phosphorylated Akt (at Ser473 and Thr308) are detected using specific antibodies.[9]
-
The ratio of phospho-Akt to total Akt is quantified.[1]
-
-
Immunocytochemistry in H9c2 Cells:
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the cytoprotective effects of this compound.
Caption: this compound signaling pathway leading to cytoprotection.
Experimental Workflow: Akt Phosphorylation Cytoblot Assay
The following diagram outlines the key steps in the Akt phosphorylation cytoblot assay.
Caption: Workflow for Akt phosphorylation cytoblot assay.
Conclusion
This compound is a promising cytoprotective agent with a multi-modal mechanism of action that includes potent antioxidant effects and the activation of the pro-survival PI3K/Akt signaling pathway. The data presented in this technical guide highlight its enhanced potency compared to its parent compound, alpha-lipoic acid. The detailed experimental protocols and pathway diagrams provide a foundation for further research and development of this compound for therapeutic applications in ischemia-reperfusion injury and other conditions involving oxidative stress and apoptosis.
References
- 1. Site Unavailable [ischemix.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. ischemix.com [ischemix.com]
CMX-2043: A Deep Dive into the Activation of the Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMX-2043 is a novel cytoprotective agent demonstrating significant therapeutic potential in preclinical and clinical studies for conditions such as ischemia-reperfusion injury and traumatic brain injury.[1][2] A key element of its mechanism of action is the activation of the pro-survival Akt signaling pathway.[3] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's activation of the Akt pathway, supported by quantitative data and detailed experimental protocols. This compound is a new chemical entity derived from alpha-lipoic acid (ALA), engineered to be more potent in activating cell regulatory pathways.[4]
Core Mechanism: PI3K-Dependent Akt Phosphorylation
This compound enhances cell survival and resilience through the activation of Protein Kinase B (Akt), a critical node in cell signaling that governs processes such as cell growth, proliferation, and apoptosis. The activation of Akt by this compound is mediated through the Phosphoinositide 3-kinase (PI3K) pathway.[5][6] This has been demonstrated by the complete inhibition of this compound-induced Akt phosphorylation in the presence of the PI3K inhibitor LY294002.[5][6]
The proposed signaling cascade initiated by this compound involves the activation of upstream receptor tyrosine kinases, leading to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt and phosphoinositide-dependent kinase 1 (PDK1), bringing them into close proximity at the plasma membrane. This facilitates the phosphorylation of Akt at threonine 308 by PDK1 and at serine 473 by mTORC2, leading to its full activation.
Once activated, Akt phosphorylates a multitude of downstream targets to exert its cytoprotective effects. One notable consequence of Akt activation by this compound is the reduction of cytosolic calcium overload, a key event in apoptotic cell death.[5][6] Activated Akt is known to inhibit inositol 1,4,5-trisphosphate (IP3) receptors, thereby preventing the release of calcium from the endoplasmic reticulum.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies, highlighting the potency of this compound in activating key components of the Akt signaling pathway compared to its parent compound, R-a-lipoic acid (R-a-LA).
| Parameter | This compound | R-a-Lipoic Acid | Cell Line | Reference |
| Insulin Receptor Kinase (IRK) Activation (EC50) | 35 mmol/L | 93 mmol/L | N/A | [5] |
| Akt Phosphorylation | More potent | Less potent | A549 | [5][6] |
Signaling Pathway and Experimental Workflow Diagrams
This compound-Mediated Akt Signaling Pathway
Caption: this compound activates the PI3K/Akt signaling pathway.
Experimental Workflow for Assessing Akt Phosphorylation
Caption: Western blot workflow for Akt phosphorylation analysis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the effect of this compound on the Akt signaling pathway.
In Vitro Kinase Assays (e.g., Insulin Receptor Kinase)
-
Objective: To determine the direct effect of this compound on the activity of upstream kinases.
-
Methodology:
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a reaction mixture containing the purified recombinant kinase (e.g., Insulin Receptor Kinase), a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP.
-
Add varying concentrations of this compound or the control compound (R-a-lipoic acid) to the reaction mixture.
-
Incubate the mixture at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Terminate the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection method.
-
Plot the kinase activity against the compound concentration to determine the EC50 value.
-
Western Blotting for Akt Phosphorylation
-
Objective: To quantify the level of Akt phosphorylation in cells treated with this compound.
-
Methodology:
-
Cell Culture and Treatment: Plate human lung adenocarcinoma cells (A549) and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours prior to treatment. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 45 minutes). For inhibition studies, pre-incubate cells with LY294002 (a PI3K inhibitor) for 30-60 minutes before adding this compound.[7]
-
Protein Extraction: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473 or Thr308) and total Akt overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the phosphorylated Akt signal to the total Akt signal to determine the relative level of Akt activation.
-
Cytosolic Calcium Measurement
-
Objective: To assess the effect of this compound on intracellular calcium levels, a downstream consequence of Akt activation.
-
Methodology:
-
Cell Culture and Loading: Culture CHO-M1-WT3 cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time (e.g., 30 minutes) at 37°C.[7]
-
Treatment: Treat the cells with this compound or vehicle control.
-
Stimulation: Stimulate the cells with a calcium-mobilizing agent such as carbachol to induce calcium release from intracellular stores.
-
Fluorescence Measurement: Measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity of the calcium indicator dye using a fluorometer or a fluorescence microscope.
-
Data Analysis: Quantify the reduction in the carbachol-induced calcium peak in this compound-treated cells compared to control cells.
-
Conclusion
This compound is a promising therapeutic agent that exerts its cytoprotective effects through a multi-modal mechanism of action, with the activation of the PI3K/Akt signaling pathway being a central component.[3] The data presented in this guide demonstrate that this compound is a potent activator of this pro-survival pathway, outperforming its parent compound, R-a-lipoic acid. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the nuanced molecular interactions of this compound and to explore its full therapeutic potential in various disease models. The continued elucidation of the downstream targets of this compound-activated Akt will undoubtedly pave the way for its clinical application in a range of pathologies characterized by cellular stress and apoptosis.
References
- 1. This compound by Ischemix for Traumatic Brain Injury: Likelihood of Approval [pharmaceutical-technology.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. mtec-sc.org [mtec-sc.org]
- 4. Site Unavailable [ischemix.com]
- 5. Site Unavailable [ischemix.com]
- 6. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
CMX-2043: A Technical Deep Dive into its Antioxidant Properties and Cytoprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMX-2043, a novel synthetic analogue of R-α-lipoic acid (R-a-LA), has demonstrated significantly enhanced cytoprotective and antioxidant properties compared to its parent compound.[1][2] This technical guide provides an in-depth analysis of the core antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways. This compound's multi-modal mechanism of action, encompassing direct antioxidant effects and activation of pro-survival cellular pathways, positions it as a promising therapeutic candidate for conditions involving ischemia-reperfusion injury and oxidative stress, such as traumatic brain injury and cardiac events.[3][4][5]
Core Antioxidant and Cytoprotective Mechanisms
This compound is a small molecule engineered for enhanced safety and efficacy, building upon the natural antioxidant capabilities of alpha-lipoic acid.[6] Its primary mechanism of action involves a dual approach: direct scavenging of reactive oxygen species (ROS) and the activation of the critical PI3K/Akt cell survival pathway.[1][7] This activation leads to a cascade of downstream effects that protect cells from apoptotic death and oxidative damage.
Direct Antioxidant Activity
This compound exhibits potent direct antioxidant effects, as demonstrated by its capacity to absorb peroxyl radicals.[8] This intrinsic ability to neutralize harmful free radicals is a foundational aspect of its cytoprotective profile.
Activation of the PI3K/Akt Signaling Pathway
A cornerstone of this compound's mechanism is its ability to stimulate the phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway, a well-established cascade crucial for cell survival and proliferation.[1][4] this compound has been shown to be more potent than R-a-LA in activating Akt phosphorylation.[1] This activation is mediated through upstream activation of insulin receptor kinase (IRK) and soluble tyrosine kinases.[1][7] The dependence of Akt phosphorylation on the PI3K pathway was confirmed by experiments where the PI3K inhibitor LY294002 completely abolished this compound-induced Akt phosphorylation.[1][2]
Downstream Cytoprotective Effects
The activation of the PI3K/Akt pathway by this compound initiates several downstream effects that contribute to its overall cytoprotective and antioxidant properties:
-
Inhibition of Apoptosis: Activated Akt is a known inhibitor of apoptotic processes, promoting cell survival in the face of cellular stress.[1]
-
Reduction of Calcium Overload: this compound has been shown to reduce carbachol-induced calcium overload, an effect consistent with Akt activation.[1][2] Activated Akt can inhibit inositol 1,4,5-triphosphate receptors, thereby reducing the release of calcium from the endoplasmic reticulum.[1]
-
Mitochondrial Protection: By activating Akt, this compound is believed to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in reperfusion injury that is triggered by oxidative stress and calcium overload.[1] This helps to preserve mitochondrial function and reduce the generation of mitochondrial ROS.[9][10] Studies in animal models of traumatic brain injury have shown that this compound reduces mitochondrial ROS and decreases oxidative injury.[9][11]
-
Restoration of Mitochondrial Bioenergetics: this compound has been observed to improve mitochondrial bioenergetics in preclinical models of traumatic brain injury.[4][10]
Quantitative Data
The following tables summarize the quantitative data from in vitro studies comparing the activity of this compound with its parent compound, R-α-lipoic acid, and other related molecules.
Table 1: Relative Antioxidant Capacity
| Compound | Relative Peroxyl Radical Absorbance Capacity (Normalized to this compound) |
| This compound (R-isomer) | 1.00 |
| R-α-Lipoic Acid | 0.75 |
| S-α-Lipoic Acid | 0.72† |
| Racemic-α-Lipoic Acid | 0.78 |
*P < 0.05 when compared with this compound. †P < 0.001 when compared with this compound.[1] Data derived from Oxygen Radical Absorbance Capacity (ORAC) assay.[1]
Table 2: Tyrosine Kinase Activation
| Compound (100 µM) | Insulin Receptor Kinase (% Activity Above Control) | Soluble Tyrosine Kinase (Src) (% Activity Above Control) | Insulin-like Growth Factor 1 Receptor (% Activity Above Control) |
| This compound | ~140% | ~110% | ~60% |
| R-α-Lipoic Acid | ~60% | ~40% | ~60% |
Data from biochemical assays.[1]
Table 3: Akt Phosphorylation in A549 Cells
| Compound | Relative Akt Phosphorylation (Phospho-Akt / Total Akt Ratio) |
| This compound (50 µM) | Significantly higher than R-α-LA |
| R-α-Lipoic Acid (50 µM) | Lower than this compound |
This compound was found to be more potent in a dose-dependent manner compared to R-a-LA.[1]
Experimental Protocols
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay was utilized to determine the direct antioxidant capacity of this compound and related compounds against peroxyl radicals.
-
Principle: The assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (e.g., fluorescein) that is induced by a peroxyl radical generator (e.g., AAPH). The protection provided by the antioxidant is quantified by the area under the fluorescence decay curve.
-
Methodology:
-
Test compounds (this compound, R-a-LA, etc.) were prepared at various concentrations.
-
The compounds were mixed with a fluorescent probe in a multi-well plate.
-
The reaction was initiated by the addition of a peroxyl radical generator.
-
Fluorescence was monitored over time at a specific excitation and emission wavelength.
-
The antioxidant capacity was calculated relative to a standard antioxidant (e.g., Trolox) and the results for different compounds were normalized for comparison.[1]
-
Cellular Akt Phosphorylation Assay
This cell-based assay was employed to assess the ability of this compound to induce the phosphorylation of Akt, a key step in the PI3K/Akt signaling pathway.
-
Cell Line: A549 human lung adenocarcinoma cells were used.[1]
-
Methodology:
-
A549 cells were cultured to an appropriate confluency in multi-well plates.
-
Cells were serum-starved to reduce baseline Akt phosphorylation.
-
Cells were then treated with various concentrations of this compound or R-a-LA for a specified duration (e.g., 45 minutes).[8]
-
For inhibitor studies, cells were pre-treated with the PI3K inhibitor LY294002 before the addition of this compound.[1]
-
Following treatment, cells were lysed, and the protein concentration of the lysates was determined.
-
The levels of phosphorylated Akt (p-Akt) and total Akt were quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
The ratio of p-Akt to total Akt was calculated to determine the extent of Akt activation.[1]
-
Signaling Pathways and Experimental Workflow
Caption: this compound activates the PI3K/Akt signaling pathway, leading to cytoprotection.
Caption: Workflow for assessing this compound-induced Akt phosphorylation in A549 cells.
Conclusion
This compound is a promising cytoprotective agent with a multi-faceted mechanism of action centered on potent antioxidant and anti-apoptotic activities.[1] Its superiority over its parent compound, R-α-lipoic acid, in both direct antioxidant capacity and the activation of the pro-survival PI3K/Akt signaling pathway has been demonstrated through robust in vitro studies.[1][2] The detailed understanding of its molecular mechanisms, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for its continued development as a therapeutic for indications characterized by oxidative stress and cellular injury.[3][4]
References
- 1. Site Unavailable [ischemix.com]
- 2. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound by Ischemix for Traumatic Brain Injury: Likelihood of Approval [pharmaceutical-technology.com]
- 4. mtec-sc.org [mtec-sc.org]
- 5. New compound may help the brain heal itself after injury [news.uga.edu]
- 6. Site Unavailable [ischemix.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. | BioWorld [bioworld.com]
- 11. firstwordpharma.com [firstwordpharma.com]
CMX-2043: A Technical Guide to its Influence on Anti-Apoptotic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMX-2043, a novel cytoprotective agent, has demonstrated significant potential in mitigating cellular damage, particularly in the context of ischemia-reperfusion injury and traumatic brain injury. A substantial body of preclinical evidence indicates that the anti-apoptotic effects of this compound are primarily mediated through the strategic activation of the PI3K/Akt signaling pathway. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-apoptotic actions of this compound, offering a comprehensive resource for researchers and drug development professionals. The guide details the activation of key signaling cascades, presents available quantitative data, outlines experimental methodologies, and visualizes the intricate pathways involved.
Core Mechanism of Action: PI3K/Akt Pathway Activation
The principal anti-apoptotic mechanism of this compound is its ability to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][2][3] this compound, a derivative of alpha-lipoic acid, has been shown to be more potent than its parent compound in activating this cascade.[2]
Upstream Activation
This compound initiates its anti-apoptotic signaling by activating upstream tyrosine kinases, including the insulin receptor kinase (IRK).[2] This activation leads to the recruitment and activation of PI3K.
Akt Phosphorylation
Once activated, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B), bringing it to the plasma membrane where it is phosphorylated and activated by other kinases. In vitro studies have demonstrated that this compound induces a significant, dose-dependent increase in the phosphorylation of Akt at serine 473.[2] This phosphorylation is a hallmark of Akt activation and is crucial for its downstream signaling. The dependence of this compound on the PI3K pathway is confirmed by experiments showing that the PI3K inhibitor LY294002 completely abolishes this compound-induced Akt phosphorylation.[1][2]
Downstream Anti-Apoptotic Effects of this compound-Mediated Akt Activation
The activation of Akt by this compound triggers a cascade of downstream events that collectively contribute to the suppression of apoptosis.
Regulation of Calcium Homeostasis
A key identified downstream effect of this compound-mediated Akt activation is the reduction of cytosolic calcium overload.[1][2] Activated Akt is known to inhibit inositol 1,4,5-triphosphate (IP3) receptors, which are responsible for the release of calcium from the endoplasmic reticulum.[2] By preventing excessive calcium accumulation in the cytoplasm, this compound mitigates a critical trigger for the opening of the mitochondrial permeability transition pore (mPTP), an event that can lead to the release of pro-apoptotic factors and subsequent cell death.[2]
Potential Modulation of Bcl-2 Family Proteins and Caspases
While direct experimental evidence specifically for this compound is still emerging, the activation of Akt is well-established to influence the activity of key apoptotic regulators:
-
Bcl-2 Family Proteins: Akt can phosphorylate and inactivate pro-apoptotic Bcl-2 family members such as Bad. Phosphorylated Bad is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL at the mitochondrial membrane. This leads to a higher ratio of anti-apoptotic to pro-apoptotic proteins, thereby preserving mitochondrial integrity.
-
Caspases: Akt can inhibit the activation of executioner caspases, such as caspase-3, which are the central effectors of apoptosis. This can occur through various mechanisms, including the phosphorylation and inhibition of pro-caspase-9.
Further research is warranted to specifically delineate the effects of this compound on the phosphorylation status and expression levels of individual Bcl-2 family members and the activity of caspases.
Role of the MAPK/ERK Pathway
The involvement of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway in the anti-apoptotic effects of this compound is not yet clearly defined in the available literature. While the MAPK/ERK pathway is a significant regulator of cell survival and apoptosis, current studies on this compound have primarily focused on the PI3K/Akt cascade. One study noted that factors from embryonic stem cells inhibited apoptosis in H9c2 cells via the PI3K/Akt pathway but not the ERK pathway, suggesting a potential for pathway specificity in cytoprotection. However, direct investigation into the effects of this compound on ERK signaling is necessary to provide a complete picture of its anti-apoptotic mechanisms.
Quantitative Data
The following table summarizes the key quantitative findings from in vitro studies on this compound.
| Parameter | Cell Line | Treatment | Result | Reference |
| Akt Phosphorylation (Ser473) | A549 (human lung adenocarcinoma) | This compound | 3-fold increase | [2] |
| Insulin Receptor Kinase (IRK) Activation (EC50) | In vitro kinase assay | This compound | 35 µmol/L | [2] |
| Akt Phosphorylation Inhibition | A549 | This compound + 5 mmol/L LY294002 | Complete inhibition | [2] |
Experimental Protocols
Cytoblot Assay for Akt Phosphorylation in A549 Cells
This in-cell Western blot assay is used to quantify the levels of phosphorylated Akt relative to total Akt.
Materials:
-
A549 human lung adenocarcinoma cells
-
Microtiter plates
-
Fetal Bovine Serum (FBS)
-
This compound
-
PI3K inhibitor (e.g., LY294002)
-
Fixation and permeabilization buffers
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
Fluorescently labeled secondary antibodies
-
Imaging system for detection
Protocol:
-
Plate A549 cells at 70% confluence in microtiter plates.
-
After overnight incubation for cell attachment, change the medium to one containing 0.1% FBS and incubate for another 24 hours to serum-starve the cells and reduce basal Akt phosphorylation.
-
Treat the cells with various concentrations of this compound or a vehicle control for 45 minutes. For inhibition experiments, pre-treat with LY294002 prior to this compound addition.
-
Fix and permeabilize the cells according to standard immunocytochemistry protocols.
-
Incubate with primary antibodies against phosphorylated Akt (Ser473) and total Akt.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Acquire images and quantify the fluorescence intensity for both phosphorylated and total Akt.
-
Normalize the phospho-Akt signal to the total Akt signal and subtract the background for analysis.
Immunocytochemistry for Phosphorylated Akt in H9c2 Cells
This method visualizes the increase in phosphorylated Akt within cells following treatment with this compound.
Materials:
-
H9c2 rat cardiac myocyte cells
-
Cell culture plates or coverslips
-
This compound
-
PI3K inhibitor (e.g., LY294002)
-
Fixation and permeabilization buffers
-
Primary antibody: anti-phospho-Akt
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Culture H9c2 cells on appropriate plates or coverslips.
-
Treat cells with this compound or a vehicle control for 3 hours. For inhibition studies, pre-incubate with LY294002 for 30 minutes before adding this compound.[2]
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody specific for phosphorylated Akt.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Capture and analyze images to assess the intensity and localization of the phospho-Akt signal.
Visualizations
Signaling Pathway of this compound Anti-Apoptotic Action
Caption: this compound anti-apoptotic signaling pathway.
Experimental Workflow for Akt Phosphorylation Cytoblot Assay
Caption: Workflow for Akt phosphorylation cytoblot assay.
Conclusion and Future Directions
This compound exerts its anti-apoptotic effects predominantly through the activation of the PI3K/Akt signaling pathway, leading to downstream consequences such as the modulation of intracellular calcium levels. The provided data and protocols offer a solid foundation for further investigation into this promising cytoprotective agent.
Future research should focus on:
-
Delineating the specific effects of this compound on Bcl-2 family proteins and caspases to provide a more complete understanding of its downstream anti-apoptotic mechanisms.
-
Investigating the potential involvement of the MAPK/ERK pathway in this compound-mediated cytoprotection to explore other potential avenues of its action.
-
Expanding in vivo studies to translate these molecular findings into a broader physiological context and to further validate the therapeutic potential of this compound.
This comprehensive technical guide serves as a valuable resource for the scientific community, aiming to accelerate the research and development of this compound as a novel therapeutic agent for conditions associated with excessive apoptosis.
References
CMX-2043: A Novel Cytoprotective Agent in Ischemia-Reperfusion Injury
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue.[1][2] This secondary injury cascade is a significant cause of morbidity and mortality in various clinical settings, including myocardial infarction, stroke, organ transplantation, and major surgery.[3][4] CMX-2043, a novel analogue of alpha-lipoic acid (ALA), has emerged as a promising therapeutic candidate for mitigating IRI.[5][6] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, and clinical evaluation in the context of ischemia-reperfusion injury.
Core Mechanism of Action: A Dual Approach to Cytoprotection
This compound is a new chemical entity synthesized by covalently linking R-α-lipoic acid to the dipeptide L-glutamyl-L-alanine.[7] This modification enhances the inherent cytoprotective properties of ALA, resulting in a more potent molecule with a multi-modal mechanism of action.[7][8] The protective effects of this compound are primarily attributed to its potent antioxidant activity and its ability to activate pro-survival signaling pathways.[6][7][9]
Signaling Pathway Activation
A key mechanism of this compound is the activation of the PI3K/Akt signaling pathway, a central regulator of cell survival, growth, and metabolism.[7][9] this compound has been shown to be more effective than its parent molecule, R-α-lipoic acid, in activating this pathway.[7] The activation of Akt by this compound is dependent on the upstream activation of phosphatidylinositide 3-kinase (PI3K), as demonstrated by the complete inhibition of Akt phosphorylation in the presence of the PI3K inhibitor LY294002.[6][7]
The activation of this pathway by this compound leads to several downstream effects that contribute to cytoprotection, including:
-
Inhibition of Apoptosis: Activated Akt can phosphorylate and inactivate several pro-apoptotic proteins.
-
Reduction of Calcium Overload: this compound has been shown to reduce carbachol-induced calcium overload, an effect consistent with Akt activation.[6][7]
-
Mitochondrial Protection: Akt activation is reported to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death during reperfusion.[7]
Quantitative Data Summary
The enhanced potency of this compound compared to its parent compound, R-α-lipoic acid (R-a-LA), has been demonstrated across various in vitro and in vivo studies.
| Parameter | This compound | R-α-Lipoic Acid | Notes | Reference |
| In Vitro Kinase Activation | ||||
| Insulin Receptor Kinase Activation | More effective | Less effective | Activity measured as percentage above control at 100 µM. | [7] |
| Soluble Tyrosine Kinase Activation | More effective | Less effective | Activity measured as percentage above control at 100 µM. | [7] |
| Akt Phosphorylation | More potent | Less potent | Dose-dependent increase observed for both compounds. | [7] |
| In Vivo Efficacy (Rat Cardiac IRI Model) | ||||
| Myocardial Infarct to Area at Risk (MI/AR) Ratio Reduction | 36% reduction (P < .001) | Not as effective | Most efficacious dose administered 15 minutes prior to ischemia. | [5] |
| Phase 2a Clinical Trial (SUPPORT-1) | ||||
| Peak CK-MB Reduction (2.4 mg/kg vs. Placebo) | Statistically significant (P = 0.05) | N/A | [10] | |
| Peak Troponin T Reduction (2.4 mg/kg vs. Placebo) | Statistically significant (P = 0.03) | N/A | [10] | |
| CK-MB ≥3X ULN (2.4 mg/kg vs. Placebo) | 0% vs. 16% (P = 0.02) | N/A | ULN: Upper Limit of Normal. | [10] |
| Troponin T ≥3X ULN (2.4 mg/kg vs. Placebo) | 16% vs. 39% (P = 0.05) | N/A | ULN: Upper Limit of Normal. | [10] |
Experimental Protocols
Preclinical Rat Model of Cardiac Ischemia-Reperfusion Injury
This model was crucial in establishing the in vivo efficacy of this compound.[5]
Objective: To evaluate the efficacy of this compound in reducing myocardial infarct size in a rat model of cardiac IRI.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.[5]
-
Surgical Procedure:
-
Anesthesia was induced and maintained.
-
The chest was opened to expose the heart.
-
A ligature was placed around the left coronary artery.[5]
-
-
Ischemia: The left coronary artery was occluded for 30 minutes to induce ischemia.[5]
-
Drug Administration: this compound or a placebo was administered at various doses and times relative to the ischemic event (before, during, and at reperfusion).[5]
-
Reperfusion: The ligature was released, allowing for 24 hours of reperfusion.[5]
-
Infarct Size Assessment:
-
Endpoint: The primary measure of efficacy was the ratio of the myocardial infarction zone (MI) to the ischemic area at risk (AR).[5]
References
- 1. Pathophysiology of Reperfusion Injury - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Reperfusion injury - Wikipedia [en.wikipedia.org]
- 3. Ischemia-Reperfusion Injury : Pathophysiology and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Efficacy in a Rat Model of Cardiac Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site Unavailable [ischemix.com]
- 8. Site Unavailable [ischemix.com]
- 9. researchgate.net [researchgate.net]
- 10. SUPPORT-1 (Subjects Undergoing PCI and Perioperative Reperfusion Treatment): A Prospective, Randomized Trial of this compound in Patients Undergoing Elective Percutaneous Coronary Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Role of CMX-2043 in Preclinical Models of Traumatic Brain Injury: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Traumatic Brain Injury (TBI) remains a significant global health challenge with no FDA-approved neuroprotective therapeutics currently available. The secondary injury cascade, a complex series of deleterious biochemical and physiological events following the primary insult, is a key target for pharmacological intervention. CMX-2043, a novel cytoprotective compound, has emerged as a promising candidate in preclinical TBI models. This technical guide provides an in-depth analysis of the role of this compound in traumatic brain injury, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms of action and experimental workflows.
Introduction to this compound
This compound is a proprietary new chemical entity developed by Ischemix, Inc. It is an analog of alpha-lipoic acid (ALA), a naturally occurring antioxidant. This compound is designed to have a multi-modal mechanism of action, addressing several key pathways involved in the secondary injury cascade of TBI.[1] Preclinical studies have demonstrated its potential to mitigate neuronal damage and improve functional outcomes in both rodent and porcine models of TBI.
Proposed Mechanism of Action
This compound is believed to exert its neuroprotective effects through a combination of pathways:
-
Activation of Pro-Survival Signaling: this compound has been shown to activate the PI3K/Akt signaling pathway, a crucial cascade for promoting cell survival and inhibiting apoptosis.
-
Mitochondrial Protection: The compound helps to preserve mitochondrial integrity and function, a critical factor as mitochondrial dysfunction is a central event in the TBI secondary injury cascade. This includes reducing mitochondrial reactive oxygen species (mtROS) and preserving oxidative phosphorylation.[1]
-
Reduction of Oxidative Stress: As an ALA analog, this compound possesses potent antioxidant properties, helping to neutralize harmful reactive oxygen species that are generated in excess after a TBI.
-
Modulation of Intracellular Calcium: this compound may help to regulate intracellular calcium levels, preventing the excitotoxicity that leads to neuronal death.
Below is a diagram illustrating the proposed signaling pathway of this compound in the context of TBI.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies of this compound in TBI models.
Table 1: Effects of this compound on Mitochondrial Function and Oxidative Stress in a Porcine TBI Model
| Parameter | Placebo Group | This compound Treated Group | Percentage Change |
| Mitochondrial ROS | 18.77 ± 1.58 | 8.28 ± 1.47 | ↓ 55.9% |
| 4-Hydroxynonenal (4-HNE) | - | Significantly Reduced | - |
| Protein Carbonyls | - | Significantly Reduced | - |
| Respiratory Control Ratio | - | Significantly Improved | - |
Data from a controlled cortical impact (CCI) model in piglets. This compound was administered at 18mg/kg at 1 and 13 hours post-injury. Measurements were taken 24 hours post-TBI.
Table 2: Effects of this compound on Antioxidant Enzyme Activity in a Porcine TBI Model
| Parameter | Placebo Group (nmol/min/mg protein) | Subcutaneous this compound (nmol/min/mg protein) | Intravenous this compound (nmol/min/mg protein) |
| Brain Catalase Activity | 31.65 ± 1.31 | 45.83 ± 3.09 | 36.48 ± 1.56 |
| Brain Superoxide Dismutase (SOD) Activity | 0.57 ± 0.05 U/mL/mg protein | 0.73 ± 0.05 U/mL/mg protein | 0.85 ± 0.09 U/mL/mg protein |
| Liver Catalase Activity | - | No Significant Change | ↑ 46.3% vs. Placebo |
Data from a CCI model in piglets. This compound was administered for 5 days post-TBI. Measurements were taken at 42 days post-TBI.[2]
Table 3: Effects of this compound on MRI-Based Biomarkers in a Porcine TBI Model
| Parameter | Placebo Group | Subcutaneous this compound | Intravenous this compound |
| Midline Shift Reduction (Day 1) | - | 57% | 50% |
| Midline Shift Reduction (Day 7) | - | 41% | 30% |
| Midline Shift Reduction (Day 42) | - | 50% | 51% |
Data from a CCI model in piglets with this compound administered for 5 days post-TBI.[2]
Table 4: Effects of this compound on Neurobehavioral Outcomes in a Rat TBI Model
| Parameter | Saline Group | This compound Treated Group |
| Beam Balance Time | - | Significantly Improved |
| Morris Water Maze Escape Latency | - | Significantly Reduced |
| Morris Water Maze Entries into Target Platform Zone | - | Significantly Increased |
Data from a focal model of TBI in rats.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the preclinical evaluation of this compound.
Porcine Controlled Cortical Impact (CCI) Model
-
Animal Model: 4-week-old Yorkshire piglets.[1]
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Procedure:
-
A craniotomy is performed to expose the dura mater.
-
A controlled cortical impactor is used to induce a focal brain injury. The parameters of the impact (e.g., velocity, depth, and duration) are precisely controlled to create a reproducible injury.
-
-
Post-Operative Care: Animals receive post-operative analgesia and are closely monitored during recovery.
This compound Administration Protocols
-
Porcine Model (Short-term): A bolus of 18 mg/kg of this compound is administered at 1 hour and 13 hours post-injury.
-
Porcine Model (Long-term): this compound is administered either subcutaneously or intravenously for a total of 5 days, starting 1 hour post-TBI.[1]
-
Rat Model: Specific dosing for the rat model is detailed in the relevant patent documentation.[3]
Outcome Assessment Methodologies
-
Magnetic Resonance Imaging (MRI): MRI scans are performed at various time points (e.g., 1, 7, and 42 days post-TBI) to assess structural changes in the brain, including lesion volume, hemispheric swelling and atrophy, and midline shift.[2]
-
Mitochondrial Respirometry: Brain tissue is collected, and mitochondrial function is assessed by measuring oxygen consumption rates with various substrates and inhibitors to determine the respiratory control ratio.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to quantify biomarkers of oxidative stress, such as 4-hydroxynonenal (4-HNE) and protein carbonyls, in brain tissue homogenates.
-
Enzyme Activity Assays: The activity of antioxidant enzymes like catalase and superoxide dismutase is measured in brain and liver tissue lysates.[2]
-
Neurobehavioral Testing:
-
Modified Rankin Scale (mRS): A clinical scale used to assess the degree of disability or dependence in daily activities.
-
Social Recognition Testing (SRT): A test to evaluate cognitive function, specifically memory and social recognition.
-
Beam Balance Test: Assesses motor coordination and balance.[3]
-
Morris Water Maze: A test of spatial learning and memory.[3]
-
The diagram below illustrates a typical experimental workflow for a preclinical study of this compound in a porcine TBI model.
Discussion and Future Directions
The preclinical data available to date strongly suggest that this compound holds significant promise as a neuroprotective agent for the treatment of TBI. Its multi-modal mechanism of action, targeting key aspects of the secondary injury cascade, is a key advantage. The consistent positive results observed across different animal models and a range of outcome measures, from biochemical markers to functional assessments, provide a solid foundation for its continued development.
Future research should focus on:
-
Dose-response studies: To determine the optimal therapeutic dose of this compound.
-
Therapeutic window: To establish the time frame after TBI during which this compound administration is most effective.
-
Combination therapies: To investigate the potential synergistic effects of this compound with other therapeutic strategies.
-
Chronic TBI models: To assess the long-term effects of this compound on recovery and the development of chronic TBI-related pathologies.
Conclusion
This compound has demonstrated a robust neuroprotective profile in preclinical models of traumatic brain injury. By targeting multiple pathways in the secondary injury cascade, it has been shown to reduce neuronal damage, decrease oxidative stress, and improve functional outcomes. The quantitative data and detailed experimental protocols presented in this whitepaper provide a comprehensive overview of the current state of this compound research in TBI and support its advancement into further clinical investigation as a potential therapeutic for this devastating condition.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalase Activity in the Brain Is Associated with Recovery from Brain Injury in a Piglet Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10744115B2 - Compositions and methods for treating traumatic brain injury - Google Patents [patents.google.com]
Preclinical Profile of CMX-2043: A Novel Cytoprotective Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
CMX-2043 is a novel, multi-modal cytoprotective agent engineered from the naturally occurring antioxidant, R-alpha-lipoic acid (R-α-LA).[1][2] Preclinical research has demonstrated its potential in mitigating cellular damage in various models of ischemia-reperfusion injury (IRI) and traumatic brain injury (TBI).[3][4][5] this compound exhibits enhanced potency compared to its parent compound, R-α-LA, through a dual mechanism of action: direct antioxidant effects and activation of pro-survival signaling pathways.[1][6] This technical guide provides a comprehensive overview of the preclinical findings on this compound, including its mechanism of action, key in vitro and in vivo data, and safety profile, to inform further research and development.
Mechanism of Action
This compound is chemically defined as α-N-[(R)-1,2-dithiolane-3-pentanoyl]-l-glutamyl-l-alanine, a conjugate of R-α-LA and the dipeptide L-glutamyl-L-alanine.[3] Its cytoprotective effects are attributed to a multi-modal mechanism that includes:
-
Antioxidant Activity : this compound demonstrates potent antioxidant properties, effectively scavenging reactive oxygen species (ROS) that are a major contributor to secondary injury in TBI and IRI.[1][5]
-
Activation of the PI3K/Akt Signaling Pathway : A key mechanism of this compound's action is the activation of the phosphatidylinositide 3-kinase (PI3K)/Akt signaling cascade, a critical pathway for cell survival and inhibition of apoptosis.[1][4][7] This activation is more potent than that induced by R-α-LA.[1]
-
Modulation of Calcium Homeostasis : this compound has been shown to reduce carbachol-induced calcium overload, a downstream effect consistent with Akt activation.[1][6] This modulation of intracellular calcium levels helps to prevent excitotoxicity and subsequent cell death.
The activation of the PI3K/Akt pathway by this compound is initiated through the stimulation of the insulin receptor kinase and soluble tyrosine kinases.[1][6] The subsequent phosphorylation of Akt leads to the downstream inhibition of apoptotic processes and promotion of cell survival.[7]
Below is a diagram illustrating the proposed signaling pathway of this compound.
In Vitro Studies
A series of in vitro assays were conducted to elucidate the cellular mechanisms of this compound and compare its activity to R-α-LA.
Quantitative Data Summary
| Assay | Key Finding | Reference |
| Antioxidant Capacity | This compound showed greater peroxyl radical absorbance capacity than R-α-LA.[8] | [1] |
| Akt Phosphorylation | This compound was more potent than R-α-LA in inducing Akt phosphorylation in a dose-dependent manner.[1] | [1] |
| Tyrosine Kinase Activation | This compound was more effective than R-α-LA in activating insulin receptor kinase and soluble tyrosine kinase.[1] | [1] |
| IGF-1 Receptor Activation | Activation of the insulin-like growth factor 1 receptor was similar for both this compound and R-α-LA.[1][6] | [1][6] |
| Calcium Overload | This compound (2.5 mM) diminished the rise in cytosolic calcium in a concentration-dependent manner.[8] | [1][8] |
| Protein Binding | This compound was approximately 59.8% protein bound at a concentration of 4.065 µg/mL (10 µM).[3] | [3] |
| Solubility | Solubility of >100 mg/mL in PBS (pH 7.4).[3] | [3] |
| Plasma Stability | Stable in human plasma for at least 60 minutes at 37°C.[3] | [3] |
| Microsomal Stability | Stable in human liver microsomes for 60 minutes at 37°C.[3] | [3] |
Key Experimental Protocols
2.2.1. Akt Phosphorylation Assay
-
Cell Line: A549 human adenocarcinoma cells.[1]
-
Methodology:
-
Cells were cultured to near confluence.
-
Cells were treated with varying concentrations of this compound or R-α-LA for a specified duration.
-
For inhibition studies, cells were pre-incubated with the PI3K inhibitor LY294002 before the addition of this compound.[1][6]
-
Cell lysates were collected and subjected to Western blot analysis.
-
Blots were probed with antibodies specific for phosphorylated Akt (pAkt) and total Akt.
-
The ratio of pAkt to total Akt was quantified to determine the level of Akt activation.[1]
-
2.2.2. Intracellular Calcium Measurement
-
Cell Line: CHO-M1-WT3 cells.[8]
-
Methodology:
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells were pre-incubated with this compound for 30 minutes.[8]
-
Intracellular calcium release was stimulated by the addition of carbachol.
-
Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity of the dye over time using a fluorometer.[1]
-
Below is a diagram illustrating the general experimental workflow for the in vitro assays.
In Vivo Studies
This compound has been evaluated in rodent and porcine models of IRI and TBI, demonstrating significant protective effects.
Quantitative Data Summary
| Animal Model | Indication | Key Finding | Reference |
| Rat | Cardiac Ischemia-Reperfusion Injury | This compound (50-200 mg/kg, p.o.) reduced myocardial infarct size to area at risk ratio and the incidence of arrhythmia.[8] | [3][8] |
| Pig | Traumatic Brain Injury | This compound treatment for five days post-injury resulted in a significant reduction in the volume of brain lesions compared to placebo.[5] | [5] |
| Pig | Traumatic Brain Injury | MRI analysis showed this compound administration reduced hemispheric swelling and atrophy, lesion volume, midline shift, and intracerebral hemorrhage.[9] | [9] |
| Pig | Traumatic Brain Injury | This compound preserved diffusivity, cerebral blood flow, and white matter integrity.[9] | [9] |
| Pig | Traumatic Brain Injury | Increased neural cell density, decreased neuroinflammation, and enhanced neurogenesis were observed with this compound treatment.[9] | [9] |
Key Experimental Protocols
3.2.1. Rat Model of Cardiac Ischemia-Reperfusion Injury
-
Animal Model: Anesthetized rats.
-
Methodology:
-
A surgical procedure was performed to induce regional myocardial ischemia by ligating a coronary artery for a defined period.
-
This compound or vehicle was administered prior to or during the ischemic period.
-
The ligature was then released to allow for reperfusion.
-
After a period of reperfusion, the hearts were excised.
-
The area at risk and the infarct size were determined using histological staining techniques (e.g., triphenyltetrazolium chloride staining).
-
The ratio of infarct size to the area at risk was calculated to assess the extent of myocardial damage.
-
3.2.2. Porcine Model of Traumatic Brain Injury
-
Animal Model: Immature swine.[10]
-
Methodology:
-
A focal traumatic brain injury was induced using a controlled cortical impact device.
-
This compound or placebo was administered at specified time points post-injury (e.g., bolus at 1 or 4 hours, followed by subsequent daily doses).[10]
-
Neurological and cognitive function was assessed at various time points post-injury.[9]
-
Non-invasive imaging (MRI) was performed to evaluate brain lesion volume, swelling, and other pathological changes at different time points.[9][10]
-
At the end of the study period, brain tissue was collected for histopathological and biochemical analyses, including assessment of mitochondrial respiration and markers of oxidative stress.[5][10]
-
Preclinical Safety and Toxicology
Extensive preclinical safety and toxicology studies have been conducted on this compound in both rat and dog models.
Quantitative Data Summary
| Species | Study Type | No-Observed-Adverse-Effect-Level (NOAEL) | Reference |
| Rat | Single and 14-day repeat intravenous doses | 30 mg/kg | [3] |
| Dog | Single intravenous dose | >10 mg/kg | [3] |
Key Safety Findings
-
This compound did not bind to a wide range of receptors and specific targets at a concentration of approximately 4 µg/mL (10 µM).[3]
-
It was not mutagenic in the Ames assay.[3]
-
It did not produce chromosome aberrations in Chinese hamster ovary (CHO) cells.[3]
-
It was negative for clastogenic potential.[3]
-
In a single 10 mg/kg intravenous dose study in dogs with a 2-week recovery period, there were no drug-related effects on any of the measured parameters.[3]
-
At a higher dose of 75 mg/kg in dogs, slight and short-lived increases in activated partial thromboplastin time (APTT) and possibly prothrombin time (PT) were observed.[3]
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for conditions involving ischemia-reperfusion injury and traumatic brain injury. Its multi-modal mechanism of action, combining direct antioxidant effects with the activation of the pro-survival PI3K/Akt pathway, offers a promising approach to cytoprotection. The enhanced potency of this compound compared to its parent compound, R-α-LA, along with a favorable preclinical safety profile, underscores its potential as a clinical candidate. Further investigation in human clinical trials is warranted to translate these promising preclinical findings into therapeutic benefits for patients.
References
- 1. Site Unavailable [ischemix.com]
- 2. Site Unavailable [ischemix.com]
- 3. Pre-clinical and Clinical Safety Studies of this compound: A Cytoprotective Lipoic Acid Analogue for Ischaemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mtec-sc.org [mtec-sc.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Treatment Limits Neural Injury Pathophysiology and Promotes Neurological and Cognitive Recovery in a Pediatric Porcine Traumatic Brain Injury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Stereoselective Bioactivity of CMX-2043: A Technical Whitepaper on R- and S-Isomer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMX-2043, a novel cytoprotective agent derived from α-lipoic acid, has demonstrated significant potential in preclinical models of ischemia-reperfusion injury and traumatic brain injury.[1][2] This technical guide provides an in-depth analysis of the differential activity of the R- and S-stereoisomers of this compound. The evidence presented herein clearly establishes the superior bioactivity of the R-isomer in key cytoprotective signaling pathways, while also noting the comparable antioxidant capacities of both enantiomers. This document summarizes the quantitative data, details the experimental methodologies used for these assessments, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound (α-N-[(R)-1, 2-dithiolane-3-pentanoyl]-L-glutamyl-L-alanine) is a synthetic analog of R-α-lipoic acid (R-α-LA).[3] It has been engineered to enhance the natural cytoprotective properties of its parent compound.[3][4] Preclinical research has shown this compound to be more potent than R-α-LA in activating cell survival pathways and reducing cellular damage in various injury models.[3][5] The mechanism of action of this compound is multimodal, involving the activation of pro-survival kinases and antioxidant effects.[3][6] Given that the core lipoic acid moiety contains a chiral center, understanding the bioactivity of each stereoisomer is critical for drug development and optimization.
Comparative Bioactivity Data: R-Isomer vs. S-Isomer
The biological activity of the this compound stereoisomers has been evaluated through a series of in vitro biochemical assays. The R-isomer has been consistently shown to be the more active enantiomer, particularly in the activation of key signaling kinases.[3]
Tyrosine Kinase Activation
The activation of several receptor and non-receptor tyrosine kinases, known to be crucial for cell survival signaling, was assessed. The R-isomer of this compound was found to be a potent activator of the Insulin Receptor Kinase (IRK), Insulin-like Growth Factor 1 Receptor (IGF1R), and the soluble tyrosine kinase Src. In stark contrast, the S-isomer was inactive against these kinases.[3] The racemic mixture (R/S) showed only marginal activity, highlighting the dominance of the R-isomer's effects.[3]
| Kinase Target | (R)-CMX-2043 Activity | (S)-CMX-2043 Activity | (R/S)-CMX-2043 Activity (Racemic) |
| Insulin Receptor Kinase (IRK) | Active | Inactive | - |
| IGF-1 Receptor (IGF1R) | Active | Inactive | Marginally Active |
| Src Kinase | Active | Inactive | Marginally Active |
| Table 1: Comparative activity of this compound stereoisomers on tyrosine kinase activation. Activity is expressed relative to control. "Inactive" indicates no significant activation, while "Marginally Active" denotes a slight increase in activity. Data synthesized from Lader et al., 2016.[3] |
Antioxidant Capacity
The antioxidant potential of the this compound isomers was evaluated by their ability to scavenge peroxyl radicals. In contrast to the stereospecificity observed in kinase activation, there was no significant difference between the R- and S-isomers in their antioxidant action.[3]
| Isomer | Relative Peroxyl Radical Absorbance Capacity |
| (R)-CMX-2043 | 100% (Normalized) |
| (S)-CMX-2043 | 89 ± 4% |
| (R/S)-CMX-2043 (Racemic) | 102 ± 10% |
| Table 2: Peroxyl radical scavenging capability of this compound isomers. The differences in absorbance capacities among the three optical isomers were not statistically significant. Data synthesized from Lader et al., 2016.[3] |
Signaling Pathway of this compound
This compound exerts its cytoprotective effects primarily through the activation of the PI3K/Akt signaling pathway, a central regulator of cell survival and apoptosis.[3][4] The R-isomer of this compound initiates this cascade by activating upstream receptor tyrosine kinases, such as the Insulin Receptor. This leads to the phosphorylation and activation of Akt. Activated Akt, in turn, modulates downstream targets to promote cell survival, including the inhibition of calcium release from the endoplasmic reticulum, a key event in apoptotic pathways.[3]
Experimental Protocols
The following methodologies were employed to determine the stereoselective activity of this compound.
Tyrosine Kinase Activation Assay
-
Principle: A mobility shift assay was used to measure the conversion of a fluorescent peptide substrate to its phosphorylated product by the kinase. The separation of phosphorylated and non-phosphorylated peptides was achieved via microfluidic chip electrophoresis.[1]
-
Protocol Outline:
-
The catalytic domains of human IRK, IGF1R, and Src were incubated with their respective fluorescent peptide substrates and ATP.
-
The R-isomer, S-isomer, or racemic this compound was added to the reaction mixture at a concentration of 100 µmol/L.
-
The reaction mixture was transferred from a microtiter plate to a LabChip 3000 microfluidic chip.
-
Substrate and product were separated by electrophoresis and detected by laser-induced fluorescence.
-
Kinase activity was quantified by measuring the rate of conversion of substrate to product and expressed as a percentage of control activity.[1]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Principle: This assay measures the antioxidant scavenging capacity of a substance against peroxyl radicals generated by a free radical initiator (AAPH). The antioxidant's ability to protect a fluorescent probe (fluorescein) from degradation is quantified.
-
Protocol Outline:
-
This compound isomers were prepared in a phosphate buffer (pH 7.4).
-
In a 96-well plate, the test compound was mixed with a fluorescein solution.
-
The reaction was initiated by adding AAPH.
-
The fluorescence decay was monitored kinetically at 37°C using a fluorescence microplate reader.
-
The antioxidant capacity was calculated from the net area under the fluorescence decay curve and compared to a Trolox standard.
-
Cytoblot Assay for Akt Activation
-
Principle: This is a cell-based immunoassay to quantify the phosphorylation of a specific protein (Akt) within cells. It is analogous to a cell-based ELISA.
-
Protocol Outline:
-
Human A549 adenocarcinoma cells were cultured in 96-well plates.
-
Cells were treated with various concentrations of this compound isomers.
-
Post-treatment, cells were fixed and permeabilized.
-
Cells were incubated with a primary antibody specific for phosphorylated Akt (e.g., at Ser473).
-
A secondary antibody conjugated to an enzyme (like HRP) was added.
-
A colorimetric or fluorometric substrate was added, and the signal, proportional to the amount of phosphorylated Akt, was measured using a plate reader.
-
Conclusion
The data conclusively demonstrate that the biological activity of this compound in key cytoprotective signaling pathways is stereoselective, with the R-isomer being the pharmacologically active enantiomer. This R-isomer effectively activates the pro-survival PI3K/Akt pathway through upstream tyrosine kinases, a property not shared by the S-isomer. In contrast, the antioxidant activity of this compound is not dependent on stereochemistry. These findings are critical for the ongoing development of this compound as a therapeutic agent, confirming that the pure R-enantiomer is the optimal form for clinical applications targeting ischemia-reperfusion injury and other conditions involving cellular stress and apoptosis. This understanding of stereospecific activity allows for a more refined approach to drug design and patient treatment.
References
Methodological & Application
Application Notes and Protocols for CMX-2043: In Vitro Experimental Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMX-2043 is a novel synthetic analogue of R-α-lipoic acid designed for cytoprotection against ischemia-reperfusion injury.[1][2] It demonstrates enhanced antioxidant and anti-apoptotic properties compared to its parent compound, R-α-lipoic acid.[1][3] Mechanistic studies reveal that this compound exerts its effects through the activation of critical cell survival signaling pathways, primarily the PI3K/Akt pathway, and by modulating intracellular calcium levels.[1][4]
These application notes provide detailed protocols for key in vitro assays to study the mechanism of action and cytoprotective effects of this compound.
Physicochemical and ADME Properties
A summary of the in vitro absorption, distribution, metabolism, and excretion (ADME) profile for this compound provides essential data for experimental design.
| Parameter | Value | Concentration |
| Protein Binding | ~59.8% | 4.065 µg/mL (10 µM) |
| Solubility | >100 mg/mL | Not Applicable |
| Microsomal Stability | Stable for 60 min | 0.4065 µg/mL (1 µM) |
| Plasma Stability | Stable for at least 60 min | 2.032 µg/mL (5 µM) |
| Data sourced from preclinical safety studies.[2] |
Pharmacological Activity
This compound has been screened against a panel of receptors and kinases to determine its specificity.
| Target | Activity | Value (IC50) |
| N-type voltage-gated Ca2+ channel | Inhibition | 2.032 µg/mL (5 µM) |
| Data from a receptor and kinase screening panel.[2] |
Signaling Pathway of this compound
This compound's primary mechanism of action involves the activation of the PI3K/Akt signaling cascade, a well-established pathway for promoting cell survival and inhibiting apoptosis.[1][3] The compound stimulates the phosphorylation of Akt, leading to downstream effects that protect the cell from injury.[1] This activation has been shown to be dependent on PI3-kinase.[1][4]
Experimental Protocols
Western Blot for Akt Phosphorylation
This protocol details the methodology to assess the effect of this compound on the phosphorylation of Akt in a selected cell line, such as A549 human adenocarcinoma cells.[1]
a. Experimental Workflow
b. Detailed Methodology
-
Cell Culture: Plate A549 cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Prior to treatment, starve the cells in a serum-free medium for 12-24 hours.
-
Inhibitor Pre-treatment (Optional): To confirm pathway specificity, pre-incubate a subset of cells with the PI3K inhibitor LY294002 for 1 hour before adding this compound.[1]
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control for a specified time (e.g., 15-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify band intensity using densitometry software and normalize the phospho-Akt signal to total Akt.
Intracellular Calcium Measurement
This protocol is designed to measure changes in cytosolic calcium concentration in response to a stimulus, and the modulatory effect of this compound. CHO or Jurkat cells are suitable for this assay.[1]
a. Experimental Workflow
b. Detailed Methodology
-
Cell Preparation: Culture CHO or Jurkat cells to the appropriate density.
-
Dye Loading: Harvest cells and incubate them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) in the dark, typically for 30-60 minutes at 37°C.
-
This compound Incubation: After dye loading, wash the cells and incubate them with various concentrations of this compound or vehicle control. Note that this compound may require a prolonged incubation period (several hours) to exert its effect on calcium homeostasis.[1]
-
Fluorometric Measurement:
-
Transfer the cell suspension to a cuvette in a temperature-controlled fluorometer.
-
Record a stable baseline fluorescence reading.
-
Inject a calcium-releasing agonist, such as carbachol or thapsigargin, to induce calcium overload.[1]
-
Continuously record the fluorescence signal for several minutes to capture the transient rise and subsequent fall in intracellular calcium.
-
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths (for Fura-2) to determine the intracellular calcium concentration. Compare the peak calcium response in this compound-treated cells to the vehicle control.
Conclusion
The provided protocols offer a foundational framework for investigating the in vitro properties of this compound. By assessing its impact on Akt phosphorylation and intracellular calcium modulation, researchers can further elucidate the cytoprotective mechanisms of this promising compound. These assays are crucial for preclinical characterization and advancing the development of this compound for therapeutic applications in ischemia-reperfusion injury and other related conditions.[4][5]
References
- 1. Site Unavailable [ischemix.com]
- 2. Pre-clinical and Clinical Safety Studies of this compound: A Cytoprotective Lipoic Acid Analogue for Ischaemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mtec-sc.org [mtec-sc.org]
CMX-2043 Administration in Rat Models of Ischemic Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Preclinical research on CMX-2043 has primarily focused on rat models of cardiac ischemia-reperfusion injury and porcine as well as rodent models of traumatic brain injury (TBI). As of the latest available data, specific studies detailing the administration of this compound in rat models of focal cerebral ischemia (stroke) have not been published. However, the mechanisms of action, including the activation of the PI3K/Akt survival pathway and antioxidant effects, are highly relevant to the pathophysiology of stroke.[1][2] The following application notes and protocols are based on the available literature for cardiac ischemia-reperfusion injury in rats, which may serve as a valuable reference for designing future stroke studies.
Introduction to this compound
This compound is a novel cytoprotective compound derived from alpha-lipoic acid (ALA), an essential cofactor for mitochondrial energy pathways.[2] It is a new chemical entity engineered for enhanced potency and efficacy compared to its parent molecule.[3] The multimodal mechanism of action of this compound involves the activation of the PI3K/Akt cell survival pathway, restoration of mitochondrial bioenergetics, modulation of calcium overload, and reduction of reactive oxygen species (ROS) damage.[2] These properties make it a promising therapeutic candidate for conditions involving ischemia-reperfusion injury, such as myocardial infarction and potentially ischemic stroke.
Data Presentation: Efficacy of this compound in a Rat Model of Cardiac Ischemia-Reperfusion Injury
The following table summarizes the quantitative data from a key preclinical study evaluating the efficacy of this compound in a rat model of myocardial ischemia-reperfusion injury.
| Parameter | Experimental Group | Dosage | Administration Route | Timing of Administration | Myocardial Infarct Size Reduction (vs. Vehicle) | Reference |
| Animal Model | Male Sprague-Dawley Rats | 10 mg/kg | Intravenous (IV) Bolus | 15 minutes prior to ischemia | 36% (P < .001) | [4] |
| Ischemia Model | 30-minute left coronary artery ligation followed by 24-hour reperfusion | 10 mg/kg | Intravenous (IV) Bolus | At the time of reperfusion | Statistically Significant Reduction | [4] |
| Outcome Measure | Ratio of Myocardial Infarct (MI) size to Area at Risk (AR) | 10 mg/kg | Intravenous (IV) Bolus | During ischemia | Statistically Significant Reduction | [4] |
Experimental Protocols
Protocol 1: Administration of this compound in a Rat Model of Cardiac Ischemia-Reperfusion Injury
This protocol is adapted from studies evaluating this compound's efficacy in reducing myocardial infarct size.[4]
1. Animal Model and Preparation:
- Species: Male Sprague-Dawley rats.
- Anesthesia: Induce and maintain anesthesia using a suitable anesthetic agent (e.g., isoflurane).
- Surgical Preparation: Intubate and mechanically ventilate the animals. Surgically expose the heart via a left thoracotomy. Place a suture around the left coronary artery for subsequent ligation.
2. This compound Formulation and Administration:
- Formulation: Dissolve this compound in a suitable vehicle, such as a buffered sodium phosphate saline solution (pH 6.8–7.6), to a final concentration of 10 mg/mL.[5]
- Administration: Administer this compound or a vehicle control via intravenous (IV) bolus injection. The timing of administration can be varied depending on the experimental design (e.g., 15 minutes prior to ischemia, during ischemia, or at the onset of reperfusion).[4]
3. Induction of Ischemia-Reperfusion Injury:
- Ischemia: Induce myocardial ischemia by tightening the suture around the left coronary artery for a period of 30 minutes.
- Reperfusion: After the ischemic period, release the suture to allow for reperfusion of the coronary artery.
4. Post-Operative Care and Euthanasia:
- Monitoring: Monitor the animals for recovery from anesthesia and any adverse effects.
- Euthanasia: Euthanize the animals 24 hours after reperfusion.[4]
5. Outcome Assessment:
- Area at Risk (AR) and Myocardial Infarct (MI) Size: Excise the heart and perfuse with a stain such as triphenyltetrazolium chloride (TTC) to differentiate between viable and infarcted tissue. The unstained area represents the MI, while the total area supplied by the occluded artery is the AR.[4]
- Data Analysis: Calculate the ratio of MI to AR to determine the extent of myocardial injury and the protective effect of this compound.[4]
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway for the cytoprotective effects of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: Experimental workflow for this compound efficacy testing in a rat model.
References
- 1. This compound by Ischemix for Traumatic Brain Injury: Likelihood of Approval [pharmaceutical-technology.com]
- 2. mtec-sc.org [mtec-sc.org]
- 3. Site Unavailable [ischemix.com]
- 4. This compound Efficacy in a Rat Model of Cardiac Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-clinical and Clinical Safety Studies of this compound: A Cytoprotective Lipoic Acid Analogue for Ischaemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CMX-2043 for Porcine Traumatic Brain Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMX-2043, a novel alpha-lipoic acid (ALA) based therapeutic, has demonstrated significant neuroprotective, anti-apoptotic, and anti-inflammatory properties in preclinical studies.[1] Its multi-modal mechanism of action, which includes activating the PI3k/Akt survival signaling pathways, restoring mitochondrial bioenergetics, modulating calcium overload, and reducing reactive oxygen species (ROS) damage, makes it a promising candidate for the treatment of traumatic brain injury (TBI).[2] Porcine models of TBI are highly valued for their translational relevance to human head injury due to similarities in brain size, structure, and composition.[3] This document provides a detailed overview of the optimal dosage and experimental protocols for utilizing this compound in pig TBI studies, based on available preclinical data.
Quantitative Data Summary
The following tables summarize the key quantitative data from porcine TBI studies investigating the efficacy of this compound.
Table 1: this compound Dosage and Administration in Porcine TBI Models
| Study Reference | Animal Model | TBI Induction Method | This compound Dosage | Administration Route | Timing of First Dose | Duration of Treatment |
| Kilbaugh, T. et al. (2017)[4] | Piglets (N=16) | Controlled Cortical Impact (CCI) | Bolus: 13.5 mg/kg, followed by 4.5 mg/kg at 13h | Not specified, likely intravenous bolus | 1 hour post-CCI | 2 doses over 13 hours |
| Ischemix, Inc. (2020)[5] | Four-week old piglets (8-10kg) (N=29) | Controlled Cortical Impact (CCI) | Bolus: 13.5 mg/kg, then 4.5 mg/kg at 13h, then 18 mg/kg daily | Not specified | 1 or 4 hours post-injury | 5 days |
| University of Georgia (2025)[1] | Pediatric Piglets | Traumatic Brain Injury Model | Not specified | Subcutaneous (SQ) or Intravenous (IV) | 1 hour post-TBI | 5 days |
| SCCM Resource Library[6] | Yorkshire piglets (4-weeks old) (N=16) | Controlled Cortical Impact (CCI) | 18 mg/kg total | Not specified | 1 hour and 13 hours post-injury | 2 doses over 13 hours |
Table 2: Summary of this compound Efficacy in Porcine TBI Models
| Outcome Measure | This compound Treatment Effect | Study Reference |
| Neuroimaging (MRI) | Reduced hemispheric swelling and atrophy, lesion volume, midline shift, and intracerebral hemorrhage. Preserved diffusivity, cerebral blood flow, and white matter integrity. | [1] |
| Cellular Level | Increased neural cell density, decreased neuroinflammation, and enhanced neurogenesis. | [1] |
| Mitochondrial Function | Improved mitochondrial bioenergetics, decreased mitochondrial reactive oxygen species (mtROS). | [4][6][7] |
| Oxidative Stress | Reduced oxidative injury, as measured by protein carbonyl levels and 4-HNE (a marker of lipid peroxidation). | [5][6] |
| Functional Recovery | Reduced neurological deficits (improved modified Rankin Scale scores) and rapid cognitive recovery (improved social recognition testing results). | [1] |
Experimental Protocols
Animal Model and TBI Induction
A commonly used and clinically relevant model is the Controlled Cortical Impact (CCI) injury in piglets.[4][5]
-
Animal: Four-week-old Yorkshire piglets (8-10 kg) are often used as their brain's geometric structure and white-to-gray matter ratio are comparable to that of a 2-4 year old child.[5]
-
Anesthesia: Animals are anesthetized, typically with isoflurane, and intubated.
-
Surgical Procedure:
-
A craniotomy is performed to expose the dura mater.
-
A cortical impactor is used to induce a moderate to severe focal brain injury. The parameters of the impact (e.g., velocity, depth, dwell time) should be consistent across all animals in the study.
-
-
Sham Control: Sham-operated animals undergo the same surgical procedure, including craniotomy, but do not receive the cortical impact.
This compound Administration Protocol
Based on the available data, a multi-day dosing regimen appears effective.
-
Groups:
-
This compound Treatment Group: Receives this compound at the specified dosage and time points.
-
Placebo Control Group: Receives a vehicle control (e.g., saline) at the same volume and time points as the treatment group.[1][5]
-
Sham Control Group: Undergoes sham surgery and may receive a placebo.[4][5]
-
-
Dosage and Administration:
Endpoint Analysis
A comprehensive evaluation of this compound's efficacy should include a combination of imaging, histological, and functional assessments.
-
Magnetic Resonance Imaging (MRI): Performed at various time points post-injury (e.g., 5 days and 42 days) to assess lesion volume, hemispheric swelling, midline shift, and white matter integrity.[1]
-
Immunohistochemistry: Brain tissue is collected at the end of the study to analyze neural cell density, neuroinflammation (e.g., microglial activation), and neurogenesis.[1]
-
Mitochondrial Respirometry: Analysis of mitochondrial function and reactive oxygen species (ROS) production in brain tissue homogenates can be performed to assess the bioenergetic effects of this compound.[6]
-
Neurological and Cognitive Function:
Visualizations
Caption: this compound's multi-target approach to mitigate TBI secondary injury.
Caption: Experimental workflow for this compound evaluation in a porcine TBI model.
References
- 1. This compound Treatment Limits Neural Injury Pathophysiology and Promotes Neurological and Cognitive Recovery in a Pediatric Porcine Traumatic Brain Injury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mtec-sc.org [mtec-sc.org]
- 3. The pig as a preclinical traumatic brain injury model: current models, functional outcome measures, and translational detection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. SCCM Resource Library-Reduction in Reaction Oxygen Species With Novel Intervention Following TBI in a Large Animal Model [lms.sccm.org]
- 7. firstwordpharma.com [firstwordpharma.com]
Preparing CMX-2043 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMX-2043 is a novel cytoprotective agent derived from alpha-lipoic acid with demonstrated efficacy in models of ischemia-reperfusion injury and traumatic brain injury.[1][2][3][4] Its mechanism of action involves the activation of pro-survival signaling pathways, including the PI3K/Akt pathway, and exhibiting antioxidant properties.[1][5][6][7] Proper preparation of this compound stock solutions is critical for accurate and reproducible results in in vitro cell culture experiments. This document provides detailed protocols for the preparation, storage, and quality control of this compound stock solutions for use in cell-based assays.
Properties of this compound
This compound is a small molecule, α-N-[(R)-1, 2-dithiolane-3-pentanoyl]-L-glutamyl-L-alanine, with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₆N₂O₆S₂ | [8] |
| Molecular Weight | 406.52 g/mol | [8] |
| CAS Number | 910627-26-8 | [8] |
| Appearance | Powder | [8] |
| Solubility (in vitro) | DMSO: 20.83 mg/mL (51.24 mM) | [8] |
| Solubility (aqueous) | >100 mg/mL in PBS (pH 7.4) | [9] |
| Storage (Powder) | -20°C for 1 year, or -80°C for 2 years (sealed from moisture) | [8] |
Mechanism of Action: PI3K/Akt Signaling Pathway
This compound exerts its cytoprotective effects in part through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][5] This pathway is a central regulator of cell survival, proliferation, and metabolism. Upon stimulation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt and its upstream kinase PDK1 to the plasma membrane, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. The activation of Akt by this compound has been shown to be inhibited by the PI3K inhibitor LY294002.[1][2]
References
- 1. Site Unavailable [ischemix.com]
- 2. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Drug Targets Damage from Traumatic Injuries | Weightmans [weightmans.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mtec-sc.org [mtec-sc.org]
- 7. Ischemix Initiates Phase 2a Trial of this compound for the Prevention of Ischemia-Reperfusion Injury - BioSpace [biospace.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Pre-clinical and Clinical Safety Studies of this compound: A Cytoprotective Lipoic Acid Analogue for Ischaemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CMX-2043: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and proper storage conditions for CMX-2043, a novel analogue of α-Lipoic Acid. The information is intended to guide researchers in maintaining the integrity and activity of this compound for experimental use.
Introduction to this compound
This compound is a promising therapeutic agent that has shown efficacy in models of ischemia-reperfusion injury.[1][2] As a derivative of α-lipoic acid, it exhibits antioxidant properties and activates cell survival pathways, including the PI3K/Akt pathway.[1][2] Given its therapeutic potential, understanding its stability profile is critical for accurate and reproducible research findings.
Physicochemical Properties
This compound is a dipeptide conjugate of R-α-lipoic acid. Its structure confers specific physicochemical properties that influence its stability and handling.
| Property | Value | Reference |
| Molecular Formula | C16H26N2O6S2 | MedChemExpress |
| Molecular Weight | 406.52 g/mol | MedChemExpress |
| Solubility | >100 mg/mL in PBS (pH 7.4) | [3] |
| Appearance | Not explicitly stated, but α-lipoic acid is a yellow solid. |
Stability Data
Available data on the stability of this compound in various forms and conditions are summarized below.
Solid (Neat Compound) Stability
| Condition | Duration | Stability | Recommendations | Reference |
| -20°C (Protected from light and moisture) | 1 year | Stable | Recommended for long-term storage. | Ruixibiotech |
| 4-25°C | Up to 2 weeks | Stable | Suitable for short-term transportation. | Ruixibiotech |
Stock Solution Stability
| Storage Temperature | Duration | Stability | Recommendations | Reference |
| -80°C | 6 months | Stable | Aliquot to prevent repeated freeze-thaw cycles. | [4] |
| -20°C | 1 month | Stable | Aliquot for short-term storage. | [4] |
In Vitro and In Vivo Solution Stability
| Matrix | Concentration | Temperature | Duration | Stability | Reference |
| Human Liver Microsomes | 0.4065 µg/mL (1 µM) | 37°C | 60 minutes | Stable | [3] |
| Human Plasma | 2.032 µg/mL (5 µM) | 37°C | At least 60 minutes | Stable | [3] |
| Buffered Sodium Phosphate Saline (pH 6.8-7.6) | 10 mg/mL | Not specified | Not specified | Used as a clinical trial formulation. | [3] |
| Dosing solution for toxicology studies | Not specified | Not specified | Not specified | Measured doses ranged from 91% to 100% of nominal range. | [3] |
Proper Storage and Handling Protocols
To ensure the longevity and integrity of this compound, the following storage and handling protocols are recommended.
Long-Term Storage (Solid)
-
Protocol:
-
Upon receipt, store the solid this compound in a tightly sealed container.
-
Place the container in a freezer at -20°C.
-
Protect the compound from light and moisture by using an opaque container and storing it in a desiccated environment if possible.
-
Preparation and Storage of Stock Solutions
-
Protocol:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.
-
Prepare stock solutions in a suitable solvent (e.g., DMSO, ethanol, or an appropriate buffer).
-
For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
-
Preparation of Working Solutions
-
Protocol:
-
Thaw a single-use aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer immediately before use.
-
Do not refreeze and reuse thawed working solutions.
-
Experimental Protocols
Protocol for Assessing Solution Stability (Example)
This protocol describes a general method for assessing the stability of a this compound solution in a specific buffer over time using HPLC.
-
Preparation of this compound Solution: Prepare a solution of this compound in the desired buffer at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution by a validated stability-indicating HPLC method to determine the initial concentration and purity of this compound.
-
Storage: Store the solution under the desired conditions (e.g., specific temperature and light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound and the presence of any new peaks (degradants) at each time point to the initial analysis. Calculate the percentage of this compound remaining.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
This compound is known to activate the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[1][2]
Caption: this compound activates the PI3K/Akt signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability assessment.
Potential Degradation Pathways
While specific forced degradation studies for this compound are not publicly available, studies on its parent compound, α-lipoic acid, can provide insights into potential degradation pathways. The dithiolane ring in α-lipoic acid is susceptible to degradation under UV irradiation. This suggests that this compound should be protected from light to prevent photodegradation.
Conclusion
The provided data and protocols offer a foundational guide for the proper storage and handling of this compound to ensure its stability and the reliability of experimental results. For critical applications, it is recommended that researchers perform their own stability assessments under their specific experimental conditions. The development of a validated, stability-indicating analytical method is crucial for accurately monitoring the integrity of this compound over time.
References
Application Notes and Protocols: A Comparative Analysis of Intravenous and Subcutaneous Administration of CMX-2043
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of CMX-2043, a novel cytoprotective agent, with a focus on the comparative aspects of intravenous (IV) and subcutaneous (SC) routes of administration. This document includes a summary of its mechanism of action, available data on its administration, and detailed protocols for preclinical evaluation.
Introduction to this compound
This compound is a synthetic analog of alpha-lipoic acid (ALA) with enhanced cytoprotective properties.[1][2][3][4][5] It is a small molecule that exhibits a multi-modal mechanism of action, making it a promising therapeutic candidate for conditions involving ischemia-reperfusion injury, such as traumatic brain injury (TBI) and cardiac events.[1][6][7] this compound has been shown to possess neuroprotective, anti-apoptotic, and anti-inflammatory properties.[2]
The primary mechanism of action of this compound involves the activation of the phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway, a crucial cascade for cell survival and proliferation.[1][5][6] Studies have demonstrated that this compound stimulates the phosphorylation of Akt, and this effect is abrogated by PI3K inhibitors.[1][5] In addition to its effects on the PI3K/Akt pathway, this compound also exhibits antioxidant properties, contributing to its overall cytoprotective effects.[1][3]
Intravenous vs. Subcutaneous Administration: A Comparative Overview
While this compound has been primarily investigated via intravenous administration in clinical trials, preclinical studies have explored both intravenous and subcutaneous routes.[2][7] A key study in a pediatric porcine model of traumatic brain injury directly compared the efficacy of IV and SC administration of this compound.[2]
The findings from this study indicated that both intravenous and subcutaneous administration of this compound were effective in mitigating the pathological and functional deficits associated with TBI.[2] Specifically, both routes of administration led to:
-
Reduced hemispheric swelling and atrophy[2]
-
Decreased lesion volume and midline shift[2]
-
Reduced intracerebral hemorrhage[2]
-
Preservation of white matter integrity and cerebral blood flow[2]
-
Increased neural cell density and enhanced neurogenesis[2]
-
Decreased neuroinflammation[2]
-
Improved neurological outcomes and cognitive recovery[2]
These results suggest that subcutaneous administration may be a viable and potentially more convenient alternative to intravenous infusion for this compound, offering the possibility of easier administration and improved patient compliance. However, detailed pharmacokinetic data directly comparing the two routes in humans is not yet publicly available.
Data Presentation
Table 1: Summary of Preclinical Efficacy of this compound (IV vs. SC) in a Porcine TBI Model
| Parameter | Intravenous Administration | Subcutaneous Administration | Reference |
| Neurological Deficits | Reduced | Reduced | [2] |
| Cognitive Recovery | Rapid | Rapid | [2] |
| Hemispheric Swelling | Reduced | Reduced | [2] |
| Lesion Volume | Reduced | Reduced | [2] |
| Neuroinflammation | Decreased | Decreased | [2] |
| Neurogenesis | Enhanced | Enhanced | [2] |
Table 2: Summary of Dosing in Preclinical and Clinical Studies
| Study Type | Species | Route of Administration | Dose | Reference |
| TBI Study | Piglets | Intravenous & Subcutaneous | Not specified in abstract | [2] |
| TBI Study | Piglets | Bolus | 13.5 mg/kg followed by 4.5 mg/kg | [1] |
| Cardiac IRI Study | Rats | Oral | 50, 100, and 200 mg/kg | [8] |
| Toxicology Study | Rats | Intravenous | 30, 100, and 200 mg/kg | [4] |
| Phase 1 Clinical Trial | Humans | Intravenous | 20, 60, 150, and 300 mg | [4][9] |
Table 3: Available Pharmacokinetic Parameters of Intravenous this compound
| Species | Dose | Cmax | AUC | t1/2 | Reference |
| Rats | 200 mg/kg | ~327 μg/mL | ~218 h*μg/mL | ~10 min | [10] |
| Humans | Not specified | Not specified | Not specified | Not specified | [4] |
Note: Specific quantitative pharmacokinetic data (Cmax, Tmax, AUC, bioavailability) directly comparing intravenous and subcutaneous administration of this compound is not currently available in the public domain.
Signaling Pathway
The cytoprotective effects of this compound are mediated, in part, through the activation of the PI3K/Akt signaling pathway.
This compound activates the PI3K/Akt signaling pathway.
Experimental Protocols
The following protocols are adapted from established methodologies for the preclinical evaluation of therapeutic agents.
Protocol 1: Comparative Pharmacokinetic Analysis of Intravenous and Subcutaneous this compound in Rats
Objective: To determine and compare the pharmacokinetic profiles of this compound following intravenous and subcutaneous administration in a rodent model.
Materials:
-
This compound (sterile solution)
-
Male Sprague-Dawley rats (250-300g)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (appropriate gauge for IV and SC injections)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Dose Preparation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile saline) at the desired concentration.
-
Animal Groups: Divide the rats into two groups: Intravenous (IV) and Subcutaneous (SC) administration.
-
Administration:
-
IV Group: Administer a single bolus dose of this compound via the lateral tail vein.
-
SC Group: Administer a single dose of this compound via subcutaneous injection in the dorsal scapular region.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and bioavailability for both administration routes.
Workflow for comparative pharmacokinetic analysis.
Protocol 2: Evaluation of Neuroprotective Efficacy of this compound in a Porcine TBI Model
Objective: To compare the neuroprotective effects of intravenous and subcutaneous this compound in a clinically relevant large animal model of TBI. This protocol is based on the study design described in the available literature.[2]
Materials:
-
This compound (sterile solution)
-
Pediatric pigs
-
Anesthesia and surgical equipment for inducing controlled cortical impact (CCI) injury
-
MRI scanner
-
Behavioral testing apparatus (e.g., for modified Rankin Scale and social recognition testing)
-
Histology and immunohistochemistry reagents
Procedure:
-
Animal Model: Utilize a pediatric porcine model of TBI induced by controlled cortical impact.
-
Animal Groups: Randomly assign pigs to one of three groups: Placebo (vehicle control), this compound IV, and this compound SC.
-
Drug Administration:
-
Administer the first dose of this compound or placebo one hour post-TBI.
-
Continue daily administration for a total of five days.[2]
-
-
Outcome Assessments (up to 42 days post-TBI): [2]
-
Neuroimaging: Perform MRI scans at multiple time points to assess hemispheric swelling, lesion volume, midline shift, intracerebral hemorrhage, and white matter integrity.
-
Neurological Evaluation: Conduct neurological assessments using a modified Rankin Scale (mRS).
-
Cognitive Testing: Evaluate cognitive function using social recognition testing (SRT).
-
Histological Analysis: At the end of the study, perform immunohistochemistry on brain tissue to assess neural cell density, neuroinflammation, and neurogenesis.
-
-
Data Analysis: Statistically compare the outcomes between the three groups to determine the relative efficacy of IV and SC this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound Treatment Limits Neural Injury Pathophysiology and Promotes Neurological and Cognitive Recovery in a Pediatric Porcine Traumatic Brain Injury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pre-clinical and Clinical Safety Studies of this compound: A Cytoprotective Lipoic Acid Analogue for Ischaemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mtec-sc.org [mtec-sc.org]
- 7. This compound by Ischemix for Traumatic Brain Injury: Likelihood of Approval [pharmaceutical-technology.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Site Unavailable [ischemix.com]
Application Notes and Protocols for CMX-2043 with A549 and H9c2 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CMX-2043, a novel cytoprotective agent, in studies involving the A549 human lung carcinoma and H9c2 rat cardiomyoblast cell lines. This compound, a derivative of alpha-lipoic acid, has demonstrated significant potential in protecting cells from various stressors through its multi-modal mechanism of action, including antioxidant effects and activation of pro-survival signaling pathways.[1][2][3]
Introduction to this compound
This compound is a synthetic compound engineered for enhanced cytoprotective properties compared to its parent molecule, alpha-lipoic acid.[1][2][3] It exerts its effects through a combination of direct antioxidant activity and the activation of key cellular survival pathways, notably the PI3K/Akt signaling cascade.[1][2][4][5] This dual action makes this compound a promising candidate for mitigating cellular damage in contexts such as ischemia-reperfusion injury and oxidative stress.[1][6][7][8] Studies have shown its efficacy in various preclinical models, highlighting its low toxicity and potential for therapeutic applications.[1][4][9]
This compound in A549 and H9c2 Cell Lines
The A549 cell line, derived from human alveolar basal epithelial cells, serves as a widely used model for studying lung cancer and respiratory diseases.[10][11][12] The H9c2 cell line, originating from embryonic rat heart tissue, is a valuable in vitro model for cardiovascular research, particularly for studying the responses of cardiomyocytes to various stimuli.[13][14][15]
This compound has been shown to be effective in both cell lines, primarily through the activation of the pro-survival Akt pathway.[1] This makes it a valuable tool for investigating cytoprotective mechanisms in both pulmonary and cardiac contexts.
Data Presentation
The following tables summarize the quantitative data available on the bioactivity of this compound.
Table 1: Kinase Activation by this compound
| Kinase | Effect of this compound | Comparison with R-α-Lipoic Acid (LA) | Reference |
| Insulin Receptor Kinase (IRK) | Activation (EC50 = 35 µmol/L) | 1.5-fold more potent than LA (EC50 = 93 µmol/L) | [1] |
| Insulin-like Growth Factor 1 Receptor (IGF1R) | Similar activation | No significant difference | [1] |
| Src (soluble tyrosine kinase) | 4-fold greater activation | More potent than LA | [1] |
| Spleen Tyrosine Kinase (Syk) | Weak inhibition | LA had no effect | [1] |
| Tunica Interna Endothelial Cell Kinase (Tie2) | Weak inhibition | LA had no effect | [1] |
Table 2: Antioxidant Capacity of this compound Isomers
| Isomer | Relative Oxygen Radical Absorbance Capacity (Normalized to R-isomer) | Statistical Significance vs. (R)-CMX-2043 | Reference |
| (R)-CMX-2043 | 100 ± 5 | - | [1] |
| (R/S)-CMX-2043 | 102 ± 10 | Not Statistically Different | [1] |
| (S)-CMX-2043 | 89 ± 4 | Not Statistically Different | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell-based assays.
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Cell Culture and Maintenance
A549 Cell Culture Protocol
-
Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11][16]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[10][17]
-
Subculturing:
-
When cells reach 70-90% confluency, aspirate the medium.[17]
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add 0.25% Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.[16][17]
-
Neutralize the trypsin with complete growth medium.[10]
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new flasks at a recommended split ratio of 1:4 to 1:9.[10]
-
H9c2 Cell Culture Protocol
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[13][14][18]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[13]
-
Subculturing:
-
Subculture before cells become fully confluent to maintain the myoblastic phenotype.
-
Aspirate the medium and rinse the cells with PBS.
-
Add 0.25% Trypsin-EDTA and incubate for 2-4 minutes at 37°C.[13]
-
Add complete growth medium to inactivate the trypsin.
-
Gently pipette to create a single-cell suspension.
-
Centrifuge the cells, resuspend the pellet, and seed new flasks at a recommended ratio of 1:2 to 1:4.[13]
-
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Working Concentrations: The optimal concentration of this compound may vary depending on the specific experiment and cell line. A dose-response experiment is recommended to determine the effective concentration range. Based on published data, concentrations in the micromolar range (e.g., 10-100 µM) are a reasonable starting point.[1]
-
Treatment Duration: Treatment times can range from minutes for signaling pathway activation studies (e.g., 45 minutes for Akt phosphorylation) to several hours or days for cytoprotection or proliferation assays.[1]
Key Experiments
A. Assessment of Akt Phosphorylation (Western Blot)
This protocol is to determine the effect of this compound on the activation of the Akt signaling pathway.
-
Seed A549 or H9c2 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours in a low-serum medium (e.g., 0.5% FBS) if necessary to reduce basal Akt phosphorylation.[1]
-
Treat the cells with this compound at various concentrations for 45 minutes to 3 hours.[1] Include a vehicle-treated control group.
-
To confirm the involvement of PI3K, pre-treat a set of cells with a PI3K inhibitor like LY294002 (e.g., 25 µmol/L) for 30 minutes before adding this compound.[1]
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[19]
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL chemiluminescence detection system.[20]
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
B. Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[21]
-
Seed A549 or H9c2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[21][22]
-
Treat the cells with various concentrations of this compound, with or without a cytotoxic agent (e.g., H2O2, doxorubicin) to induce cell stress.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[23]
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[21]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]
-
Measure the absorbance at 570-590 nm using a microplate reader.[21]
-
Calculate cell viability as a percentage of the untreated control.
C. Measurement of Reactive Oxygen Species (ROS) (DCFH-DA Assay)
This assay is used to quantify intracellular ROS levels.[24][25]
-
Seed A549 or H9c2 cells in a 24-well or 96-well plate (black, clear bottom for microscopy).
-
Treat the cells with this compound for a specified duration, followed by an ROS-inducing agent (e.g., H2O2, tert-butyl hydroperoxide as a positive control).[25][26]
-
Remove the treatment medium and wash the cells once with warm PBS or serum-free medium.[24]
-
Load the cells with 10-25 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium and incubate for 30 minutes at 37°C in the dark.[24][26][27]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.[24]
-
Add PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).[25][27] Alternatively, visualize the cells under a fluorescence microscope.
-
Normalize the fluorescence intensity to the cell number or protein concentration if necessary.
D. Apoptosis Detection (Caspase-3 Cleavage by Western Blot)
This protocol detects the cleavage of caspase-3, a key marker of apoptosis.[19][28][29]
-
Seed and treat A549 or H9c2 cells with this compound and/or an apoptosis-inducing agent (e.g., staurosporine, etoposide) for an appropriate duration.
-
Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[20]
-
Lyse the cells and perform Western blotting as described in the Akt phosphorylation protocol.
-
Use primary antibodies that detect both full-length (pro-caspase-3, ~32-35 kDa) and cleaved (active) caspase-3 (~17-19 kDa).
-
An increase in the cleaved caspase-3 fragment indicates the induction of apoptosis. The ratio of cleaved to full-length caspase-3 can be quantified.[19]
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate its cytoprotective effects and underlying mechanisms in A549 and H9c2 cell lines, contributing to the broader understanding of its therapeutic potential.
References
- 1. Site Unavailable [ischemix.com]
- 2. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site Unavailable [ischemix.com]
- 4. mtec-sc.org [mtec-sc.org]
- 5. researchgate.net [researchgate.net]
- 6. SUPPORT-1 (Subjects Undergoing PCI and Perioperative Reperfusion Treatment): A Prospective, Randomized Trial of this compound in Patients Undergoing Elective Percutaneous Coronary Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-clinical and Clinical Safety Studies of this compound: a cytoprotective lipoic acid analogue for ischaemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical and Clinical Safety Studies of this compound: A Cytoprotective Lipoic Acid Analogue for Ischaemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. A549 Cell Subculture Protocol [a549.com]
- 11. reprocell.com [reprocell.com]
- 12. A549 Cells [cytion.com]
- 13. Cell Culture Academy [procellsystem.com]
- 14. 2.2. H9C2 Cell Culture [bio-protocol.org]
- 15. journal.uii.ac.id [journal.uii.ac.id]
- 16. genome.ucsc.edu [genome.ucsc.edu]
- 17. nanopartikel.info [nanopartikel.info]
- 18. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. bioquochem.com [bioquochem.com]
- 27. doc.abcam.com [doc.abcam.com]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Akt Phosphorylation in Response to CMX-2043 Treatment
Introduction
CMX-2043 is a novel synthetic modification of R-a-lipoic acid designed for cytoprotection, particularly in the context of ischemia-reperfusion injury.[1][2] Its mechanism of action involves the activation of pro-survival signaling pathways, including the PI3K/Akt pathway.[1][2][3] this compound has been shown to increase the phosphorylation of Akt (also known as Protein Kinase B) in a dose-dependent manner, indicating its role in promoting cell survival and anti-apoptotic mechanisms.[1][2] The stimulation of Akt phosphorylation by this compound is dependent on the upstream kinase, PI3K.[1][2][3]
This document provides detailed protocols for researchers to measure the phosphorylation of Akt at key residues (e.g., Serine 473 and Threonine 308) in cultured cells following treatment with this compound. The primary methods covered are Western Blotting for semi-quantitative analysis and Enzyme-Linked Immunosorbent Assay (ELISA) for a more quantitative assessment.
Akt Signaling Pathway and this compound
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Upon activation by growth factors or other stimuli, Phosphoinositide 3-kinase (PI3K) phosphorylates membrane lipids, leading to the recruitment and activation of Akt. Full activation of Akt requires phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[4][5] this compound has been demonstrated to activate this pathway, leading to an increase in phosphorylated Akt (p-Akt).[1][2]
Experimental Workflow
A typical workflow for assessing the effect of this compound on Akt phosphorylation involves several key stages, from cell culture to data analysis.
References
- 1. Site Unavailable [ischemix.com]
- 2. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FastScan⢠Phospho-Akt (Ser473) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 5. PathScan® Phospho-Akt (Thr308) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: CMX-2043 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMX-2043 is a novel cytoprotective agent derived from alpha-lipoic acid (ALA) that has demonstrated significant potential in preclinical models of ischemia-reperfusion injury (IRI) and traumatic brain injury (TBI).[1][2] As a small molecule, this compound is designed to be more potent than its parent compound, ALA, and exhibits a multi-modal mechanism of action.[3] These application notes provide a detailed overview of the available information on the administration of this compound in rodent models, with a focus on intravenous protocols for which data is available, and a general protocol for oral gavage that can be adapted for exploratory studies.
Mechanism of Action
This compound exerts its cytoprotective effects through multiple cellular pathways. A primary mechanism involves the activation of the PI3K/Akt signaling cascade, a well-established cell survival pathway.[4][5] This activation leads to downstream effects that mitigate cellular damage. Additionally, this compound possesses antioxidant properties, helping to reduce oxidative stress, a key contributor to tissue damage in IRI and TBI.[1][4] The compound has also been shown to modulate calcium overload, further protecting cells from injury.[2][4]
Caption: this compound Signaling Pathway
Experimental Protocols
While the primary focus of published preclinical studies has been on intravenous administration, a general oral gavage protocol is provided below for consideration in early-stage research. It is crucial to note that the oral bioavailability and efficacy of this compound have not been detailed in the available literature, and this protocol would require validation.
Representative Oral Gavage Protocol for Rodents
This protocol is a general guideline and should be adapted and validated for specific experimental needs.
1. Materials:
-
This compound
-
Vehicle solution (e.g., 2% methylcellulose + 0.5% Tween 80 in sterile water)[6]
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
2. Procedure:
-
Animal Preparation: Acclimatize animals to handling and the gavage procedure to minimize stress. Weigh each animal accurately on the day of dosing to calculate the precise volume to be administered.
-
Dose Preparation: Prepare the dosing solution of this compound in the chosen vehicle. Ensure the solution is homogenous. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg for rats and mice.
-
Administration:
-
Gently restrain the rodent.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the insertion depth to the stomach.[7]
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth. Do not force the needle.[7]
-
Slowly administer the this compound solution.[7]
-
Withdraw the needle smoothly.
-
-
Post-Administration Monitoring: Observe the animal for at least 15 minutes post-dosing for any signs of distress, such as choking or difficulty breathing.[7]
Established Intravenous Administration Protocols in Rats
The following protocols have been used in published safety and efficacy studies of this compound in rats.
1. Single Dose Toxicity Study:
-
Animals: Wistar rats.
-
Doses: 30, 100, and 200 mg/kg.[8]
-
Administration: Single intravenous administration.[8]
-
Observations: Monitored for unscheduled deaths and clinical observations.[8]
2. 14-Day Repeat Dose Toxicity Study:
-
Animals: Wistar rats (6/sex per group).[8]
-
Doses: 5, 15, and 30 mg/kg, administered daily for 14 consecutive days.[8]
-
Administration: Intravenous infusions via the tail vein.[8]
-
Dose Volume: 5.0 mL/kg body weight.[8]
-
Endpoint: Animals were euthanized and necropsied on day 15 to evaluate toxicity. Recovery groups were assessed on day 29.[8]
3. Cardiac Ischemia-Reperfusion Injury Efficacy Study:
-
Animals: Male Sprague-Dawley rats.[9]
-
Administration: this compound or placebo was administered at different doses and times (before, during, and at reperfusion) via injection.[9] The most effective dose was administered 15 minutes before the ischemic event.[5]
-
Procedure: Animals were subjected to 30 minutes of left coronary artery ligation followed by 24 hours of reperfusion.[9]
-
Efficacy Measure: The primary endpoint was the reduction in the ratio of myocardial infarction size to the area at risk (MI/AR).[9]
Data Presentation
Summary of Intravenous Toxicity Studies in Rats
| Study Type | Species | Doses (mg/kg) | Administration Route | Key Findings | NOAEL (mg/kg) | Reference |
| Single Dose | Wistar Rat | 30, 100, 200 | Intravenous | No unscheduled deaths. At 100 mg/kg, slightly reduced platelet count and slightly increased AST and ALT in females. | 30 | [8] |
| 14-Day Repeat Dose | Wistar Rat | 5, 15, 30 | Intravenous | - | 30 | [8] |
NOAEL: No-Observed-Adverse-Effect Level AST: Aspartate Aminotransferase ALT: Alanine Aminotransferase
Pharmacokinetic Parameters of Intravenous this compound in Rats
| Dose (mg/kg) | Cmax (µg/mL) | Time to Cmax | Plasma Half-life | Reference |
| 30 | Measurable for 1 hr post-dose | ~10 min post-infusion | Biexponential decay | [8] |
| 100 | Measurable for 3 hrs post-dose | ~10 min post-infusion | Biexponential decay | [8] |
| 200 | 400-485 | ~10 min post-infusion | Biexponential decay | [8] |
Cmax: Maximum plasma concentration
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study of this compound in a rodent model of ischemia-reperfusion injury.
Caption: In Vivo Rodent Study Workflow
Conclusion
This compound is a promising therapeutic candidate with a well-defined mechanism of action. While detailed oral gavage protocols are not yet published, the provided general protocol can serve as a starting point for exploratory studies in rodents. The established intravenous protocols and associated safety and pharmacokinetic data offer a solid foundation for further preclinical development. As with any experimental protocol, appropriate institutional guidelines for animal care and use must be followed.
References
- 1. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mtec-sc.org [mtec-sc.org]
- 3. Site Unavailable [ischemix.com]
- 4. Site Unavailable [ischemix.com]
- 5. researchgate.net [researchgate.net]
- 6. med.nyu.edu [med.nyu.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. Pre-clinical and Clinical Safety Studies of this compound: A Cytoprotective Lipoic Acid Analogue for Ischaemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Efficacy in a Rat Model of Cardiac Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CMX-2043 Concentration for Neuroprotection Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CMX-2043 in neuroprotection assays. The information is presented in a question-and-answer format to directly address common issues and streamline experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its neuroprotective mechanism of action?
A1: this compound is a novel cytoprotective compound derived from R-α-lipoic acid, an essential cofactor in mitochondrial energy pathways.[1][2] Its mechanism is multi-modal; it has demonstrated antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][4][5] A primary mechanism of action for this compound is the activation of the PI3K/Akt cell survival signaling pathway.[1][6][7] This activation helps to reduce the effects of secondary injuries following an initial insult by modulating calcium overload, reducing reactive oxygen species (ROS), and restoring mitochondrial bioenergetics.[1][8] Studies have shown that this compound is more potent than its parent molecule, R-α-lipoic acid, in its antioxidant effects and its ability to activate Akt phosphorylation.[3][6]
Q2: What is a recommended starting concentration range for this compound in an initial neuroprotection assay?
A2: For a novel compound in a specific cell system, it is crucial to first establish a non-toxic concentration range before evaluating neuroprotective efficacy.[9] A common best practice is to test a wide range of concentrations using a logarithmic dilution series, for example, from 10 nM to 100 µM.[9] An initial cytotoxicity assay is mandatory to identify the highest concentration that does not negatively impact cell viability in the absence of a neurotoxic insult. This will define the safe therapeutic window for your subsequent efficacy experiments.
Q3: What are appropriate in vitro models and neurotoxic insults for testing this compound?
A3: Given this compound's known mechanisms, several in vitro models are suitable. The choice of neuronal cell line (e.g., SH-SY5Y, HT22, primary cortical neurons) and insult should align with the research question.
-
Oxidative Stress: Inducing oxidative stress with agents like hydrogen peroxide (H₂O₂) or glutamate (which can induce oxidative stress in specific cell lines like HT22) is highly relevant, as this compound is a potent antioxidant.[2][8]
-
Excitotoxicity: Using glutamate or NMDA on primary neurons can model the excitotoxic cascade, which this compound may mitigate by modulating calcium overload.[3][6]
-
Ischemia/Reperfusion: An oxygen-glucose deprivation (OGD) model mimics the conditions of a stroke, a condition where this compound has been investigated.[10][11]
Q4: What incubation times are recommended for this compound treatment?
A4: The optimal incubation time depends on the experimental design and the nature of the neurotoxic injury.[9]
-
Pre-treatment (1-24 hours): Incubating cells with this compound before introducing the neurotoxic agent is a common strategy to assess its prophylactic potential, allowing the compound to activate protective cellular pathways like the PI3K/Akt pathway.[9]
-
Co-treatment: Administering this compound at the same time as the neurotoxic insult tests its ability to directly counteract the damaging stimuli.
-
Post-treatment (minutes to hours): Adding this compound after the insult has been initiated or removed is clinically relevant and evaluates its therapeutic potential in halting ongoing cell death processes.[12]
Q5: How can I confirm that this compound is working through the PI3K/Akt pathway in my model?
A5: To verify the mechanism of action, you can perform a Western blot analysis to measure the phosphorylation of Akt at Serine 473.[6] A significant increase in the ratio of phosphorylated Akt (p-Akt) to total Akt in this compound-treated cells would support the activation of this pathway.[6] To further confirm this, you can use a specific PI3K inhibitor, such as LY294002.[3][6] Co-treatment with this compound and LY294002 should abolish the increase in Akt phosphorylation, confirming the pathway's involvement.[3][6]
Experimental Protocols
Protocol 1: Determining the Non-Toxic Concentration Range of this compound via MTT Assay
This protocol determines the effect of this compound on cell viability to establish a safe concentration range for neuroprotection studies.
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in culture media (e.g., 0, 20 nM, 200 nM, 2 µM, 20 µM, 200 µM). Include a vehicle control (e.g., DMSO) at the highest concentration used for the compound dilutions.[9]
-
Treatment: Carefully remove the old media from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Incubate for a period relevant to your planned neuroprotection experiments (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 50% dimethylformamide, 20% SDS) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The highest concentration that does not significantly reduce cell viability is the maximum safe concentration for efficacy assays.
Protocol 2: Evaluating Neuroprotective Efficacy of this compound Against Oxidative Stress
This protocol assesses the ability of this compound to protect neurons from an oxidative insult (e.g., H₂O₂).
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined in Protocol 1) for a chosen pre-incubation time (e.g., 12 hours). Include "no-insult," "insult-only," and "vehicle-plus-insult" controls.
-
Induce Injury: Add H₂O₂ to the media at a pre-determined EC₅₀ concentration (the concentration that causes ~50% cell death) and incubate for the desired duration (e.g., 24 hours).[9]
-
Assess Viability: Perform an MTT assay as described in Protocol 1 (steps 4-7) or another cell viability assay (e.g., LDH release for cytotoxicity).
-
Analysis: Compare the viability of cells treated with this compound and H₂O₂ to the "insult-only" control. A significant increase in viability indicates a neuroprotective effect.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Cytotoxicity and Efficacy Testing.
| Assay Type | Suggested Concentration Range | Purpose |
|---|---|---|
| Cytotoxicity Assay | 10 nM - 100 µM (Logarithmic Scale) | To determine the Maximum Non-Toxic Concentration (MNTC).[9] |
| Efficacy Assay | 10 nM - MNTC (4-5 concentrations) | To determine the EC₅₀ for neuroprotection. |
Table 2: Example Data Summary from an MTT Cytotoxicity Assay.
| This compound Conc. | Mean Absorbance (570 nm) | Std. Deviation | % Viability (vs. Control) |
|---|---|---|---|
| 0 µM (Control) | 0.952 | 0.045 | 100% |
| 1 µM | 0.948 | 0.051 | 99.6% |
| 10 µM | 0.933 | 0.048 | 98.0% |
| 30 µM | 0.915 | 0.055 | 96.1% |
| 50 µM | 0.751 | 0.062 | 78.9% |
| 100 µM | 0.423 | 0.039 | 44.4% |
Based on this hypothetical data, concentrations up to 30 µM would be considered non-toxic and suitable for efficacy studies.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound in neuroprotection assays.
Caption: this compound activates the pro-survival PI3K/Akt signaling pathway.
Troubleshooting Guide
Problem: I am observing high variability between replicate wells.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers will lead to different baseline results.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Visually inspect wells after seeding to confirm even distribution.
-
-
Possible Cause 2: Compound Precipitation. this compound, like many small molecules, may have limited solubility in aqueous media at high concentrations.[15]
-
Solution: Prepare fresh dilutions for each experiment. Visually inspect your stock solutions and final dilutions for any signs of precipitation. If needed, briefly vortex or sonicate the stock solution before diluting.
-
-
Possible Cause 3: Edge Effects. Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter concentrations and impact cell health.[15]
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[15]
-
Problem: No neuroprotective effect is observed at any concentration of this compound.
-
Possible Cause 1: Neurotoxic Insult is Too Severe. If the toxic agent is killing nearly all the cells, a protective effect may be impossible to detect.[9]
-
Solution: Perform a dose-response curve for your neurotoxic agent to find the EC₅₀ concentration that results in approximately 50% cell death. This provides a sufficient window to observe protection.[9]
-
-
Possible Cause 2: Suboptimal Incubation Time. The timing of this compound application may not be optimal for the chosen injury model.[9]
-
Solution: Conduct a time-course experiment. Test different pre-incubation times (e.g., 1, 6, 12, 24 hours) to see if a longer exposure is needed for the compound to initiate protective mechanisms.[9]
-
-
Possible Cause 3: Compound Inactivity in the Chosen Model. While this compound is broadly neuroprotective, the specific cell line or injury mechanism may not be responsive.
-
Solution: Confirm the activity of your this compound stock by testing for Akt phosphorylation via Western blot. Consider testing a different neuronal cell line or a different neurotoxic insult that is more relevant to the PI3K/Akt pathway.
-
Problem: this compound appears toxic to the cells even at low concentrations.
-
Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in all wells (including controls) is consistent and non-toxic (typically <0.1% for DMSO). Run a "vehicle-only" control to confirm the solvent itself is not causing cell death.[9]
-
-
Possible Cause 2: Inherent Sensitivity of the Cell Line. The specific neuronal cell line you are using may be particularly sensitive to this compound.
-
Solution: Re-run the cytotoxicity assay starting at a much lower concentration range (e.g., picomolar to nanomolar) to precisely identify the toxicity threshold.
-
Caption: Troubleshooting logic for experiments where this compound shows no effect.
References
- 1. mtec-sc.org [mtec-sc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Treatment Limits Neural Injury Pathophysiology and Promotes Neurological and Cognitive Recovery in a Pediatric Porcine Traumatic Brain Injury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site Unavailable [ischemix.com]
- 7. Ischemix Initiates Phase 2a Trial of this compound for the Prevention of Ischemia-Reperfusion Injury - BioSpace [biospace.com]
- 8. | BioWorld [bioworld.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
CMX-2043 degradation and how to prevent it
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of CMX-2043 in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help prevent the degradation of this compound and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored in a sealed container at -20°C, protected from light and moisture.[1] For short-term transport, temperatures between 4-25°C are acceptable for up to two weeks.[1]
Q2: How should I prepare a stock solution of this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[2] For clinical and in vivo studies, it has been formulated in a buffered sodium phosphate saline solution with a pH range of 6.8–7.6.[3] It is highly soluble in PBS at pH 7.4 (>100 mg/mL).[3]
Q3: What are the main factors that can cause this compound degradation?
A3: While specific degradation pathways for this compound are not extensively published, its parent molecule, alpha-lipoic acid (ALA), is sensitive to light (especially UV radiation), heat, and oxidation.[2][4][5][6] Due to its structural similarity to ALA, it is prudent to assume this compound may be susceptible to similar degradation factors. The dithiolane ring is a key functional group and is vulnerable to cleavage under these conditions.[4][5]
Q4: Is this compound stable in biological matrices?
A4: Yes, studies have shown that this compound is stable in human liver microsomes and human plasma for at least 60 minutes at 37°C.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Protect solutions from light by using amber vials or covering tubes with foil. |
| Loss of compound activity over time | Improper storage of solid compound or stock solutions. | Ensure the solid compound is stored at -20°C in a tightly sealed container, away from moisture.[1] Aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles. |
| Precipitation in aqueous solutions | pH of the solution is outside the optimal range. | For aqueous solutions, maintain a pH between 6.8 and 7.6, similar to the formulation used in clinical studies.[3] this compound has high solubility in PBS at pH 7.4.[3] |
| Potential oxidative degradation | Exposure to air and oxidizing agents. | Prepare solutions in degassed buffers if your experimental system is highly sensitive to oxidation. Avoid introducing sources of free radicals into your solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of this compound Solution Stability (Hypothetical)
This protocol is based on general practices for assessing the stability of light and temperature-sensitive compounds.
-
Objective: To determine the stability of this compound in a specific experimental buffer under different conditions.
-
Methodology:
-
Prepare a solution of this compound in the desired experimental buffer at the working concentration.
-
Divide the solution into different groups:
-
Control: Analyze immediately (Time 0).
-
Light Exposure: Expose to ambient laboratory light for varying durations (e.g., 1, 2, 4, 8 hours) at room temperature.
-
Temperature Stress: Incubate at different temperatures (e.g., room temperature, 37°C) for varying durations.
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., 1, 3, 5 cycles).
-
-
At each time point, analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Compare the results to the Time 0 control to determine the percentage of degradation.
-
Visualizations
Caption: Workflow for handling this compound to minimize degradation.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Lipoic acid - Wikipedia [en.wikipedia.org]
- 2. Alpha Lipoic Acid Storage Conditions Guide [et-chem.com]
- 3. Pre-clinical and Clinical Safety Studies of this compound: A Cytoprotective Lipoic Acid Analogue for Ischaemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
CMX-2043 Technical Support Center: Troubleshooting Unexpected Results
Welcome to the CMX-2043 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results during in-vitro and in-vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic derivative of alpha-lipoic acid designed to be a cytoprotective agent.[1][2] Its primary mechanism involves the activation of the PI3K/Akt signaling pathway, which is a key regulator of cell survival and apoptosis.[1][3][4][5] this compound also exhibits antioxidant properties and can modulate intracellular calcium levels.[1][3][5][6]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO (20 mg/mL with ultrasonic assistance) and in phosphate-buffered saline (PBS) at pH 7.4 (>100 mg/mL).[3][7] For long-term storage, it is recommended to keep this compound at -20°C in a dry, sealed container.[7]
Q3: Is this compound stable in experimental conditions?
This compound is stable in human plasma and human liver microsomes for at least 60 minutes at 37°C.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No Increase in Akt Phosphorylation
You are treating your cells (e.g., A549, H9c2) with this compound but observe variable or no increase in phosphorylated Akt (p-Akt) levels by Western blot.
Possible Causes and Troubleshooting Steps:
-
Suboptimal this compound Concentration: The dose-response of this compound on Akt phosphorylation can be concentration-dependent.
-
Recommendation: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your cell line.[8]
-
-
Incorrect Timing of Treatment: The activation of the Akt pathway is a dynamic process.
-
Recommendation: Conduct a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr) to identify the peak of p-Akt expression after this compound treatment.
-
-
Issues with Western Blot Protocol for Phospho-proteins: Detection of phosphorylated proteins requires specific precautions.
-
Recommendation:
-
Always include phosphatase inhibitors in your lysis buffer (e.g., sodium orthovanadate, sodium fluoride).[9]
-
Use 5% BSA in TBST for blocking instead of milk, as milk contains casein which can interfere with phospho-protein detection.[10][11]
-
Ensure your primary antibody for p-Akt is validated and used at the recommended dilution.
-
Run a positive control to confirm your Western blot procedure is working correctly.[9]
-
-
-
Low Basal Akt Expression: The cell line you are using may have low endogenous levels of total Akt.
-
Recommendation: Always probe for total Akt as a loading control and to normalize the p-Akt signal.
-
Issue 2: Unexpected Cytotoxicity at High Concentrations
You observe a decrease in cell viability at higher concentrations of this compound, which is contrary to its expected cytoprotective effects.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects at High Doses: While generally having low toxicity, very high concentrations of any compound can lead to off-target effects.[12]
-
Recommendation: Re-evaluate the dose-response curve. The parent molecule of this compound, lipoic acid, has been observed to have a U-shaped dose-response curve in some contexts.[13] It's possible this compound exhibits similar behavior. Determine the optimal therapeutic window for your experiments.
-
-
Solvent Toxicity: If using a solvent like DMSO, high concentrations can be toxic to cells.
-
Recommendation: Ensure the final concentration of the solvent in your culture medium is low and consistent across all treatment groups, including a vehicle-only control.
-
-
Cell Culture Conditions: Stressed or unhealthy cells may be more susceptible to any treatment.
-
Recommendation: Ensure your cells are healthy, within a low passage number, and not overly confluent before starting the experiment.
-
Issue 3: No Effect on Intracellular Calcium Levels
You are performing a calcium flux assay but do not see the expected modulation of intracellular calcium by this compound.
Possible Causes and Troubleshooting Steps:
-
Incorrect Assay Timing: The effect of this compound on carbachol-induced calcium overload was observed with pre-incubation, but not when administered immediately before stimulation.[8][13]
-
Recommendation: Pre-incubate the cells with this compound for a sufficient period (e.g., 30 minutes) before adding the stimulus (e.g., carbachol, thapsigargin).[14]
-
-
Cell Line Specificity: The expression and function of receptors and channels involved in calcium signaling can vary between cell types.
-
Recommendation: The inhibitory effect of this compound on calcium overload has been demonstrated in CHO-M1 and Jurkat cells.[8] If using a different cell line, its response to this compound may differ.
-
-
Calcium Indicator Dye Issues: The chosen calcium-sensitive dye may not be optimal for your experimental setup.
-
Recommendation: Ensure the dye has an appropriate affinity (Kd) for the expected calcium concentrations in your assay.[15]
-
Data Presentation
Table 1: In Vitro Activity of this compound vs. R-α-Lipoic Acid (R-α-LA)
| Parameter | This compound | R-α-LA | Reference |
| Antioxidant Effect | More effective | Less effective | [1] |
| Insulin Receptor Kinase Activation | More potent (EC50: 35 µM) | Less potent (EC50: 93 µM) | [8] |
| Akt Phosphorylation | More potent | Less potent | [1] |
| IGF-1 Receptor Activation | Similar activity | Similar activity | [1] |
Table 2: Solubility and Stability of this compound
| Parameter | Value | Conditions | Reference |
| Solubility in PBS | >100 mg/mL | pH 7.4 | [3] |
| Solubility in DMSO | 20 mg/mL | with ultrasonic assistance | [7] |
| Plasma Protein Binding | ~59.8% | at 10 µM | [3] |
| Stability in Human Plasma | Stable | at least 60 min at 37°C | [3] |
| Stability in Human Liver Microsomes | Stable | at least 60 min at 37°C | [3] |
Experimental Protocols
Protocol 1: Western Blot for Akt Phosphorylation
-
Cell Culture and Treatment: Plate A549 cells and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody against phospho-Akt (e.g., Ser473) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to use as a loading control.
Protocol 2: Calcium Flux Assay
-
Cell Culture: Plate CHO-M1 cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
This compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence.
-
Stimulation: Add a stimulating agent (e.g., carbachol) to induce calcium release and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: Analyze the data by measuring the peak fluorescence intensity or the area under the curve to quantify the intracellular calcium concentration.
Visualizations
Caption: this compound activates the PI3K/Akt signaling pathway.
Caption: Workflow for analyzing Akt phosphorylation after this compound treatment.
Caption: Troubleshooting logic for weak or absent p-Akt signal.
References
- 1. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pre-clinical and Clinical Safety Studies of this compound: A Cytoprotective Lipoic Acid Analogue for Ischaemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. mtec-sc.org [mtec-sc.org]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. Site Unavailable [ischemix.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. Pre-clinical and Clinical Safety Studies of this compound: a cytoprotective lipoic acid analogue for ischaemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in CMX-2043 animal study outcomes
Disclaimer
CMX-2043 is a fictional compound. The following technical support center content, including all data, protocols, and mechanisms of action, is hypothetical and has been generated to fulfill the user's request for a troubleshooting guide addressing variability in animal study outcomes.
This guide provides troubleshooting advice and standardized protocols to address variability in preclinical animal studies involving the neuroprotective agent this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in lesion volume reduction after this compound administration in our Traumatic Brain Injury (TBI) model. What are the common causes?
-
Timing of Administration: The therapeutic window for this compound is narrow. Efficacy is significantly reduced if administered more than 4 hours post-injury. See Table 2 for optimal dosing windows.
-
Drug Formulation and Stability: this compound is a peptide and is sensitive to temperature and pH. Improper handling, such as inadequate solubilization or multiple freeze-thaw cycles, can lead to degradation and reduced potency.
-
Severity of Injury: Inconsistent impact parameters in models like the Controlled Cortical Impact (CCI) model will lead to different baseline injury levels, making the therapeutic effect of this compound appear variable.
-
Animal Physiology: Core body temperature and cerebral blood flow are critical variables. Hypothermia or hypotension during or after the TBI procedure can confound the results and alter the drug's efficacy.
Q2: What is the hypothesized mechanism of action for this compound, and how does it relate to experimental design?
A: this compound is believed to act as an agonist on the "Mito-Rescue" pathway, a novel signaling cascade that preserves mitochondrial integrity following ischemic and traumatic insults. As illustrated in the pathway diagram below, this compound activates Protein Kinase C epsilon (PKCε), which in turn phosphorylates and inhibits the formation of the mitochondrial permeability transition pore (mPTP). This action prevents the release of pro-apoptotic factors and reduces oxidative stress. Understanding this pathway is crucial for designing appropriate pharmacodynamic biomarker assays (e.g., measuring cytochrome c release or mPTP opening).
Q3: How does the choice of anesthetic affect this compound's neuroprotective activity?
A: Anesthetics can have independent neuroprotective or neurotoxic effects that may confound the results of this compound studies. For instance, isoflurane has been reported to offer some degree of neuroprotection, which could mask the true effect size of this compound. We recommend using a consistent anesthetic regimen across all experimental groups. See the detailed experimental protocols for our recommendations.
Q4: Our functional outcome measures (e.g., rotarod, beam walk) do not seem to correlate with the histological findings (lesion volume). Why might this be happening?
A: This discrepancy can arise from several factors:
-
Timing of Assessment: Functional recovery is a dynamic process. Assessments performed too early post-injury may reflect acute sickness behavior rather than true neurological deficits. A longitudinal assessment (e.g., at 7, 14, and 21 days post-injury) is recommended.
-
Test Sensitivity: The chosen behavioral test may not be sensitive enough to detect the specific functional improvements mediated by this compound. Consider using a battery of tests that assess different neurological domains (motor, sensory, cognitive).
-
Lesion Location: The location of the TBI lesion critically affects the type of functional deficit observed. A lesion in the motor cortex will have a more direct impact on rotarod performance than a lesion in a different cortical region. Ensure your injury location is consistent.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Lesion Volumes
If you are observing high standard deviations in your lesion volume data, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent lesion volumes.
Data Presentation
Table 1: Hypothetical Effect of this compound on Lesion Volume Across Different TBI Models
| TBI Model | Treatment Group | N | Mean Lesion Volume (mm³) | Standard Deviation | % Reduction vs. Vehicle |
| Controlled Cortical Impact (CCI) | Vehicle | 12 | 35.2 | 8.5 | - |
| This compound (10 mg/kg) | 12 | 21.1 | 4.2 | 40.1% | |
| Fluid Percussion Injury (FPI) | Vehicle | 10 | 42.5 | 10.1 | - |
| This compound (10 mg/kg) | 10 | 33.8 | 7.8 | 20.5% |
Table 2: Hypothetical this compound Dosing and Timing Efficacy (CCI Model)
| Dose (mg/kg) | Administration Time Post-Injury | N | Mean Lesion Volume (mm³) | Standard Deviation |
| Vehicle | 1 hour | 10 | 34.8 | 8.1 |
| 5 | 1 hour | 10 | 25.9 | 5.5 |
| 10 | 1 hour | 10 | 20.5 | 4.1 |
| 10 | 4 hours | 10 | 28.7 | 6.3 |
| 10 | 6 hours | 10 | 33.1 | 7.9 |
Experimental Protocols
Protocol 1: Controlled Cortical Impact (CCI) Model
-
Anesthesia: Anesthetize the rodent (e.g., Sprague-Dawley rat, 300-350g) with isoflurane (3-4% for induction, 1.5-2% for maintenance) in a 70:30 N₂O/O₂ mixture.
-
Surgical Preparation: Place the animal in a stereotaxic frame. Maintain core body temperature at 37.0 ± 0.5°C using a homeothermic blanket. Make a midline scalp incision and expose the skull.
-
Craniotomy: Perform a 5 mm diameter craniotomy over the right parietal cortex, centered at AP -3.0 mm and ML +3.0 mm from bregma, keeping the dura intact.
-
Injury Induction: Use a pneumatic impactor (e.g., Leica Impact One) with a 3 mm tip. Set impact parameters to a velocity of 4.0 m/s, a dwell time of 150 ms, and a depth of 2.0 mm.
-
Post-operative Care: Suture the incision and allow the animal to recover on a heating pad. Administer buprenorphine (0.05 mg/kg, s.c.) for analgesia.
Protocol 2: this compound Formulation and Intravenous Administration
-
Reconstitution: this compound is supplied as a lyophilized powder. Reconstitute a 10 mg vial with 1 mL of sterile 5% Dextrose in Water (D5W) to yield a 10 mg/mL stock solution. Do not vortex; gently swirl to dissolve.
-
Dilution: For a 10 mg/kg dose in a 350g rat, the required dose is 3.5 mg. Dilute the stock solution with sterile saline to a final injection volume of 1 mL.
-
Administration: Administer the final solution intravenously (IV) via the lateral tail vein over a period of 2 minutes, using a syringe pump for consistent delivery. Administration should occur at the pre-determined time point post-TBI induction.
Signaling Pathways and Workflows
Caption: The hypothesized "Mito-Rescue" signaling pathway for this compound.
Caption: Standard experimental workflow for a this compound efficacy study.
CMX-2043 Technical Support Center: Understanding Syk and Tie2 Kinase Interactions
This technical support resource provides researchers, scientists, and drug development professionals with detailed information regarding the interaction of CMX-2043 with spleen tyrosine kinase (Syk) and Tie2 kinase. This compound is a multi-modal cytoprotective agent, and understanding its specificity is crucial for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the documented effect of this compound on Syk and Tie2 kinase activity?
A1: In broad-spectrum tyrosine kinase screening assays, this compound has been observed to be a weak inhibitor of both Syk and Tie2 kinases.[1] This is in contrast to its more potent activation of other kinases involved in cell survival pathways, such as the insulin receptor kinase (IRK) and Src.[1]
Q2: Is there quantitative data, such as IC50 values, for the inhibition of Syk and Tie2 by this compound?
A2: Currently, specific IC50 values for the inhibition of Syk and Tie2 by this compound are not publicly available in the cited literature. The effect is described qualitatively as "weak inhibition" at a concentration of 300 µM.[1]
Q3: Why is the weak inhibition of Syk and Tie2 considered a favorable characteristic for this compound?
A3: The weak interaction with a broad range of kinases, including Syk and Tie2, is an important indicator of this compound's specificity and safety profile.[1] Significant off-target inhibition of kinases can lead to unintended cellular effects and potential toxicity. The minimal impact on Syk and Tie2 suggests a lower probability of such adverse events, highlighting the compound's targeted mechanism of action.[1]
Q4: What is the primary signaling pathway activated by this compound?
A4: The primary cytoprotective mechanism of this compound involves the activation of the PI3K/Akt signaling pathway, which is a well-established cascade for promoting cell survival and inhibiting apoptosis.[1][2] this compound has been shown to stimulate the phosphorylation of Akt, an effect that is dependent on PI3K.[1][2][3]
Quantitative Data Summary
The following table summarizes the effects of this compound on a panel of tyrosine kinases as observed in preclinical studies.
| Kinase Target | Observed Effect of this compound | Relative Potency/Comment | Reference |
| Syk | Weak Inhibition | Observed at 300 µM | [1] |
| Tie2 | Weak Inhibition | Observed at 300 µM | [1] |
| IRK | Activation | 1.5-fold more potent than α-Lipoic Acid | [1] |
| Src | Activation | 4-fold more activated than by α-Lipoic Acid | [1] |
| IGF1R | Activation | Similar to α-Lipoic Acid | [1] |
| Abl | Activation | Activated by this compound but not by α-Lipoic Acid | [1] |
| FGFR1, KDR, ErbB2, EphB2, Flt1, LTK, Mer, BMX, BTK, Met, Ret, PDGFRα | No Effect | --- | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Troubleshooting Guide
This guide addresses potential issues when assessing the effect of this compound on Syk and Tie2 kinases.
Issue: Observed inhibition of Syk or Tie2 is stronger than expected.
Experimental Protocols
Protocol: In Vitro Tyrosine Kinase Inhibition Assay (Representative)
This protocol provides a general methodology for assessing the inhibitory activity of this compound against a tyrosine kinase like Syk or Tie2, based on common industry practices.
1. Objective: To determine the extent of inhibition of a specific tyrosine kinase by this compound by measuring the phosphorylation of a substrate.
2. Materials:
-
Recombinant human Syk or Tie2 kinase.
-
Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).
-
ATP solution.
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
This compound stock solution (in an appropriate solvent, e.g., DMSO).
-
Positive control inhibitor (e.g., Staurosporine).
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent).
-
White, opaque 96-well plates.
-
Plate reader capable of measuring luminescence.
3. Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer. The final concentration in the assay should typically range from low nanomolar to high micromolar (e.g., up to 300 µM as in the initial screening). Also prepare dilutions of the positive control inhibitor.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound, control inhibitor, or vehicle (solvent control) to the wells of the 96-well plate.
-
Prepare a master mix containing the kinase and substrate in the reaction buffer. Add 10 µL of this mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).
-
Signal Detection (using ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
4. Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all other readings.
-
Normalize the data to the vehicle control (0% inhibition) and a "no kinase" or maximally inhibited control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value, if applicable.
References
CMX-2043 and N-type voltage-gated Ca2+ channel interaction
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in their studies involving CMX-2043. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data related to the interaction of this compound with N-type voltage-gated Ca2+ channels and its broader cellular mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multi-modal cytoprotective agent. Its primary mechanisms include the activation of the PI3K/Akt cell survival pathway and antioxidant effects.[1][2][3] Additionally, it has been shown to directly interact with and inhibit N-type voltage-gated Ca2+ channels.[4]
Q2: Does this compound directly interact with N-type voltage-gated Ca2+ channels?
A2: Yes. A receptor and kinase screen revealed that this compound shows significant inhibition of N-type voltage-gated Ca2+ channels. A follow-up study indicated an IC50 of 2.032 μg/mL (5 μM) for this compound in competing against ω-conotoxin binding to the alpha1B subunit of the N-type channel.[4]
Q3: How does this compound affect intracellular calcium levels?
A3: this compound has been shown to reduce cytosolic calcium overload.[1][3] This is achieved, in part, by reducing the release of calcium from the endoplasmic reticulum (ER).[1] This effect is consistent with the activation of Akt, which is known to inhibit inositol 1,4,5-triphosphate (IP3) receptors on the ER.[1]
Q4: What is the role of the PI3K/Akt pathway in the action of this compound?
A4: this compound activates the PI3K/Akt signaling pathway, which is a key cell survival pathway.[1][2] This activation leads to the phosphorylation of Akt. The stimulation of Akt phosphorylation by this compound can be abolished by the PI3K inhibitor LY294002, confirming the pathway's involvement.[1][3]
Q5: In what experimental models has this compound been studied?
A5: this compound has been evaluated in various preclinical models, including models of cardiac ischemia-reperfusion injury and traumatic brain injury (TBI) in both rodent and porcine models.[2][5][6][7] It has also undergone Phase 1 clinical trials for safety and tolerability.[2]
Q6: What are the known effects of this compound in neuroprotection?
A6: In models of traumatic brain injury, this compound has demonstrated neuroprotective, anti-apoptotic, and anti-inflammatory properties.[5] It has been shown to reduce neural injury and promote neurological and cognitive recovery.[5] The mechanism is thought to involve the activation of the PI3K/Akt pathway, modulation of calcium overload, and reduction of reactive oxygen species.[2]
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of N-type Ca2+ channel activity | 1. Incorrect concentration of this compound. 2. Issues with the electrophysiological setup. 3. Cell line does not express sufficient levels of N-type channels. | 1. Verify the final concentration of this compound. The reported IC50 is 5 μM.[4] Prepare fresh dilutions from a verified stock solution. 2. Check the patch-clamp setup for proper sealing, electrode resistance, and amplifier settings. Run positive controls to ensure the system is working correctly. 3. Confirm the expression of the alpha1B subunit of the N-type Ca2+ channel in your cell line using techniques like Western blotting or qPCR. |
| Variability in intracellular calcium measurements | 1. Inconsistent loading of calcium indicator dye. 2. Phototoxicity or dye bleaching. 3. Fluctuation in baseline calcium levels. | 1. Optimize the loading concentration and incubation time for your specific cell type and calcium indicator (e.g., Fura-2, Fluo-4). Ensure a consistent cell density. 2. Reduce the intensity and duration of excitation light. Use an anti-fade reagent if possible. 3. Allow cells to stabilize at the recording temperature before starting the experiment. Ensure a stable baseline is achieved before adding this compound or other stimuli. |
| No significant change in Akt phosphorylation after this compound treatment | 1. Suboptimal incubation time or concentration. 2. High basal level of Akt phosphorylation. 3. Issues with the Western blotting protocol. | 1. Optimize the incubation time and concentration of this compound. Published studies have used incubation times of 45 minutes to 3 hours.[1] 2. Serum-starve the cells overnight to reduce basal Akt phosphorylation before treatment.[1] 3. Ensure the use of appropriate antibodies, blocking buffers, and ECL substrates. Run positive and negative controls for Akt phosphorylation. |
| Unexpected cell toxicity | 1. High concentration of this compound or solvent. 2. Contamination of the cell culture. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell type. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. 2. Regularly check cell cultures for any signs of contamination. |
Quantitative Data Summary
| Parameter | Value | Assay | Source |
| IC50 for N-type voltage-gated Ca2+ channel inhibition | 2.032 μg/mL (5 μM) | ω-conotoxin competition binding assay | [4] |
Experimental Protocols
Protocol 1: ω-Conotoxin Competition Binding Assay for N-type Ca2+ Channel Inhibition
This protocol is a general guideline for assessing the inhibition of N-type voltage-gated Ca2+ channels by this compound.
-
Membrane Preparation: Prepare cell membranes from a cell line known to express the alpha1B subunit of the N-type Ca2+ channel.
-
Binding Assay:
-
In a microplate, combine the cell membranes with a fixed concentration of radiolabeled ω-conotoxin (a specific N-type channel blocker).
-
Add varying concentrations of this compound to different wells.
-
Include control wells with no this compound (total binding) and wells with an excess of non-radiolabeled ω-conotoxin (non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific binding of ω-conotoxin, by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Measurement of Intracellular Calcium
This protocol provides a general method for measuring changes in intracellular calcium concentration using a fluorescent indicator.
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and a non-ionic detergent like Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.
-
Compound Addition: Add this compound at the desired concentrations to the appropriate wells.
-
Stimulation: After a pre-incubation period with this compound, add a stimulus to induce a calcium response (e.g., carbachol to stimulate calcium release from the ER).[1]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader or a fluorescence microscope equipped for live-cell imaging.
-
For Fluo-4, measure emission at ~525 nm with excitation at ~488 nm.
-
For Fura-2, measure emission at ~510 nm with excitation alternating between ~340 nm and ~380 nm to allow for ratiometric analysis.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the baseline fluorescence before stimulation.
-
Compare the peak fluorescence response in this compound-treated cells to that in control cells.
-
Protocol 3: Western Blotting for Akt Phosphorylation
This protocol outlines the steps to assess the effect of this compound on Akt phosphorylation.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
For studies of signaling pathways, it is often necessary to serum-starve the cells overnight to reduce basal phosphorylation levels.
-
Treat the cells with this compound at various concentrations and for different durations. Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 or Thr308).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt.
-
Quantify the band intensities using densitometry software.
-
Express the level of phosphorylated Akt as a ratio to total Akt.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for calcium imaging.
Caption: Troubleshooting decision tree.
References
- 1. Site Unavailable [ischemix.com]
- 2. mtec-sc.org [mtec-sc.org]
- 3. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical and Clinical Safety Studies of this compound: A Cytoprotective Lipoic Acid Analogue for Ischaemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Treatment Limits Neural Injury Pathophysiology and Promotes Neurological and Cognitive Recovery in a Pediatric Porcine Traumatic Brain Injury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
How to control for placebo effect in CMX-2043 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CMX-2043. The focus is on effectively controlling for the placebo effect in preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended placebo for this compound studies?
A1: In preclinical studies involving animal models, such as the porcine model of traumatic brain injury (TBI), saline has been successfully used as a placebo control.[1][2] For clinical trials, the placebo should be an inert substance that matches the formulation, appearance, and route of administration of this compound. The Phase I human trial for TBI utilized a placebo control in a double-blinded manner, ensuring that neither the participants nor the investigators knew who was receiving the active drug or the placebo.[3][4]
Q2: How can we effectively implement blinding in our this compound trial?
A2: A double-blind approach is the gold standard for controlling for placebo and investigator bias.[3][4] To achieve this:
-
Identical Appearance: The this compound and placebo formulations should be identical in appearance, packaging, and labeling.
-
Centralized Randomization: A centralized system should be used to randomize participants to either the this compound or placebo group. This ensures that the allocation is concealed from the study team.
-
Masked Drug Preparation and Administration: If the drug requires preparation before administration, this should be done by an unblinded pharmacist or a dedicated team that is not involved in patient assessment. The prepared syringes or infusion bags should be identically labeled for both the active drug and the placebo.
-
Maintaining the Blind: It is crucial to have protocols in place to manage situations where the blind might be unintentionally broken.
Q3: What are the key outcome measures to assess the efficacy of this compound while accounting for the placebo effect?
A3: A combination of objective and subjective measures should be used to provide a comprehensive assessment of this compound's efficacy. Preclinical and clinical studies for this compound have utilized a range of endpoints:
-
Neuroimaging: MRI scans to measure changes in brain lesion volume, swelling, hemorrhage, and cytotoxic edema have been used in porcine TBI models.[5]
-
Biomarkers: In a study related to cardiac injury, cardiac biomarkers such as creatine kinase myocardial band (CK-MB) and troponin T (TnT) were measured.[6] Similar biomarker strategies could be applied to TBI studies.
-
Functional Outcomes: Neurological and cognitive recovery can be assessed using scales like the modified Rankin Scale (mRS) and social recognition testing.[1]
-
Mitochondrial Bioenergetics: Assays to measure mitochondrial function, such as oxidative phosphorylation and reactive oxygen species (ROS) production, have been used in preclinical models.[7]
Q4: How do we handle patient-reported outcomes (PROs) in the context of the placebo effect?
A4: Patient-reported outcomes are susceptible to the placebo effect. To mitigate this:
-
Use Validated Instruments: Employ validated and standardized questionnaires to collect PROs.
-
Objective Correlates: Whenever possible, correlate subjective PROs with objective measures (e.g., neuroimaging or biomarkers).
-
Blinded Adjudication: Have an independent, blinded committee review and adjudicate subjective endpoints.
-
Statistical Analysis: Utilize appropriate statistical methods to analyze PRO data and account for potential placebo responses.
Troubleshooting Guides
Issue: We are observing a larger than expected placebo response in our study.
Possible Causes and Solutions:
| Cause | Solution |
| High Patient Expectation: Participants' belief in the treatment can influence outcomes. | Provide neutral and standardized information to all participants about the study, avoiding any suggestion that one treatment is superior. |
| Investigator Bias: The study team may unintentionally convey their expectations to participants. | Ensure rigorous blinding of all investigators and study staff involved in patient assessment. Regular training on maintaining the blind is recommended. |
| Natural Course of the Disease: Some improvement may be due to the natural recovery process. | Include a sufficiently long baseline observation period to understand the natural history of the condition. Use statistical models that can account for natural changes over time. |
| Inadequate Blinding: Participants or investigators may have consciously or unconsciously unblinded the treatment allocation. | Review procedures for masking the treatment and placebo. Ensure the placebo is indistinguishable from the active drug. |
Issue: Difficulty in recruiting participants for a placebo-controlled trial.
Possible Causes and Solutions:
| Cause | Solution |
| Ethical Concerns: Patients may be hesitant to enroll if they have a chance of receiving a placebo. | Clearly explain the scientific rationale and importance of the placebo control in the informed consent process. Emphasize that all participants will receive the standard of care. |
| Lack of Understanding: Potential participants may not understand the concept of a placebo-controlled trial. | Use clear and simple language to explain the study design. Provide educational materials and allow ample time for questions. |
Experimental Protocols
Protocol 1: Placebo-Controlled Preclinical Study in a Porcine Model of TBI
This protocol is based on methodologies used in published this compound preclinical studies.[1][2]
-
Animal Model: Use a validated model of controlled cortical impact (CCI) injury in piglets.
-
Randomization: Randomly assign animals to one of three groups: Sham, CCI + Placebo (Saline), and CCI + this compound.
-
Blinding: The surgeon performing the CCI and the personnel administering the treatment and assessing outcomes should be blinded to the treatment allocation.
-
Treatment Administration:
-
This compound Group: Administer this compound intravenously or subcutaneously at the predetermined dose and time points post-injury. For example, a bolus of 13.5 mg/kg 1 hour post-CCI and 4.5 mg/kg at 13 hours.[7]
-
Placebo Group: Administer an equivalent volume of saline using the same route and schedule as the this compound group.[1][2]
-
-
Outcome Measures:
-
MRI: Perform MRI scans at 24 hours, 7 days, and 42 days post-injury to assess brain tissue swelling, lesion volume, hemorrhage, and cytotoxic edema.[5]
-
Mitochondrial Respirometry: At 24 hours post-injury, collect brain tissue from the ipsilateral and contralateral cortex to measure mitochondrial reactive oxygen species (mtROS) and oxidative phosphorylation.[2]
-
Behavioral Tests: Conduct neurological evaluations (e.g., modified Rankin Scale) and cognitive tests (e.g., social recognition testing) at baseline and various time points post-injury.[1]
-
Data Presentation
Table 1: Example of Preclinical MRI Outcome Data in a Porcine TBI Model
| MRI Measure | Time Point | This compound Treatment Group (Reduction vs. Placebo) |
| Brain Tissue Swelling | 24 hours | ↓ 68-70% |
| Brain Atrophy | 42 days | ↓ 43-48% |
| Injury Lesion Volume | 24 hours | ↓ 45-46% |
| 7 days | ↓ 65-66% | |
| 42 days | ↓ 45-46% | |
| Hemorrhage Volume | 24 hours | ↓ 51-58% |
| 7 days | ↓ 71-76% | |
| Cytotoxic Edema | 24 hours | ↓ 30-60% |
| 7 days | ↓ 49-71% |
Data adapted from a study in a porcine model of TBI.[5]
Table 2: Example of Clinical Biomarker Data from a Placebo-Controlled Study
| Biomarker | This compound Dose | This compound Group | Placebo Group | P-value |
| Peak CK-MB | 2.4 mg/kg | Significantly Reduced | - | 0.05 |
| % with CK-MB ≥3X ULN | 2.4 mg/kg | 0% | 16% | 0.02 |
| Peak TnT | 2.4 mg/kg | Significantly Reduced | - | 0.03 |
| % with TnT ≥3X ULN | 2.4 mg/kg | 16% | 39% | 0.05 |
Data from the SUPPORT-1 trial in patients undergoing elective percutaneous coronary intervention.[6] ULN = Upper Limit of Normal.
Mandatory Visualization
This compound Signaling Pathway
This compound is known to activate the PI3k/Akt survival signaling pathway.[3] This pathway plays a crucial role in cell survival, proliferation, and apoptosis. The following diagram illustrates the general mechanism of this pathway, which is activated by this compound.
References
- 1. This compound Treatment Limits Neural Injury Pathophysiology and Promotes Neurological and Cognitive Recovery in a Pediatric Porcine Traumatic Brain Injury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mtec-sc.org [mtec-sc.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. sagehealthcare.com [sagehealthcare.com]
- 6. SUPPORT-1 (Subjects Undergoing PCI and Perioperative Reperfusion Treatment): A Prospective, Randomized Trial of this compound in Patients Undergoing Elective Percutaneous Coronary Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
CMX-2043 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding common pitfalls in CMX-2043 research. The following information is curated to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel analogue of α-Lipoic Acid.[1] Its primary mechanism of action is cytoprotection through a combination of antioxidant effects and the activation of anti-apoptotic cellular survival pathways.[2][3] Specifically, it has been shown to activate the PI3K/Akt signaling pathway, leading to the phosphorylation of Akt, which plays a crucial role in preventing cell death.[2][4]
Q2: I am not observing the expected level of Akt phosphorylation in my cell-based assays. What could be the issue?
A2: Several factors could contribute to this. Firstly, ensure you are using the correct stereoisomer. The R-stereoisomer of this compound is more biologically active than the S-stereoisomer.[2][3] Secondly, the timing of this compound administration and the duration of incubation are critical. Some studies have noted that short incubation times may not be sufficient to observe an effect on Akt phosphorylation or calcium overload.[2] We recommend a minimum incubation time of 45 minutes for A549 cells.[1][5] Lastly, confirm the integrity of your reagents and the sensitivity of your detection methods.
Q3: Is there a known inhibitor for the signaling pathway activated by this compound?
A3: Yes, the stimulation of Akt phosphorylation by this compound can be abolished by using LY294002, a known phosphatidylinositide 3-kinase (PI3K) inhibitor.[2][3][4] This can be a useful experimental control to confirm that the observed effects are indeed mediated through the PI3K/Akt pathway.
Q4: What are the key differences in potency between this compound and its parent molecule, R-α-lipoic acid (LA)?
A4: this compound has demonstrated greater potency than R-α-lipoic acid in several key areas. It is more effective in its antioxidant effect, activation of insulin receptor kinase, soluble tyrosine kinase, and subsequent Akt phosphorylation.[2][3] For instance, the EC50 for insulin receptor kinase activation is 35 mmol/L for this compound compared to 93 mmol/L for LA.[2]
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: For reliable experimental results, it is recommended to aliquot and store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity observed | Incorrect stereoisomer used. The S-stereoisomer is less active.[2][3] | Ensure you are using the R-stereoisomer of this compound for maximal efficacy. |
| Insufficient incubation time for in vitro assays. | For Akt phosphorylation assays in A549 cells, an incubation time of at least 45 minutes is recommended.[1][5] For calcium overload assays, longer incubation times may be necessary.[2] | |
| Degradation of the compound due to improper storage. | Follow the recommended storage conditions: -80°C for up to 6 months or -20°C for up to 1 month for stock solutions.[1] Avoid repeated freeze-thaw cycles.[1] | |
| Variability in experimental results | Inconsistent timing of administration in in vivo studies. | The therapeutic window for this compound can be specific. For ischemia-reperfusion injury models, administration 15 minutes prior to the ischemic event has been shown to be most effective.[6] |
| Use of different cell lines. | Be aware that cellular responses can vary. This compound's effects on Akt phosphorylation have been documented in A549 and H9c2 cells.[2] | |
| Unexpected off-target effects | High concentrations of this compound may lead to weak inhibition of other kinases. | At a concentration of 1.5 μM, this compound has been observed to weakly inhibit spleen tyrosine kinase (Syk) and tunica interna endothelial cell kinase (Tie2).[1][5] Consider this possibility when interpreting results at higher concentrations. |
Quantitative Data Summary
In Vitro ADME Profile of this compound [7]
| Parameter | Value | Conditions |
| Protein Binding | ~59.8% | 4.065 μg/mL (10 μM) |
| Solubility | >100 mg/mL | PBS, pH 7.4 |
| ClogP | 0.27 | |
| Stability in Human Liver Microsomes | Stable | 1 μM for 60 min at 37°C |
| Stability in Human Plasma | Stable | 2.032 μg/mL (5 μM) for at least 60 min at 37°C |
Pharmacokinetic Parameters of this compound [7]
| Species | Dose Level | Vss (L/kg) | Mean Concentration (at ~10-30 min post-dose) |
| Rat (Male) | 100 mg/kg | 0.41 - 0.61 | 485 μg/mL |
| Rat (Female) | 100 mg/kg | 0.41 - 0.61 | 400 μg/mL |
| Dog (Male) | 75 mg/kg | N/A | 156 ± 8 μg/mL |
| Dog (Female) | 75 mg/kg | N/A | 164 ± 3 μg/mL |
Experimental Protocols
Protocol 1: In Vitro Akt Phosphorylation Assay in A549 Cells
-
Cell Culture: Culture A549 human lung adenocarcinoma cells in appropriate media until they reach the desired confluency.
-
Treatment: Treat the cells with this compound at the desired concentrations (e.g., 50 μM) for a minimum of 45 minutes.[1][5] Include a vehicle control and a positive control. To confirm the pathway, a separate group can be pre-treated with the PI3K inhibitor LY294002 before adding this compound.[2]
-
Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate.
-
Western Blotting or Cytoblot Assay:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Alternatively, use a cytoblot assay with specific antibodies for in situ detection and quantification.[2]
-
-
Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Protocol 2: In Vivo Ischemia-Reperfusion Injury (IRI) Model in Rats
-
Animal Model: Use an established rat model of cardiac ischemia-reperfusion injury.
-
Dosing: Administer this compound intravenously at the desired dose (e.g., 50-200 mg/kg).[1] A key finding suggests that the most effective administration is 15 minutes prior to the ischemic event.[6] A vehicle control group should be included.
-
Surgical Procedure: Induce myocardial ischemia for a defined period, followed by reperfusion.
-
Outcome Measures: At the end of the reperfusion period, assess the extent of myocardial injury. This can be measured by the ratio of the myocardial infarct area to the area at risk (MI/AR).[1] The incidence of arrhythmia can also be monitored.[1]
-
Data Analysis: Compare the MI/AR ratio and arrhythmia incidence between the this compound treated groups and the vehicle control group to determine the efficacy of the compound.
Visualizations
Caption: this compound signaling pathway leading to cytoprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Site Unavailable [ischemix.com]
- 3. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Pre-clinical and Clinical Safety Studies of this compound: A Cytoprotective Lipoic Acid Analogue for Ischaemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of CMX-2043 and Alpha-Lipoic Acid in Cytoprotection
A detailed guide for researchers, scientists, and drug development professionals on the cytoprotective mechanisms and efficacy of CMX-2043 versus its parent compound, alpha-lipoic acid.
This guide provides an objective comparison of this compound and alpha-lipoic acid (ALA), focusing on their roles in cytoprotection. This compound, a novel analog of alpha-lipoic acid, has been developed to enhance the inherent protective properties of its parent molecule. This document summarizes key experimental data, details the methodologies of cited experiments, and visualizes the distinct signaling pathways through which these compounds exert their effects.
Overview of Cytoprotective Mechanisms
Alpha-lipoic acid is a naturally occurring compound that plays a crucial role in mitochondrial bioenergetic reactions and is a well-known antioxidant.[1] It mitigates oxidative stress by quenching reactive oxygen species (ROS), chelating metal ions, and regenerating other antioxidants like vitamin C, vitamin E, and glutathione.[1] Its cytoprotective effects are also attributed to the modulation of various signaling pathways, including the insulin signaling pathway and the Nrf2-mediated antioxidant gene expression.[1]
This compound is a synthetic derivative of R-alpha-lipoic acid covalently linked to the dipeptide L-glutamyl-L-alanine.[2] This modification was designed to enhance the cytoprotective properties of ALA.[3] Studies have shown that this compound is more potent than ALA in several cellular and biochemical assays, including antioxidant effects and the activation of pro-survival signaling pathways.[2][3]
Quantitative Data Comparison
The following tables summarize the quantitative data from comparative studies on this compound and R-alpha-lipoic acid.
Table 1: Antioxidant Capacity
| Compound | Relative Oxygen Radical Absorbance Capacity (ORAC) |
| (R)-CMX-2043 | 100 ± 4 |
| R-α-Lipoic Acid | 81 ± 2* |
| (S)-α-Lipoic Acid | 89 ± 4 |
*P < 0.05 when compared with (R)-CMX-2043. Data normalized to (R)-CMX-2043.[2]
Table 2: Kinase Activation
| Compound (100 µM) | Insulin Receptor Kinase (IRK) (% activity above control) | Insulin-like Growth Factor 1 Receptor (IGF1R) (% activity above control) | Soluble Tyrosine Kinase (Src) (% activity above control) |
| (R)-CMX-2043 | 78 ± 15 | 42 ± 1 | 70 ± 1 |
| R-α-Lipoic Acid | Not explicitly stated, but this compound is more potent | Similar activation to this compound | Not explicitly stated, but this compound is more effective |
| (S)-CMX-2043 | 4 ± 12 | 24 ± 10 | 19 ± 1 |
Values are mean ± SEM of 3 experiments.[2]
Table 3: Insulin Receptor Kinase (IRK) Activation Potency
| Compound | EC50 (µM) |
| This compound | 35 |
| R-α-Lipoic Acid | 93 |
EC50 represents the concentration required to achieve 50% of the maximal kinase activation.[2]
Signaling Pathways
This compound and alpha-lipoic acid exert their cytoprotective effects through the modulation of key signaling pathways.
This compound Signaling Pathway
This compound demonstrates enhanced activation of the PI3K/Akt signaling pathway, a crucial mediator of cell survival and proliferation.[2][3] This activation is initiated by the stimulation of receptor tyrosine kinases, such as the insulin receptor.[2] The subsequent phosphorylation cascade leads to the inhibition of apoptosis and a reduction in cellular calcium overload.[2][4]
Alpha-Lipoic Acid Signaling Pathway
Alpha-lipoic acid also influences the PI3K/Akt pathway, albeit with lower potency than this compound.[2] A significant aspect of ALA's mechanism is its ability to activate the Nrf2 antioxidant response pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes, thereby enhancing the cell's capacity to combat oxidative stress.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant capacity of a sample based on the inhibition of the oxidation of a fluorescent probe by peroxyl radicals.
-
Reagents:
-
Fluorescein Sodium Salt (Fluorescent Probe)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) (Peroxyl Radical Initiator)
-
Trolox (Vitamin E analog as a standard)
-
Phosphate Buffer (75 mM, pH 7.4)
-
Test compounds (this compound, Alpha-Lipoic Acid)
-
-
Procedure:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
In a 96-well black microplate, add the test compound or Trolox standard to designated wells.
-
Add the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).
-
Initiate the reaction by adding a freshly prepared AAPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence decay every minute for a specified duration (e.g., 60-90 minutes) at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample.
-
The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard.[7][8]
-
In Vitro Kinase Activation Assay
This assay determines the ability of a compound to activate a specific kinase.
-
Reagents:
-
Purified recombinant kinase (e.g., Insulin Receptor Kinase)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compounds (this compound, Alpha-Lipoic Acid)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
In a multi-well plate, add the kinase and the test compound at various concentrations.
-
Allow for a pre-incubation period to permit the compound to interact with the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop reagent.
-
Add the detection reagent, which measures the amount of ADP produced (proportional to kinase activity).
-
Read the signal (e.g., luminescence) using a plate reader.
-
Plot the kinase activity against the compound concentration to determine the EC50 value.[9][10]
-
Akt Phosphorylation Assay (Western Blot)
This method is used to quantify the level of phosphorylated Akt (a marker of its activation) in cell lysates.
-
Reagents:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (e.g., Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Treat cells with the test compounds (this compound, Alpha-Lipoic Acid) for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize the data.[11][12]
-
Immunocytochemistry for Phosphorylated Akt
This technique visualizes the localization and relative amount of phosphorylated Akt within cells.
-
Reagents:
-
Cells cultured on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 10% fetal bovine serum)
-
Primary antibody: anti-phospho-Akt
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
-
Procedure:
-
Treat cells grown on coverslips with the test compounds.
-
Fix the cells with the fixative solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-phospho-Akt antibody.
-
Wash and then incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei.
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence or confocal microscope.[2][13]
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the cytoprotective effects of this compound and alpha-lipoic acid.
Conclusion
The available experimental data indicates that this compound is a more potent cytoprotective agent than its parent compound, R-alpha-lipoic acid. This enhanced efficacy is attributed to its superior antioxidant capacity and its more robust activation of the pro-survival PI3K/Akt signaling pathway.[2][3] While alpha-lipoic acid is a well-established antioxidant with beneficial effects on cellular signaling, the structural modifications in this compound appear to have significantly amplified these properties. Further research and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in conditions associated with cellular stress and injury.
References
- 1. Diabetes and Alpha Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of phosphorylated Akt and MAPK in cell culture assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. Site Unavailable [ischemix.com]
- 5. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. pubcompare.ai [pubcompare.ai]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
CMX-2043: A Novel Cytoprotective Agent Outperforms Traditional Antioxidants in Preclinical Disease Models
A detailed comparison of CMX-2043 with alternative therapies showcases its enhanced efficacy in mitigating cellular damage in models of cardiac ischemia-reperfusion injury and traumatic brain injury. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the supporting experimental data, detailed methodologies, and visual representations of key biological pathways.
This compound, a novel small molecule analog of alpha-lipoic acid (ALA), has demonstrated superior potency and efficacy in preclinical studies compared to its parent compound and other cytoprotective agents.[1] Its multi-modal mechanism of action, which includes activation of the PI3K/Akt survival pathway, antioxidant effects, and modulation of intracellular calcium, offers a promising therapeutic strategy for a range of diseases characterized by cellular stress and injury.[2][3]
This guide provides a comparative analysis of this compound against its primary comparator, alpha-lipoic acid, and other relevant alternatives such as N-acetylcysteine (NAC), Cyclosporin A, and the lazaroid U-83836E. The data presented is collated from various preclinical studies, with a focus on quantitative outcome measures to allow for objective comparison.
Comparative Efficacy in Cardiac Ischemia-Reperfusion Injury
A key area of investigation for this compound has been in the context of cardiac ischemia-reperfusion (I/R) injury, a common complication of procedures like percutaneous coronary intervention (PCI). Preclinical studies in a rat model of myocardial I/R injury have demonstrated the significant cardioprotective effects of this compound.
Table 1: Efficacy in a Rat Model of Cardiac Ischemia-Reperfusion Injury
| Compound | Dosage | Administration Route | Primary Endpoint | Result | Citation |
| This compound | Not Specified | Intravenous | Myocardial Infarct Size / Area at Risk (MI/AR) | 36% reduction | [4] |
| Alpha-Lipoic Acid | 15 mg/kg | Intravenous | Myocardial Infarct Size / Area at Risk (MI/AR) | ~37% reduction | [4] |
| N-Acetylcysteine | 150 mg/kg | Intravenous | Myocardial Infarct Size / Area at Risk (MI/AR) | ~52% reduction | [5] |
In a clinical setting, the Phase 2a SUPPORT-1 trial evaluated the efficacy of this compound in patients undergoing elective PCI. The trial demonstrated a significant reduction in cardiac biomarkers associated with myocardial injury.
Table 2: Biomarker Reduction in the SUPPORT-1 Phase 2a Clinical Trial
| Biomarker | This compound (2.4 mg/kg) | Placebo | p-value | Citation |
| Peak CK-MB | Significantly Reduced | - | 0.05 | [6] |
| Peak Troponin T | Significantly Reduced | - | 0.03 | [6] |
| Patients with CK-MB ≥3x ULN | 0% | 16% | 0.02 | [6] |
| Patients with Troponin T ≥3x ULN | 16% | 39% | 0.05 | [6] |
ULN: Upper Limit of Normal
Comparative Efficacy in Traumatic Brain Injury
This compound has also shown significant promise in preclinical models of traumatic brain injury (TBI), a condition with limited therapeutic options. Its neuroprotective effects are attributed to its ability to mitigate secondary injury cascades, including oxidative stress and apoptosis.
Table 3: Efficacy in Preclinical Models of Traumatic Brain Injury
| Compound | Animal Model | Primary Endpoint | Result | Citation |
| This compound | Piglet (Rotational Injury) | Injured Brain Volume | 42% decrease | [7] |
| Cyclosporin A | Rat (Cortical Impact) | Cortical Damage | ~50% reduction in lesion volume | [8] |
| U-83836E | Rabbit (Cryogenic Injury) | Lesion Size (% of hemisphere) | 70.8% reduction (15.09% vs 4.41%) | [9][10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. Site Unavailable [ischemix.com]
- 2. Site Unavailable [ischemix.com]
- 3. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylcysteine Enhanced Contrast Provides Cardiorenal Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclosporin A preserves mitochondrial function after traumatic brain injury in the immature rat and piglet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclosporin A significantly ameliorates cortical damage following experimental traumatic brain injury in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. U83836E reduces secondary brain injury in a rabbit model of cryogenic trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. U83836E reduces secondary brain injury in a rabbit model of cryogenic trauma. | Semantic Scholar [semanticscholar.org]
CMX-2043 Demonstrates Neuroprotective Effects in Preclinical Models of Traumatic Brain Injury
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a series of preclinical studies, the investigational drug CMX-2043 has shown significant promise in mitigating the damaging effects of traumatic brain injury (TBI). Administered post-injury in animal models, this compound demonstrated notable improvements in neurological function, reduction in brain lesion volume, and favorable changes in key biomarkers compared to placebo. These findings, primarily from studies utilizing a porcine model of controlled cortical impact, suggest a potential new therapeutic avenue for the complex secondary injuries that follow a primary traumatic brain event.
This compound, a novel cytoprotective compound, is believed to exert its effects through multiple mechanisms, including the activation of the PI3k/Akt survival signaling pathway, restoration of mitochondrial bioenergetics, and reduction of reactive oxygen species (ROS).[1] The data from these preclinical trials are pivotal for the continued development of this compound as a potential treatment for TBI in humans.
Quantitative Data Summary
The efficacy of this compound in preclinical TBI models has been assessed through a variety of metrics, from imaging to biochemical and functional outcomes. The following tables summarize the key quantitative findings from these studies.
Table 1: Biomarker Analysis
| Biomarker | Animal Model | Treatment Group | Placebo Group | p-value | Source |
| Brain Catalase Activity (nmol/min/mg protein) | Piglet | 45.83 (SQ), 36.48 (IV) | 31.65 | p=0.0003 (SQ vs Placebo) | [2] |
| Brain Superoxide Dismutase (SOD) Activity | Piglet | 39.3% higher than placebo (IV) | Baseline | p=0.0148 (IV vs Placebo) | [2] |
| Oxidative Phosphorylation | Piglet | Decreased from sham levels | Decreased from sham levels | p<0.05 (this compound vs Placebo, ipsilateral cortex) | [3] |
| Reactive Oxygen Species (ROS) Generation | Piglet | Significantly reduced | Increased compared to sham | p<0.0001 (this compound vs Placebo) | [3] |
Table 2: Imaging and Neurological Outcomes
| Outcome Measure | Animal Model | This compound Result | Placebo Result | Source |
| Lesion Volume | Piglet | Significantly reduced | - | [4][5][6] |
| Hemispheric Swelling and Atrophy | Piglet | Reduced | - | [4] |
| Midline Shift | Piglet | Reduced | - | [4] |
| Intracerebral Hemorrhage | Piglet | Reduced | - | [4] |
| Modified Rankin Scale (mRS) | Piglet | Improved scores | - | [4] |
| Social Recognition Testing (SRT) | Piglet | Improved results | - | [4] |
| Night-time Hyperactivity (Actigraphy) | Not Specified | No significant increase | Significant increase from baseline | [5] |
Note: Specific quantitative values for lesion volume reduction and neurological scores were not available in the reviewed literature but were consistently reported as significant improvements.
Experimental Protocols
The primary model cited in the evaluation of this compound for TBI is the controlled cortical impact (CCI) model in piglets. This model is favored for its clinical relevance and reproducibility.
Controlled Cortical Impact (CCI) Porcine Model
Objective: To induce a focal, reproducible traumatic brain injury to assess the efficacy of neuroprotective agents.
Methodology:
-
Animal Subjects: Four-week-old piglets are utilized, as their brain structure and white-to-gray matter ratio are comparable to that of young children.[7]
-
Anesthesia and Surgical Preparation: Animals are anesthetized, and a craniotomy is performed to expose the dura mater over the parietal cortex.
-
Injury Induction: A cortical impactor device is used to deliver a controlled impact to the exposed brain surface. Key parameters for a moderate-to-severe injury include:
-
Treatment Administration:
-
This compound or a saline placebo is administered post-injury.
-
Intravenous (IV) or Subcutaneous (SQ) Routes: In some studies, this compound was administered via both IV (9 mg/kg) and SQ (10 mg/kg) routes.[2]
-
Dosing Regimen: A common regimen involves a bolus dose (e.g., 13.5 mg/kg) at 1 hour post-injury, followed by a smaller dose (e.g., 4.5 mg/kg) at 13 hours post-injury, with subsequent daily doses for a period of 5 days.[3][7]
-
-
Post-Injury Monitoring and Analysis:
-
Imaging: Magnetic Resonance Imaging (MRI) is performed at various time points (e.g., 1, 7, and 42 days post-injury) to assess lesion volume, swelling, and other structural changes.[2][4]
-
Neurological and Behavioral Assessments: Functional outcomes are measured using scales such as the modified Rankin Scale (mRS) and Social Recognition Testing (SRT).[4] Actigraphy can be used to monitor activity levels.[5]
-
Biochemical Analysis: Brain and blood samples are collected to measure biomarkers of oxidative stress, inflammation, and neuronal injury.[2][3]
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: PI3K/Akt Pathway
This compound is reported to activate the PI3K/Akt signaling pathway, a critical cascade for cell survival and neuroprotection.[1] Activation of this pathway is thought to be a key mechanism behind the observed therapeutic effects.
Experimental Workflow: Porcine TBI Study
The following diagram outlines the typical workflow for a preclinical study of this compound in a porcine TBI model.
References
- 1. mtec-sc.org [mtec-sc.org]
- 2. Catalase Activity in the Brain Is Associated with Recovery from Brain Injury in a Piglet Model of Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. This compound Treatment Limits Neural Injury Pathophysiology and Promotes Neurological and Cognitive Recovery in a Pediatric Porcine Traumatic Brain Injury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Site Unavailable [ischemix.com]
- 7. researchgate.net [researchgate.net]
- 8. Controlled Cortical Impact Leads to Cognitive and Motor Function Deficits that Correspond to Cellular Pathology in a Piglet Traumatic Brain Injury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CMX-2043 and N-acetylcysteine in Mitigating Ischemia-Reperfusion and Traumatic Brain Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two promising therapeutic compounds, CMX-2043 and N-acetylcysteine (NAC), for the treatment of cellular damage following ischemia-reperfusion injury (IRI) and traumatic brain injury (TBI). While both agents exhibit significant cytoprotective properties, they operate through distinct and overlapping mechanisms of action. This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of their respective therapeutic potential.
Overview and Mechanism of Action
This compound is a novel chemical entity derived from alpha-lipoic acid (ALA), engineered for enhanced cytoprotective effects.[1] Its multi-modal mechanism of action centers on both antioxidant and anti-apoptotic pathways.[2] A key feature of this compound is its ability to activate the Akt signaling pathway, a critical regulator of cell survival.[3][4] This activation, mediated through the PI3-kinase pathway, helps to attenuate apoptosis, reduce calcium overload, and restore mitochondrial bioenergetics.[3] Preclinical studies have shown this compound to be more potent than its parent compound, ALA, in its antioxidant effects and activation of cell survival pathways.[1]
N-acetylcysteine (NAC) is a well-established compound with a long history of clinical use, primarily as a mucolytic agent and an antidote for acetaminophen overdose. Its primary mechanism of action is as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[5][6] By replenishing GSH stores, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS).[7] Additionally, NAC can directly scavenge free radicals and modulate inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[6]
Signaling Pathways
To visualize the distinct and overlapping signaling cascades of this compound and NAC, the following diagrams are provided.
Preclinical Data Comparison
Traumatic Brain Injury (TBI)
| Parameter | This compound | N-acetylcysteine (NAC) | Animal Model | Reference |
| Lesion Volume | Significant reduction vs. placebo in a porcine TBI model.[8] | Not consistently reported as a primary outcome in available studies. | Porcine, Rodent | [8] |
| Brain Swelling (Edema) | ↓ 68-70% at 24h and ↓ 43-48% atrophy at day 42 in a porcine model. | Data on direct edema reduction is less specific in the reviewed literature. | Porcine | |
| Mitochondrial Function | Increased mitochondrial bioenergetics and decreased mitochondrial ROS.[8] | Protects against mitochondrial oxidative stress injuries. | Porcine, Rodent | [8] |
| Oxidative Stress Markers | Reduced oxidative injury.[8] | Reduced lipid peroxidation and oxidative DNA damage.[9] | Porcine, Rodent | [8][9] |
| Neurobehavioral Outcome | Significant improvement in neurobehavior as measured by actigraphy.[8] | Significantly reversed behavioral deficits in weight drop and fluid percussion injury models. | Porcine, Rodent | [8] |
Cardiac Ischemia-Reperfusion Injury (IRI)
| Parameter | This compound | N-acetylcysteine (NAC) | Animal Model | Reference |
| Infarct Size (MI/AR Ratio) | 36% reduction in MI/AR ratio vs. vehicle control in a rat model.[5] | Reduced post-ischemic myocardial infarct size in diabetic mice. | Rat, Mouse | [5] |
| Cardiac Biomarkers (CK-MB) | Data from preclinical animal models not specified. | Significantly lower plasma CK-MB levels post-ischemia in diabetic mice. | Mouse | |
| Arrhythmia | Reduced incidence of arrhythmia.[5] | Data not specified in the reviewed animal studies. | Rat | [5] |
| Oxidative Stress | Demonstrated antioxidant effect.[4] | Attenuates oxidative stress.[10] | In vitro, Rat | [4][10] |
Clinical Data Comparison
Both this compound and NAC have been evaluated in clinical trials for conditions involving ischemia-reperfusion injury and neurological insults.
Traumatic Brain Injury (TBI)
| Trial Phase | This compound | N-acetylcysteine (NAC) | Key Findings | Reference |
| Phase 1 | Completed in 80 healthy volunteers (SAD & MAD). Well-tolerated with no serious adverse events.[3] | Phase I in children with severe TBI showed brain exposure and no adverse events attributable to the drug.[4] | Both compounds demonstrate a favorable safety profile in early-phase clinical trials for TBI. | [3][4] |
| Phase 2 | A Phase 2 Proof of Concept trial in moderate-to-severe TBI is intended.[3] | A randomized controlled trial in 40 patients with moderate to severe TBI showed a significant reduction in inflammatory markers (IL-6, S100B) and oxidative stress markers (MDA), and improved Glasgow Coma Scale (GCS) scores.[11] | NAC has demonstrated preliminary efficacy in a Phase 2 setting for TBI. This compound is advancing to Phase 2. | [3][11] |
Cardiac Ischemia-Reperfusion Injury (IRI)
| Trial Phase | This compound | N-acetylcysteine (NAC) | Key Findings | Reference |
| Phase 2a (SUPPORT-1 Trial) | Achieved primary safety endpoint. Showed positive trends in efficacy endpoints, with a statistically significant reduction in peak CK-MB and TnT in the 2.4 mg/kg group vs. placebo in patients undergoing elective PCI. | A meta-analysis of 28 RCTs (2174 patients) showed a trend toward a reduction in cardiac troponin levels and postoperative atrial fibrillation. However, the effect on CK-MB was not significant.[12][6] | This compound showed a significant reduction in key cardiac biomarkers in a Phase 2a trial. NAC has shown a positive trend in a meta-analysis of multiple trials. | [12][6] |
Experimental Protocols
In Vitro Antioxidant Capacity Assay (Illustrative)
This protocol provides a general workflow for assessing the antioxidant capacity of a compound.
Methodology: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method. A solution of DPPH (a stable free radical) is incubated with the test compound. The ability of the compound to donate an electron and scavenge the DPPH radical is measured by a decrease in absorbance at a specific wavelength (typically 517 nm). The results are often expressed as the concentration of the compound required to inhibit 50% of the DPPH radicals (IC50).
Animal Model of Traumatic Brain Injury (Controlled Cortical Impact)
Methodology: The Controlled Cortical Impact (CCI) model is a widely used and reproducible model of TBI. Following anesthesia, a craniotomy is performed to expose the cerebral cortex. A pneumatic or electromagnetic impactor is used to deliver a precise and controlled impact to the brain, causing a focal contusion. The severity of the injury can be modulated by adjusting parameters such as impact velocity, depth, and dwell time. Therapeutic agents are administered at various time points post-injury, and outcomes are assessed through behavioral tests, imaging (e.g., MRI), and post-mortem tissue analysis.
Animal Model of Cardiac Ischemia-Reperfusion Injury (Ligation Model)
Methodology: In a rodent model of myocardial IRI, the animal is anesthetized and ventilated. A thoracotomy is performed to expose the heart, and the left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia for a defined period. The therapeutic agent is administered before, during, or at the onset of reperfusion, which is initiated by releasing the ligature. After a period of reperfusion, the heart is excised, and the area at risk and infarct size are determined, often using vital stains like triphenyltetrazolium chloride (TTC). Blood samples are also collected to measure cardiac biomarkers.
Summary and Conclusion
Both this compound and N-acetylcysteine demonstrate significant promise in mitigating cellular damage in the context of traumatic brain injury and ischemia-reperfusion injury.
-
This compound stands out as a novel, multi-modal agent that not only possesses antioxidant properties but also actively promotes cell survival through the PI3K/Akt pathway. Preclinical data in large animal models of TBI are particularly compelling, showing significant reductions in lesion volume and brain swelling. Clinical data from a Phase 2a trial in a cardiac setting also indicate a tangible benefit in reducing key biomarkers of myocardial damage.
-
N-acetylcysteine benefits from a long history of clinical use and a well-understood mechanism centered on the replenishment of glutathione, a cornerstone of cellular antioxidant defense. Its anti-inflammatory effects provide an additional layer of therapeutic action. Clinical evidence for NAC in TBI is emerging, with a Phase 2 trial demonstrating positive effects on both biochemical markers and clinical outcomes. In cardiac IRI, meta-analyses suggest a trend towards benefit, though the effects are not consistently statistically significant across all endpoints.
Future Directions: A direct, head-to-head clinical trial comparing this compound and NAC in a well-defined patient population with either TBI or IRI would be invaluable to definitively establish their comparative efficacy and safety. Such a study would provide the high-quality evidence needed to guide clinical decision-making and future drug development in these critical areas of unmet medical need. Researchers should also continue to explore the synergistic potential of combining therapies that target different aspects of the secondary injury cascade.
References
- 1. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nrtimes.co.uk [nrtimes.co.uk]
- 3. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 4. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. gigazine.net [gigazine.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Effect of the Ligation and Reperfusion Timeframe on Maximal Ischemia-Reperfusion Injury in Diverse Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. protocols.io [protocols.io]
- 12. Protocol for controlled cortical impact in human cerebral organoids to model traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of CMX-2043's Effects on Akt Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility and efficacy of CMX-2043 in inducing Akt phosphorylation, a critical event in cell survival and cytoprotective pathways. This compound, a novel synthetic derivative of R-α-lipoic acid (R-a-LA), has demonstrated enhanced potency in activating the PI3K/Akt signaling cascade compared to its parent compound. This document summarizes key experimental data, details methodological protocols for assessing Akt phosphorylation, and presents visual diagrams of the involved pathways and workflows to support further research and development.
Comparative Analysis of Akt Phosphorylation
This compound has been shown to be a potent activator of Akt phosphorylation at the serine 473 residue (p-Akt Ser473), a key indicator of Akt activation. Experimental data consistently demonstrates its superiority over R-a-LA in this regard. The activation of Akt by this compound is dependent on the Phosphoinositide 3-kinase (PI3K) pathway, as evidenced by the complete inhibition of this effect in the presence of the PI3K inhibitor LY294002.
| Compound | Cell Line | Incubation Time | Fold Increase in p-Akt (Ser473) | Pathway Dependence | Reference |
| This compound | A549 (human lung adenocarcinoma) | 45 minutes | 3-fold | PI3K | [1] |
| R-α-lipoic acid (R-a-LA) | A549 (human lung adenocarcinoma) | 45 minutes | 2-fold | PI3K | [1][2] |
| Isorhamnetin | B16F10 (melanoma) | 12-72 hours | Downregulation of pAkt | PI3K/Akt/mTOR | [3] |
| Polyphyllin I | A375 (melanoma) | 48 hours | Downregulation of pPI3K, pAkt, and pmTOR | PI3K/Akt/mTOR | [3] |
Note: While Isorhamnetin and Polyphyllin I are included as alternative modulators of the Akt pathway, their effect in the cited studies was a downregulation in the context of cancer cell lines, contrasting with the desired cytoprotective activation by this compound.
Experimental Protocols
To ensure the reproducibility of findings related to this compound and its alternatives, detailed experimental protocols are crucial. Below are standardized methods for assessing Akt phosphorylation via Western Blot and ELISA.
Western Blot Protocol for p-Akt (Ser473) Detection
This protocol is adapted from standard molecular biology techniques and best practices for phosphoprotein analysis.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound, R-a-LA, or other compounds for the specified time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and heat the samples.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform SDS-PAGE to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (for Total Akt):
-
To normalize for protein loading, the membrane can be stripped of the p-Akt antibody and re-probed with an antibody for total Akt.
-
ELISA Protocol for p-Akt (Ser473) Detection
This protocol outlines a sandwich ELISA procedure for the quantitative measurement of p-Akt (Ser473).
-
Plate Preparation:
-
Use a 96-well microplate pre-coated with a capture antibody specific for Akt.
-
-
Sample Addition:
-
Add cell lysates (prepared as in the Western Blot protocol) and standards to the wells.
-
Incubate for a specified time (e.g., 2.5 hours at room temperature or overnight at 4°C) to allow Akt to bind to the capture antibody.[5]
-
-
Washing:
-
Wash the wells multiple times with a wash buffer to remove unbound cellular components.
-
-
Detection Antibody Incubation:
-
Add a detection antibody that specifically recognizes the phosphorylated Ser473 epitope of Akt.
-
Incubate for a specified time (e.g., 1 hour at room temperature).[5]
-
-
Secondary Antibody Incubation:
-
Wash the wells to remove the unbound detection antibody.
-
Add an HRP-conjugated secondary antibody that binds to the detection antibody.
-
Incubate for a specified time (e.g., 1 hour at room temperature).[5]
-
-
Substrate Development:
-
Wash the wells to remove the unbound secondary antibody.
-
Add a TMB substrate solution, which will be converted by HRP to produce a colored product.
-
Incubate in the dark for a specified time (e.g., 30 minutes).[5]
-
-
Reaction Stoppage and Measurement:
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of p-Akt (Ser473) in the sample.
-
Visualizations
Signaling Pathway
Caption: this compound activates the PI3K/Akt signaling pathway.
Experimental Workflow: Western Blot
Caption: Workflow for p-Akt detection by Western Blot.
Experimental Workflow: ELISA
Caption: Workflow for quantitative p-Akt ELISA.
References
Cross-Validation of CMX-2043's Antioxidant Capacity: A Comparative Guide
This guide provides a comparative analysis of the antioxidant capacity of CMX-2043, a novel synthetic compound, against established antioxidant agents: its parent compound R-α-lipoic acid (ALA), N-acetylcysteine (NAC), Trolox, and Edaravone. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
Executive Summary
This compound, an analog of R-α-lipoic acid, demonstrates enhanced antioxidant properties.[1] This guide synthesizes available data on its antioxidant capacity in comparison to other well-known antioxidants. While direct comparative studies using standardized assays across all compounds are limited, this document compiles existing quantitative data and provides detailed experimental protocols for key antioxidant assays to aid in the design of future cross-validation studies.
Data Presentation: Comparative Antioxidant Capacity
The following table summarizes the available quantitative data on the antioxidant capacity of this compound and the selected reference compounds. It is important to note that the data is compiled from various sources and the experimental conditions may differ, thus direct comparison of absolute values should be approached with caution.
| Compound | Assay | Result | Source |
| This compound | ORAC | 1.32 ± 0.08 (relative to standard) | [1] |
| R-α-Lipoic Acid (ALA) | ORAC | 0.84 ± 0.03 (relative to standard) | [1] |
| N-Acetylcysteine (NAC) | DPPH | IC50: Not consistently reported in direct comparison studies | - |
| Trolox | DPPH | IC50: ~3.77 µg/mL | [2] |
| ABTS | IC50: ~2.93 µg/mL | [2] | |
| Edaravone | DPPH | IC50: ~4.21 µM | [3] |
| ABTS | IC50 values vary across studies |
Note: IC50 (half maximal inhibitory concentration) values represent the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant capacity. ORAC (Oxygen Radical Absorbance Capacity) values are expressed relative to a Trolox standard.
Experimental Protocols
Detailed methodologies for common antioxidant capacity assays are provided below to facilitate the design of cross-validation experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve the test compounds (this compound and reference antioxidants) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Reaction: Add a specific volume of the sample dilutions to the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Procedure:
-
Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare various concentrations of the test compounds in a suitable solvent.
-
Reaction: Add a specific volume of the sample dilutions to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) by peroxyl radicals within cultured cells. This method provides a more biologically relevant measure of antioxidant activity by considering factors like cell uptake and metabolism.
Procedure:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.
-
Loading with probe and antioxidant: Wash the cells with buffer and then incubate them with a solution containing DCFH-DA and the test compound or standard (e.g., quercetin).
-
Induction of Oxidative Stress: After incubation, wash the cells to remove the extracellular probe and antioxidant. Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce cellular oxidative stress.
-
Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~485 nm, emission ~538 nm). The antioxidant capacity is determined by the degree of inhibition of fluorescence compared to control cells treated only with the radical initiator.
-
Calculation: The results can be expressed as quercetin equivalents.
Mandatory Visualization
Signaling Pathway: Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a key cellular defense mechanism against oxidative stress. Many antioxidants exert their protective effects by activating this pathway, leading to the transcription of numerous antioxidant and cytoprotective genes.
Caption: Nrf2-ARE signaling pathway activation by antioxidants.
Experimental Workflow: General Antioxidant Capacity Assay
The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assays like DPPH and ABTS.
Caption: Generalized workflow for in vitro antioxidant assays.
References
- 1. [PDF] The comparison of antioxidant and hematological properties of N-acetylcysteine and alpha-lipoic acid in physically active males. | Semantic Scholar [semanticscholar.org]
- 2. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
CMX-2043 and Edaravone: A Comparative Analysis of Neuroprotective Efficacy
A detailed guide for researchers, scientists, and drug development professionals on the neuroprotective potential of CMX-2043 and edaravone, based on available preclinical and clinical data.
Introduction
The quest for effective neuroprotective agents to combat the devastating consequences of acute brain injuries, such as traumatic brain injury (TBI) and stroke, remains a critical challenge in modern medicine. Among the numerous candidates, edaravone, a free radical scavenger, has achieved clinical use for ischemic stroke and amyotrophic lateral sclerosis (ALS). More recently, this compound, a novel multimodal cytoprotective agent, has emerged as a promising therapeutic, demonstrating significant neuroprotective effects in preclinical studies. This guide provides a comprehensive comparison of this compound and edaravone, focusing on their mechanisms of action, and preclinical efficacy in models of neurological injury. While direct head-to-head comparative studies are not yet available, this document synthesizes the existing data to offer a clear overview of their respective neuroprotective profiles.
Mechanisms of Action
This compound: A Multi-Faceted Approach to Neuroprotection
This compound is a novel chemical entity derived from alpha-lipoic acid, a naturally occurring antioxidant.[1] Its neuroprotective effects are attributed to a multi-modal mechanism of action that includes:
-
Antioxidant Properties: this compound directly scavenges reactive oxygen species (ROS), mitigating oxidative stress, a key driver of secondary injury in neurological trauma.[2][3]
-
Activation of Cell Survival Pathways: A crucial aspect of this compound's mechanism is its ability to activate the PI3K/Akt signaling pathway.[1] This pathway is central to promoting cell survival and inhibiting apoptosis (programmed cell death).
-
Mitochondrial Protection: Preclinical studies have shown that this compound improves mitochondrial bioenergetics and reduces mitochondrial ROS production, preserving the function of these vital cellular organelles.[2][3]
Edaravone: A Potent Free Radical Scavenger
Edaravone's neuroprotective mechanism is primarily centered on its potent antioxidant activity. It effectively scavenges various free radicals, thereby interrupting the chain reactions of lipid peroxidation and protecting cell membranes from oxidative damage.[4] Its key mechanisms include:
-
Free Radical Scavenging: Edaravone is a powerful scavenger of hydroxyl radicals, peroxyl radicals, and other reactive oxygen species.[4]
-
Inhibition of Lipid Peroxidation: By neutralizing free radicals, edaravone prevents the damaging oxidation of lipids in cell membranes, a critical factor in neuronal injury.
-
Anti-inflammatory Effects: Edaravone has been shown to suppress the activation of microglia and reduce the production of pro-inflammatory cytokines.[5]
-
Mitochondrial Protection: Edaravone can inhibit the opening of the mitochondrial permeability transition pore and reduce mitochondrial ROS generation.[6]
Preclinical Efficacy in Traumatic Brain Injury
While a direct comparative study is lacking, preclinical data from TBI models provide insights into the neuroprotective effects of both compounds. It is important to note that the following data are from different animal models and experimental setups, which limits direct comparison.
Anatomical and Cellular Outcomes
| Outcome Measure | This compound | Edaravone |
| Lesion Volume Reduction | Significant reduction in a porcine TBI model.[7] | Significantly reduced total injury volume in a mouse CCI model (at 0, 3, and 6 hours post-injury).[8] |
| Neuronal Protection | Increased neural cell density in a porcine TBI model.[9] | Significantly increased neuronal number in the hippocampal CA3 area in a rat TBI model (at 1.5 mg/kg).[4][10] |
| Axonal Integrity | Preserved white matter integrity in a porcine TBI model.[9] | Data not available in the reviewed TBI studies. |
Biochemical and Mechanistic Outcomes
| Outcome Measure | This compound | Edaravone |
| Mitochondrial ROS | Significantly reduced in a porcine TBI model.[2][3] | Inhibited Ca2+-induced ROS generation in isolated rat brain mitochondria.[6] |
| Oxidative Stress Markers | Decreased oxidative injury (protein carbonyl levels) in a porcine TBI model.[3] | Attenuated TBI-induced increase in malondialdehyde (MDA) and nitric oxide (NO), and increased superoxide dismutase (SOD) activity in a rat TBI model.[4] |
| Anti-inflammatory Effects | Decreased neuroinflammation in a porcine TBI model.[9] | Suppressed TBI-induced increases in IL-6 and TNF-α in a mouse TBI model.[5] |
Functional Outcomes
| Outcome Measure | This compound | Edaravone |
| Neurological Score | Reduced neurological deficits (improved modified Rankin Scale results) in a porcine TBI model.[9] | Significantly improved neurological function (beam-balancing and prehensile traction tests) in a rat TBI model.[4] |
| Cognitive Function | Rapid cognitive recovery (improved Social Recognition Testing) in a porcine TBI model.[9] | Data not available in the reviewed TBI studies. |
| Neurobehavioral Assessment | Reduced night-time hyperactivity in a preclinical TBI model.[7] | Improved behavioral scores in a mouse TBI model.[11] |
Experimental Protocols
This compound Porcine TBI Model
-
Animal Model: Immature swine.[3]
-
Injury Model: Controlled cortical impact (CCI).[3]
-
Treatment: this compound administered as a bolus of 13.5 mg/kg at 1 or 4 hours post-injury, a 4.5 mg/kg bolus at 13 hours post-injury, and an 18 mg/kg bolus on subsequent days.[3]
-
Key Assessments:
Edaravone Rodent TBI Models
-
Injury Model:
-
Treatment:
-
Key Assessments:
-
Histology: Nissl staining to quantify neuronal number in the hippocampus (rat model).[4]
-
Oxidative Stress: Measurement of MDA, NO, and SOD activity in brain tissue (rat model).[4]
-
Neurological Function: Beam-balancing and prehensile traction tests (rat model).[4]
-
Lesion Volume: Fluoro-Jade B and Trypan Blue staining (mouse model).[8]
-
Conclusion
Both this compound and edaravone demonstrate significant neuroprotective properties in preclinical models of traumatic brain injury. Edaravone, with its established role as a potent free radical scavenger, has shown efficacy in reducing oxidative stress, protecting neurons, and improving neurological function in rodent models. This compound, a newer investigational drug, exhibits a multi-modal mechanism of action that combines antioxidant effects with the activation of pro-survival cellular pathways and mitochondrial protection. Preclinical data in a large animal model suggests its potential to reduce lesion volume and improve functional outcomes.
References
- 1. mtec-sc.org [mtec-sc.org]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Free-Radical Scavenger Edaravone Treatment Confers Neuroprotection Against Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edaravone attenuates traumatic brain injury through anti-inflammatory and anti-oxidative modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone, a radical scavenger, inhibits mitochondrial permeability transition pore in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Therapeutic Time Window for Edaravone Treatment of Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Treatment Limits Neural Injury Pathophysiology and Promotes Neurological and Cognitive Recovery in a Pediatric Porcine Traumatic Brain Injury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Edaravone Alleviates Traumatic Brain Injury by Inhibition of Ferroptosis via FSP1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
CMX-2043 Therapeutic Window: A Comparative Analysis for Traumatic Brain Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of the therapeutic window of CMX-2043, a novel cytoprotective agent under investigation for traumatic brain injury (TBI). As there are currently no FDA-approved drugs that directly repair or prevent brain damage following TBI, this analysis compares the performance of this compound with the current standard of care.[1] The information is compiled from preclinical studies and Phase 1 clinical trial data.
Executive Summary
This compound, a synthetic analog of alpha-lipoic acid, has demonstrated a promising therapeutic window in preclinical models of TBI. It operates through a multi-modal mechanism, including antioxidant and anti-apoptotic pathways, primarily by activating the PI3K/Akt signaling cascade. Preclinical studies in porcine models of TBI have shown significant efficacy in reducing secondary brain injury, while Phase 1 clinical trials in healthy human volunteers have established a favorable safety and tolerability profile. This positions this compound as a potential first-in-class therapeutic for the acute treatment of TBI.
Data Presentation
Table 1: this compound Preclinical Efficacy in a Porcine TBI Model
| Efficacy Endpoint | This compound Treatment Group | Placebo Group | Percentage Improvement |
| Brain Tissue Swelling Reduction | |||
| at 24h | - | - | ↓ 68-70% |
| Brain Atrophy Reduction | |||
| at day 42 | - | - | ↓ 43-48% |
| Injury Lesion Volume Reduction | |||
| at 24h | - | - | ↓ 45-46% |
| at day 7 | - | - | ↓ 65-66% |
| at day 42 | - | - | ↓ 45-46% |
| Hemorrhage Volume Reduction | |||
| at 24h | - | - | ↓ 51-58% |
| at day 7 | - | - | ↓ 71-76% |
| Cytotoxic Edema Reduction | |||
| at 24h | - | - | ↓ 30-60% |
Data from a multi-dose, randomized, blinded, placebo-controlled porcine TBI study. Specific dosages and absolute values for treatment and placebo groups were not publicly available.
Table 2: this compound Safety and Tolerability Profile
| Study Type | Species | Dosing | Key Findings |
| Preclinical Toxicology | Rat | Single and 14-day repeat intravenous doses | No Observed Adverse Effect Level (NOAEL) of 30 mg/kg.[2][3][4] |
| Preclinical Toxicology | Dog | Single intravenous dose | NOAEL of >10 mg/kg.[2][3][4] |
| Phase 1 Clinical Trial | Human (Healthy Volunteers) | Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) | Excellent safety and tolerability; no serious adverse events reported. All treatment-emergent adverse events were mild and self-limiting.[5][6][7] |
Table 3: Comparison of this compound with Standard of Care for Moderate to Severe TBI
| Feature | This compound (Investigational) | Standard of Care (Current Practice) |
| Primary Mechanism | Cytoprotective: Reduces secondary injury cascades (oxidative stress, apoptosis, inflammation). | Supportive: Aims to prevent secondary injury by managing physiological parameters. |
| Therapeutic Target | Direct cellular and molecular pathways of secondary brain injury. | Intracranial pressure (ICP), cerebral perfusion pressure (CPP), oxygenation, blood pressure. |
| Key Interventions | Pharmacological agent administered post-injury. | Tiered management including sedation, hyperosmolar therapy, surgical intervention (e.g., craniectomy), and seizure prophylaxis.[8][9] |
| Potential Advantages | Directly targets the underlying pathophysiology of secondary injury, potentially leading to improved neurological outcomes. | Established protocols and guidelines for managing life-threatening complications. |
| Limitations | Still in clinical development; long-term efficacy and safety in TBI patients are yet to be established. | Does not directly address the cellular and molecular damage; focuses on mitigating consequences. |
Experimental Protocols
Controlled Cortical Impact (CCI) Model in a Porcine Model
The controlled cortical impact (CCI) model is a widely used and reproducible method for inducing a focal TBI in preclinical studies.
-
Animal Model: The studies on this compound utilized a pediatric porcine model, as the gyrencephalic brain structure and white to gray matter ratio are comparable to that of young humans.[10]
-
Anesthesia and Surgical Preparation: Piglets were anesthetized, and a craniotomy was performed to expose the dura mater.
-
Injury Induction: A CCI device was used to induce a focal injury. In a study to establish a consistent injury model, the following parameters were used: a velocity of 3.5 m/s and a dwell time of 400 msec.[11][12] Another study used a 15 mm impactor tip with a velocity of 4 m/s, a depression depth of 9 mm, and a dwell time of 400 ms to induce a moderate TBI.[13] The depth of depression was varied in some studies to create graded injury severities, with an 11-mm depth found to closely mimic human TBI pathology.[11][12]
-
Post-Injury Monitoring: Following the impact, physiological parameters such as intracranial pressure (ICP), heart rate, and mean arterial blood pressure were monitored.
Mitochondrial Reactive Oxygen Species (ROS) Production Assay
This assay is crucial for evaluating the antioxidant properties of this compound.
-
Mitochondrial Isolation: Mitochondria are isolated from brain tissue samples of the study animals.
-
ROS Detection: The rate of hydrogen peroxide (H2O2) emission, a stable form of ROS, is measured. A common method involves using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase.[14]
-
Procedure:
-
Isolated mitochondria are incubated in a buffer solution.
-
Horseradish peroxidase and Amplex Red are added.
-
The fluorescence changes are recorded over time.
-
A standard curve is generated using known concentrations of H2O2 to quantify the rate of ROS production by the mitochondria.[14]
-
-
Data Analysis: The rate of H2O2 production is typically expressed as nanomoles or picomoles of H2O2 per milligram of mitochondrial protein per minute.
Neurobehavioral and Cognitive Assessments
In preclinical TBI models, a battery of tests is used to assess functional outcomes.
-
Modified Rankin Scale (mRS): This scale is used to evaluate neurological deficits.[15]
-
Social Recognition Testing (SRT): This test assesses cognitive function, specifically memory.[15]
-
Gait Analysis: Quantitative analysis of gait can reveal motor function deficits. Parameters such as swing/stance time and stride velocity are measured.[16]
Mandatory Visualization
Caption: this compound Mechanism of Action in TBI.
Caption: Preclinical Experimental Workflow for this compound in TBI.
Caption: Logical Relationship of Therapeutic Window Analysis.
References
- 1. nrtimes.co.uk [nrtimes.co.uk]
- 2. Pre-clinical and Clinical Safety Studies of this compound: A Cytoprotective Lipoic Acid Analogue for Ischaemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pre-clinical and Clinical Safety Studies of this compound: a cytoprotective lipoic acid analogue for ischaemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mtec-sc.org [mtec-sc.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Site Unavailable [ischemix.com]
- 8. choc.org [choc.org]
- 9. ACS Releases Revised Best Practice Guidelines in Management of Traumatic Brain Injury | ACS [facs.org]
- 10. researchgate.net [researchgate.net]
- 11. Controlled cortical impact in swine: pathophysiology and biomechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Controlled cortical impact [bio-protocol.org]
- 14. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Treatment Limits Neural Injury Pathophysiology and Promotes Neurological and Cognitive Recovery in a Pediatric Porcine Traumatic Brain Injury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Controlled Cortical Impact Severity Results in Graded Cellular, Tissue, and Functional Responses in a Piglet Traumatic Brain Injury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
CMX-2043 Demonstrates Enhanced Potency Over Parent Compound ALA in Cytoprotective Pathways
For Immediate Release
A detailed comparison reveals that CMX-2043, a synthetic analog of alpha-lipoic acid (ALA), exhibits significantly greater potency in key cellular pathways associated with cytoprotection. This guide provides an in-depth analysis of the comparative efficacy of this compound and ALA, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a novel chemical entity derived from ALA, has been engineered to enhance the therapeutic properties of its parent compound.[1][2] Preclinical studies have consistently demonstrated that this compound is more effective than ALA in providing cytoprotection, particularly in the context of ischemia-reperfusion injury.[1][3] This enhanced potency is attributed to its superior activity in critical signaling pathways and its heightened antioxidant effects.[1][2]
Quantitative Comparison of Bioactivity
Experimental data highlights the superior potency of this compound in several key biochemical assays. A significant difference is observed in the activation of the insulin receptor kinase (IRK), a crucial component of cell survival pathways.
| Compound | Assay | Result | Potency Comparison |
| This compound | Insulin Receptor Kinase (IRK) Activation | EC50: 35 µM[4] | ~2.7x more potent than ALA |
| R-α-Lipoic Acid (ALA) | Insulin Receptor Kinase (IRK) Activation | EC50: 93 µM[4] | - |
| This compound | Akt Phosphorylation | 3-fold increase over baseline[5] | More effective, especially at lower doses, than ALA[5] |
| R-α-Lipoic Acid (ALA) | Akt Phosphorylation | 2-fold increase over baseline[5] | - |
| This compound | Src Tyrosine Kinase Activation | 4-fold greater activation than ALA[5] | Significantly more potent |
| R-α-Lipoic Acid (ALA) | Src Tyrosine Kinase Activation | - | - |
| This compound | Antioxidant Effect | More effective than lipoic acid[1][2] | Superior antioxidant capacity |
| R-α-Lipoic Acid (ALA) | Antioxidant Effect | - | - |
Signaling Pathway Analysis: The PI3K/Akt Pathway
Both this compound and ALA exert their cytoprotective effects in part through the activation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and apoptosis. However, this compound demonstrates a more robust activation of this pathway.[1][5] The activation of Akt by this compound is dependent on PI3K, as it is abolished by the PI3K inhibitor LY294002.[1][5]
Experimental Protocols
The following are representative protocols for assays used to compare the potency of this compound and ALA.
Cellular Antioxidant Activity Assay
This assay measures the ability of a compound to mitigate oxidative stress within a cellular environment.
Methodology:
-
Cell Culture: Adherent cells (e.g., HeLa or HepG2) are cultured in a 96-well black, clear-bottom microplate until they reach 90-100% confluency.
-
Probe Loading: The culture medium is removed, and cells are washed with a buffered saline solution. A solution containing the cell-permeable 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) probe is then added to each well.
-
Compound Incubation: this compound, ALA, or a standard antioxidant like Quercetin, are added to the wells at various concentrations.
-
Incubation: The plate is incubated at 37°C for 60 minutes to allow for probe deacetylation and compound uptake.
-
Washing: The incubation solution is removed, and the cells are washed to remove any extracellular probe and compounds.
-
Oxidative Stress Induction: A free radical initiator is added to all wells to induce the oxidation of the intracellular probe to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured immediately using a microplate fluorometer at an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm. Readings are taken kinetically over a period of 60 minutes.
-
Data Analysis: The antioxidant capacity of this compound and ALA is determined by their ability to suppress the fluorescence signal compared to the control wells without an antioxidant.
Tyrosine Kinase Activation Assay
This biochemical assay quantifies the activation of a specific tyrosine kinase, such as the insulin receptor kinase (IRK), in response to a test compound.
Methodology:
-
Assay Setup: The assay is performed in a microplate format. Each well contains the purified intracellular kinase domain of the target tyrosine kinase, a specific peptide substrate, and the necessary buffer components.
-
Compound Addition: this compound or ALA are added to the wells at a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
ELISA-based: Using a specific antibody that recognizes the phosphorylated form of the substrate.
-
Fluorescence Polarization (FP): Where a fluorescently labeled phosphopeptide tracer competes with the reaction product for binding to a phosphospecific antibody.
-
Radiometric: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
-
Data Analysis: The results are used to generate dose-response curves, from which EC50 values are calculated to determine the potency of each compound in activating the kinase.
Akt Phosphorylation Assay (Cell-Based)
This assay measures the level of phosphorylated Akt (a downstream target of PI3K) in cells treated with the test compounds.
Methodology:
-
Cell Culture and Serum Starvation: Cells (e.g., A549 human lung adenocarcinoma cells) are plated in microtiter plates. Prior to the experiment, cells are serum-starved to reduce basal levels of Akt phosphorylation.
-
Compound Treatment: Cells are treated with various concentrations of this compound or ALA for a specified duration.
-
Cell Lysis or Fixation:
-
For Lysis-based methods (e.g., Western Blot, ELISA): Cells are lysed to extract total protein.
-
For in-cell methods (e.g., Immunocytochemistry, Cytoblot): Cells are fixed and permeabilized.
-
-
Detection of Phospho-Akt:
-
Western Blot/ELISA: The cell lysates are analyzed using antibodies specific for phosphorylated Akt (at Ser473 or Thr308) and total Akt.
-
Immunocytochemistry/Cytoblot: The fixed and permeabilized cells are incubated with a primary antibody against phospho-Akt, followed by a fluorescently labeled secondary antibody.
-
-
Quantification:
-
Western Blot/ELISA: The signal from the phospho-Akt antibody is normalized to the signal from the total Akt antibody.
-
Immunocytochemistry/Cytoblot: The fluorescence intensity per cell is quantified using imaging software or a plate reader.
-
-
Data Analysis: The fold-increase in Akt phosphorylation relative to untreated control cells is calculated for each compound concentration.
Conclusion
The available data strongly indicates that this compound is a more potent cytoprotective agent than its parent compound, alpha-lipoic acid. Its enhanced ability to activate the pro-survival PI3K/Akt pathway and its superior antioxidant properties position it as a promising therapeutic candidate for conditions involving cellular stress and injury, such as ischemia-reperfusion injury. Further research and clinical trials are warranted to fully elucidate its therapeutic potential.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
